3-Amino-6-methylpyrazin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGTVIOWXKGPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569094 | |
| Record name | 3-Amino-6-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43029-20-5 | |
| Record name | 3-Amino-6-methyl-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43029-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-methylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-6-methylpyrazin-2(1H)-one CAS number 43029-20-5
An In-Depth Technical Guide to 3-Amino-6-methylpyrazin-2(1H)-one (CAS: 43029-20-5): A Core Scaffold for Kinase Inhibition
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 43029-20-5), a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazinone core is a well-established scaffold found in numerous natural products and bioactive molecules.[1] This document details the compound's physicochemical properties, outlines plausible synthetic strategies, and explores its primary application as a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase.[2] Furthermore, it provides standardized protocols for chemical analysis and summarizes critical safety and handling information. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block or investigational tool in medicinal chemistry and pharmacology.
The Pyrazinone Scaffold in Medicinal Chemistry
The 2(1H)-pyrazinone heterocyclic ring system is a privileged scaffold in drug discovery, forming the structural core of many natural products with interesting biological activities.[1] Its unique electronic and structural properties make it an attractive framework for developing novel therapeutics. Derivatives of the broader pyrazinone and related diazine families have shown a wide array of pharmacological activities, including the inhibition of phosphodiesterase 5 (PDE5) and the mesenchymal-epithelial transition factor (c-Met), a key target in oncology.[3][4]
This compound has emerged as a particularly valuable starting point for the development of highly selective kinase inhibitors. Its discovery and optimization led to a novel series of potent p38α MAP kinase inhibitors, highlighting its potential for treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 43029-20-5 | [5][6] |
| Molecular Formula | C₅H₇N₃O | [7][8] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| IUPAC Name | 3-Amino-6-methyl-1H-pyrazin-2-one | |
| InChI | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | [8] |
| Physical State | Solid (powder/crystalline) | [9] |
| Melting Point | Not widely reported | [8] |
| Boiling Point | Not widely reported | [8] |
| Solubility | Not widely reported | [8] |
Synthesis and Chemical Derivatization
Retrosynthetic Analysis and Strategy
The synthesis of 2(1H)-pyrazinones typically involves the construction of the heterocyclic ring from acyclic precursors.[1] A common and effective strategy is the cyclocondensation of an α-amino acid derivative with a 1,2-dicarbonyl compound or its equivalent. This approach allows for modular variation of substituents on the pyrazinone core. For this compound, a plausible retrosynthetic analysis points to precursors such as an amino-amide and a pyruvate derivative.
Generalized Synthetic Protocol
The following protocol is a representative, non-optimized method for the synthesis of a 2(1H)-pyrazinone core, based on established chemical principles.[1]
Objective: To synthesize the this compound scaffold.
Materials:
-
Aminoacetamide hydrochloride
-
Sodium pyruvate
-
Triethylamine (or other suitable base)
-
Methanol (or other suitable solvent)
-
Acetic acid (catalyst)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aminoacetamide hydrochloride (1.0 eq) and sodium pyruvate (1.1 eq) in methanol.
-
Basification: Add triethylamine (1.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. The choice of a non-nucleophilic organic base is crucial to prevent side reactions.
-
Condensation: Add a catalytic amount of glacial acetic acid to facilitate the initial imine formation between the amine and the ketone of the pyruvate.
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The elevated temperature drives the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazinone ring.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and HPLC analysis.
Core Application: Selective p38α MAP Kinase Inhibition
The Role of p38α in Inflammatory Disease
The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators like TNF-α and IL-6. Dysregulation of this pathway is implicated in numerous inflammatory conditions, making p38α a prime therapeutic target.[2]
Mechanism of Action
Research has demonstrated that compounds based on the 3-amino-2(1H)-pyrazinone scaffold are potent and highly selective inhibitors of p38α MAP kinase.[2] They typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates. The specific substitutions on the pyrazinone ring are critical for achieving high potency and selectivity over other kinases. The discovery that modifying the amino group at the 3-position could increase potency by over 20,000-fold underscores the importance of this scaffold in inhibitor design.[2]
In Vitro Assay Protocol: p38α Kinase Activity
Objective: To determine the inhibitory concentration (IC₅₀) of this compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Biotinylated peptide substrate (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer
-
LanthaScreen™ Eu-anti-phospho-ATF2 antibody (or similar detection reagent)
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM) down to the low nanomolar range.
-
Reaction Mixture: In a 384-well plate, add the kinase assay buffer, the p38α enzyme, and the biotinylated substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody, which specifically binds to the phosphorylated substrate.
-
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a TR-FRET reader. The ratio of emission signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Analytical Methodologies
Accurate analytical methods are essential for verifying the identity, purity, and stability of a chemical compound.
Purity Determination by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules.
Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Data Interpretation: Purity is calculated based on the area percentage of the main peak in the chromatogram. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and observing the expected parent mass ion.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[5][6][10]
| Hazard Category | Description & Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed (H302). Do not eat, drink or smoke when using this product.[8][11] |
| Skin Irritation | Causes skin irritation (H315). Wear protective gloves. Wash skin thoroughly after handling.[8][10] |
| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[8][12] |
| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][12] |
Handling:
-
Always work in a well-ventilated area or a chemical fume hood.[10]
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]
-
Avoid generating dust during handling.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).[10]
Conclusion and Future Perspectives
This compound is a valuable heterocyclic building block with a proven track record as a core scaffold for potent and selective p38α MAP kinase inhibitors.[2] Its straightforward, modifiable structure provides a robust platform for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research may focus on elaborating this scaffold to target other members of the kinase family or to develop novel therapeutics for a wider range of diseases beyond inflammation, including cancer and neurological disorders. The foundational protocols and data presented in this guide serve to facilitate such ongoing and future investigations.
References
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- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. (2020, September 15). PubMed.
- Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009, September 1). PubMed.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed. Retrieved January 22, 2026, from
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). NIH.
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (n.d.). NIH.
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- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-6-methylpyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, and associated properties, and outlines robust experimental protocols for their determination. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Introduction
This compound belongs to the pyrazinone class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The presence of an amino group and a lactam moiety within the pyrazine ring system imparts unique electronic and steric characteristics, making it an attractive building block for combinatorial chemistry and targeted drug design. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing reaction conditions, and developing robust analytical methods. This guide provides a detailed exploration of these properties, grounded in established analytical techniques.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental properties. These values are critical for everything from reaction stoichiometry to regulatory documentation.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 43029-20-5 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Canonical SMILES | CC1=NC(=O)C(=N)N=C1 | - |
| InChI Key | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | - |
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Proposed Synthesis and Purification
While multiple routes to pyrazinones exist, a plausible and efficient synthesis of this compound involves the condensation of aminoguanidine with methylglyoxal.[3][4] This approach is favored for its use of readily available starting materials and generally mild reaction conditions.
Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine hydrochloride (1.1 equivalents) in a mixture of ethanol and water (3:1 v/v).
-
Addition of Base: To the stirred solution, add sodium acetate (1.2 equivalents) to neutralize the hydrochloride and liberate the free aminoguanidine base.
-
Reactant Addition: Slowly add methylglyoxal (1.0 equivalent, typically as a 40% aqueous solution) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
-
Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.
Experimental Protocol: Purification by Recrystallization
The purity of the synthesized compound is critical for accurate physicochemical characterization. Recrystallization is a robust method for purifying solid organic compounds.[5][6][7][8][9]
-
Solvent Selection: Through preliminary solubility tests, identify a suitable solvent system. A mixed solvent system, such as ethanol/water, is often effective for aminopyrazinones. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Physicochemical Property Determination: Protocols and Rationale
The following sections detail the experimental procedures for determining the key physicochemical properties of this compound.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.[10][11][12][13]
-
Apparatus: Digital melting point apparatus.
-
Protocol:
-
Finely powder a small amount of the dried, purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
Perform the determination in triplicate to ensure reproducibility.
-
Solubility
Solubility data is crucial for selecting appropriate solvents for synthesis, purification, formulation, and analytical method development.[1][14][15][16]
-
Apparatus: Vortex mixer, analytical balance, temperature-controlled shaker.
-
Protocol (Qualitative):
-
In a series of labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Vortex each tube for 1 minute at room temperature.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
-
Protocol (Quantitative - Equilibrium Solubility):
-
Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in sealed vials.
-
Agitate the vials in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a reliable method for pKa determination.[17][18][19][20][21]
-
Apparatus: Calibrated pH meter with a combination electrode, automated titrator or manual burette, magnetic stirrer.
-
Protocol:
-
Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to prepare a solution of known concentration (e.g., 1 mM).
-
If the compound is expected to have both acidic and basic pKa values, acidify the solution to approximately pH 2 with a standard solution of HCl.
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by calculating the first derivative of the titration curve to identify the equivalence point(s).
-
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[22][23][24]
-
Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol for Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][25][26]
-
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Protocol:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as N-H (amine), C=O (lactam), C=N, and C=C (aromatic ring).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[27][28][29][30]
-
Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Protocol (EI-MS):
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.
-
-
Protocol (ESI-MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution into the ESI source where it is nebulized and ionized.
-
Analyze the resulting spectrum for the protonated molecule [M+H]⁺ or other adducts.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase method is generally suitable for a polar compound like this compound.[31][32][33][34][35]
-
Apparatus: HPLC system with a UV detector, a C18 reverse-phase column, and a data acquisition system.
-
Proposed HPLC Method:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient elution may be necessary. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectroscopy (see below), likely in the range of 254-320 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Prepare a series of dilutions for linearity assessment.
-
Inject the samples and analyze the chromatograms for the retention time and peak area of the main component and any impurities.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for determining an optimal wavelength for HPLC detection.
-
Apparatus: UV-Vis spectrophotometer.
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the absorbance spectrum over a range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Data Interpretation and Expected Results
-
Purity: A sharp melting point range and a single major peak in the HPLC chromatogram (e.g., >98% purity) would indicate a high degree of purity.
-
Structure Confirmation: The combined data from NMR, FTIR, and MS should be consistent with the proposed structure of this compound.
-
¹H NMR: Expect signals for the methyl protons, the aromatic proton, and the amine protons.
-
¹³C NMR: Expect five distinct carbon signals.
-
FTIR: Expect characteristic peaks for N-H stretching (amine), C=O stretching (lactam), and C=C/C=N stretching (aromatic ring).
-
MS: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (125.13 g/mol ).
-
Conclusion
This technical guide has outlined a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of this compound. The provided protocols are based on established scientific principles and are designed to yield accurate and reproducible data. By following these methodologies, researchers can confidently determine the properties of this important heterocyclic compound, thereby facilitating its application in drug discovery and development. The emphasis on the rationale behind each experimental choice is intended to empower scientists to adapt and troubleshoot these methods for other novel compounds.
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UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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3-Amino-6-methylpyrazin-2(1H)-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-6-methylpyrazin-2(1H)-one
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone cores are prevalent in a wide array of natural products and synthetic molecules with significant biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[1][2] The precise arrangement of atoms and functional groups within this molecule dictates its physicochemical properties, reactivity, and ultimately its therapeutic potential. Therefore, unambiguous structure elucidation is a critical first step in any research and development endeavor involving this compound.
This guide provides a comprehensive, multi-technique approach to the structural characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of procedures, but the underlying scientific rationale for the chosen analytical workflow. We will explore how data from various spectroscopic and spectrometric techniques are synergistically employed to build an irrefutable structural model of the molecule.
The Structural Hypothesis and the Question of Tautomerism
The nominal structure of this compound suggests a pyrazinone ring with an amino group at the 3-position and a methyl group at the 6-position. However, a crucial aspect to consider with aminopyrazinones is the potential for tautomerism.[3][4] Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[3] For this compound, several tautomeric forms can be envisioned, including the amino-oxo, imino-hydroxy, and other zwitterionic forms. The predominant tautomer in a given state (solid or solution) will significantly influence its spectroscopic signature and biological interactions.[5] Our elucidation process must therefore not only confirm the connectivity but also investigate the likely dominant tautomeric form.
A Synergistic Analytical Workflow
The definitive confirmation of a novel compound's structure is rarely achieved with a single technique. While methods like X-ray crystallography can provide a definitive solid-state structure, a combination of spectroscopic methods is essential for characterizing the molecule in solution, which is often more relevant to its biological activity.[6] Our approach is a logical progression, starting with fundamental techniques and moving to more complex, two-dimensional methods.
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry (MS): The First Piece of the Puzzle
Expertise & Experience: Mass spectrometry is the initial and most crucial step to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.
Trustworthiness: The molecular formula C₅H₇N₃O corresponds to a molecular weight of 125.13 g/mol .[7] Observing a molecular ion peak [M+H]⁺ at m/z 126.0662 in HRMS (ESI+) provides strong evidence for this formula, as the calculated exact mass for C₅H₈N₃O⁺ is 126.0667. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, is also satisfied.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Compare the measured exact mass of the molecular ion with the theoretical mass calculated for the proposed formula (C₅H₇N₃O).
Data Presentation: Expected MS Data
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 126.0667 | ~126.0662 | Confirms the molecular formula C₅H₇N₃O. |
| [M+Na]⁺ | 148.0486 | ~148.0481 | Sodium adduct, further supports the molecular weight. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for N-H, C=O, C=N, and C=C bonds. The position and shape of the N-H and C=O peaks can also offer clues about hydrogen bonding and the predominant tautomeric form.
Trustworthiness: The presence of a strong absorption band around 1650-1680 cm⁻¹ is indicative of a conjugated amide or lactam carbonyl group (C=O). Broad bands in the 3200-3400 cm⁻¹ region are characteristic of N-H stretching vibrations from the amino group and the ring NH.[9] The presence of both a carbonyl and N-H stretches strongly supports the amino-oxo tautomer as a significant contributor.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign characteristic absorption bands to specific functional groups.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (amino and amide) |
| ~3050 | Medium | Aromatic/Vinyl C-H stretching |
| ~2950 | Medium | Aliphatic C-H stretching (methyl) |
| ~1670 | Strong | C=O stretching (amide/lactam) |
| ~1620 | Medium | N-H bending |
| ~1580, 1490 | Medium-Strong | C=C and C=N stretching (ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.[10][11]
Trustworthiness: Each piece of NMR data serves as a self-validating system. The chemical shifts tell us about the electronic environment of the nuclei, the integration in ¹H NMR gives the ratio of protons, and the coupling constants reveal neighboring protons. The 2D experiments then connect these individual pieces of information into a coherent molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH, OH).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (proton-decoupled).
-
DEPT-135: Differentiates CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds.
-
Data Interpretation and Expected Spectra
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.5 (s, 1H): A singlet for the vinyl proton on the pyrazinone ring. The downfield shift is due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl group.
-
δ ~6.5 (s, 2H): A broad singlet for the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
-
δ ~11.5 (s, 1H): A broad singlet for the amide proton (-NH-) in the ring. This proton is acidic and its chemical shift can be concentration and temperature-dependent.
-
δ ~2.2 (s, 3H): A singlet for the three protons of the methyl group (-CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160 (C): Quaternary carbon of the amide carbonyl (C=O).
-
δ ~150 (C): Quaternary carbon attached to the amino group (C-NH₂).
-
δ ~145 (C): Quaternary carbon attached to the methyl group (C-CH₃).
-
δ ~120 (CH): The vinyl carbon in the ring.
-
δ ~20 (CH₃): The methyl carbon.
Data Presentation: Summary of Expected NMR Data
| ¹H δ (ppm) | Multiplicity | Integration | Assignment | ¹³C δ (ppm) | Assignment |
| ~11.5 | br s | 1H | 1-NH | ~160 | C2 (C=O) |
| ~7.5 | s | 1H | 5-H | ~150 | C3 (C-NH₂) |
| ~6.5 | br s | 2H | 3-NH₂ | ~145 | C6 (C-CH₃) |
| ~2.2 | s | 3H | 6-CH₃ | ~120 | C5 |
| ~20 | 6-CH₃ |
2D NMR Correlations:
Caption: Key expected HSQC and HMBC correlations for structure confirmation.
-
HSQC: Will show a direct correlation between the proton at ~7.5 ppm and the carbon at ~120 ppm (confirming it's a CH unit), and between the protons at ~2.2 ppm and the carbon at ~20 ppm (confirming it's a CH₃ group).
-
HMBC: This is the key experiment for piecing together the fragments.
-
The methyl protons (~2.2 ppm) should show correlations to the quaternary carbon at ~145 ppm (C6) and the vinyl carbon at ~120 ppm (C5).
-
The vinyl proton (~7.5 ppm) should show a correlation to the methyl-bearing carbon at ~145 ppm (C6).
-
The amide proton (~11.5 ppm) should correlate to the carbonyl carbon (~160 ppm, C2) and the C6 carbon (~145 ppm). These correlations are critical to confirming the ring structure and the relative positions of the functional groups.
-
X-ray Crystallography: The Definitive Answer
Expertise & Experience: When a suitable single crystal can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.[6][12] It yields precise 3D atomic coordinates, bond lengths, and bond angles, and can definitively establish the tautomeric form present in the crystal lattice.[2][6]
Trustworthiness: The resulting electron density map and refined crystal structure are a direct visualization of the molecule's architecture, leaving no room for ambiguity. It is the gold standard for structure proof.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer.[12] Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, while IR spectroscopy identifies key functional groups. A comprehensive suite of 1D and 2D NMR experiments then maps out the complete atomic connectivity in solution. Finally, single-crystal X-ray crystallography can offer definitive proof of the solid-state structure and the predominant tautomeric form. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research or development activities.
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A-Z Guide to 3-Amino-6-methylpyrazin-2(1H)-one: A Privileged Scaffold for Modern Synthesis
Abstract: 3-Amino-6-methylpyrazin-2(1H)-one has emerged as a highly versatile and valuable building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic and structural features, combining a nucleophilic amino group with a modifiable lactam core, provide a rich platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the core principles governing the synthesis and reactivity of this scaffold. We will delve into its fundamental physicochemical properties, dissect key reaction mechanisms, provide field-proven synthetic protocols, and showcase its application in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful heterocyclic motif.
Introduction to a Versatile Heterocycle
The pyrazinone core is a prevalent motif in a wide array of natural products and biologically active molecules.[1] The specific substitution pattern of this compound endows it with a unique reactivity profile that has made it a cornerstone in the synthesis of numerous pharmaceutical candidates.[2][3] Its structure features a primary amino group at the 3-position, which serves as a key handle for diversification, and a lactam functionality that influences the electronic properties of the heterocyclic ring.
Chemical Identity and Physicochemical Profile
A thorough understanding of the molecule's fundamental properties is paramount for its effective use in synthesis, from designing reaction conditions to developing purification strategies.
-
IUPAC Name: this compound
-
CAS Number: 43029-20-5[4]
-
Molecular Formula: C₅H₇N₃O[4]
-
Molecular Weight: 125.13 g/mol [4]
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [4] |
| Molecular Formula | C₅H₇N₃O | [4] |
| CAS Number | 43029-20-5 | [4] |
Synthesis of the Pyrazinone Core
The construction of the this compound scaffold can be achieved through several established synthetic routes. A common and efficient method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] For instance, the reaction of alaninamide (the amide of alanine) with methylglyoxal proceeds under basic conditions to form the pyrazinone ring. This method is advantageous due to the ready availability of the starting materials.[1]
An alternative strategy involves the cyclization of an N-(cyanomethyl)acetamide derivative, which can be prepared from readily accessible precursors. This route offers flexibility in introducing various substituents onto the pyrazinone core.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The exocyclic amino group and the endocyclic lactam nitrogen present orthogonal sites for chemical modification.
Reactions at the C3-Amino Group
The amino group at the C3 position is a potent nucleophile and readily participates in a variety of transformations, making it the primary site for derivatization.
-
Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). This reaction is fundamental for introducing amide functionalities, which are crucial in many drug scaffolds for establishing hydrogen bond interactions with biological targets.[5]
-
Sulfonylation: Reaction with sulfonyl chlorides provides access to sulfonamides, another important functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and acceptor.
-
Reductive Amination: Condensation with aldehydes or ketones forms a Schiff base intermediate, which can be subsequently reduced with agents like sodium borohydride to yield secondary amines.[6] This two-step, one-pot procedure is a powerful tool for introducing diverse alkyl and aryl substituents.
-
Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates. This allows for the direct formation of C-N bonds, connecting the pyrazinone core to various aromatic and heteroaromatic systems.
Modifications of the Pyrazinone Ring
The pyrazinone ring itself offers opportunities for further functionalization.
-
N-Alkylation: The lactam nitrogen (N1) can be alkylated under basic conditions using alkyl halides. The choice of base is critical; strong bases like sodium hydride (NaH) are often required to deprotonate the less acidic lactam amide. This modification is useful for modulating the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.
-
Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can introduce a halogen atom onto the pyrazinone ring, typically at the C5 position. This halogenated intermediate then serves as a versatile handle for subsequent cross-coupling reactions like Suzuki or Stille couplings, enabling the introduction of carbon-based substituents.
Below is a diagram illustrating the key reactive sites and common transformations of the this compound scaffold.
Caption: Key reactivity sites of this compound.
Step-by-Step Synthetic Protocols
The following protocols are provided as illustrative examples of common transformations. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol: General N-Acylation of the C3-Amino Group
This procedure details the formation of an amide bond at the C3-amino position.
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or DIPEA (1.5 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture, typically at 0 °C to control any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl pyrazinone.
Protocol: N1-Alkylation of the Lactam
This protocol describes the alkylation of the endocyclic lactam nitrogen.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via silica gel chromatography to isolate the N1-alkylated product.
The following diagram outlines a typical synthetic workflow utilizing these reactions.
Caption: A multi-step synthetic workflow for diversification.
Application in Drug Discovery: A Kinase Inhibitor Case Study
The 3-aminopyrazinone scaffold is a key component in the design of various kinase inhibitors, which are a critical class of drugs for treating diseases like cancer and inflammatory disorders.[2][3][7] The pyrazinone core often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase enzyme's ATP-binding pocket.
For example, in the development of p38α MAP kinase inhibitors for chronic obstructive pulmonary disease (COPD), the 3-amino-2(1H)-pyrazinone core was identified as a novel and potent scaffold.[2] Structure-activity relationship (SAR) studies demonstrated that modifications at the C3-amino position were critical for achieving high potency. By exploring various aminoalkyl substituents, researchers were able to increase the inhibitory activity by over 20,000-fold, leading to compounds with excellent in vivo properties suitable for clinical development.[2]
This highlights the power of the this compound building block: the C3-amino group provides a vector for exploring chemical space and optimizing interactions with the target protein, while the pyrazinone core maintains the essential binding interactions.
Summary and Future Outlook
This compound is a robust and versatile synthetic building block with proven utility in the rapid generation of diverse chemical libraries. Its predictable reactivity at both the exocyclic amino group and the pyrazinone ring allows for systematic structural modifications. The demonstrated success of this scaffold in high-profile drug discovery programs, particularly in the kinase inhibitor field, ensures its continued importance. Future research will likely focus on developing novel, more efficient methods for its synthesis and exploring its application in new therapeutic areas and materials science. The principles and protocols outlined in this guide provide a solid foundation for chemists to unlock the full potential of this valuable synthetic tool.
References
- The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
- This compound synthesis. ChemicalBook.
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An In-depth Technical Guide to Identifying and Validating Therapeutic Targets of 3-Amino-6-methylpyrazin-2(1H)-one
Foreword: Unlocking the Therapeutic Potential of a Novel Pyrazinone Scaffold
The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be developed into targeted therapies for a multitude of human diseases. Within this landscape, nitrogen-containing heterocyclic compounds have historically proven to be a rich source of biologically active molecules. This guide focuses on one such molecule of interest: 3-Amino-6-methylpyrazin-2(1H)-one. While direct therapeutic targets for this specific compound are not yet extensively documented in peer-reviewed literature, its structural similarity to a variety of bioactive molecules suggests a high potential for therapeutic relevance.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It is designed not as a static review of known targets, but as a strategic whitepaper outlining a robust, multi-pronged approach to the de novo identification, validation, and characterization of the therapeutic targets of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our hypotheses in the established activities of structurally related compounds, thereby providing a complete roadmap from a molecule of interest to a validated therapeutic target.
The Compound in Focus: this compound
The subject of our investigation, this compound (Molecular Formula: C₅H₇N₃O), belongs to the pyrazinone class of heterocyclic compounds.[1] Its structure, featuring a pyrazine ring with amino and methyl substitutions, presents several key features for potential molecular interactions, including hydrogen bond donors and acceptors, and a scaffold that can be readily modified for structure-activity relationship (SAR) studies.
The rationale for investigating this particular scaffold is compelling. Structurally related aminopyridinones and pyrazines have demonstrated a wide array of biological activities, including cytoprotective, antiviral, and neurotropic effects.[2] For instance, derivatives of 3-aminopyridin-2(1H)-one have shown promise as phosphodiesterase 3 (PDE3) inhibitors and have exhibited significant antiradical and cytoprotective properties.[2] Furthermore, other pyrazine-containing structures have been developed as potent and selective inhibitors of key signaling proteins, such as mitogen-activated protein kinase kinase 4 (MKK4) and metabotropic glutamate receptor 5 (mGluR5).[3][4] This precedent strongly suggests that this compound is a promising starting point for a target identification campaign.
A Strategic Framework for Target Identification
Caption: A multi-modal workflow for target identification.
In Silico and Computational Approaches
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses.
-
Reverse Docking and Pharmacophore Screening: The 3D structure of this compound can be screened against a library of known protein structures (e.g., the Protein Data Bank). This "reverse docking" approach can identify proteins with binding pockets that are sterically and electrostatically complementary to the compound. Similarly, pharmacophore models can be generated to search for proteins that are known to bind ligands with similar features.
Biochemical and Biophysical Approaches
These methods aim to directly identify proteins that physically interact with the compound.
-
Affinity Chromatography-Mass Spectrometry: This is a classic and powerful technique. The compound is chemically immobilized onto a solid support (e.g., sepharose beads) to create an affinity matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are retained. After washing away non-specific binders, the specifically bound proteins are eluted and identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): If the compound is suspected to act as an enzyme inhibitor, an activity-based probe can be synthesized. This involves modifying the parent compound with a reactive group (a "warhead") that will covalently bind to the active site of its target enzyme(s), and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
Cell-Based and Genetic Approaches
These methods leverage the complexity of a living cell to identify targets based on functional outcomes.
-
High-Content Phenotypic Screening: Cells can be treated with the compound and then analyzed using automated microscopy to detect changes in a wide array of cellular parameters (e.g., morphology, organelle health, protein localization, cell cycle status). A distinct phenotypic "fingerprint" can provide clues to the affected biological pathway.
-
Chemoproteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with the compound, lysing them, heating the lysate to various temperatures, and then quantifying the remaining soluble proteins via mass spectrometry, one can identify proteins that have been stabilized by direct binding to the compound.
-
Genetic Approaches (CRISPR/shRNA Screens): In a cell line where the compound elicits a clear phenotype (e.g., cytotoxicity), a genome-wide CRISPR-Cas9 or shRNA screen can be performed. The rationale is that knocking out the gene that codes for the compound's target will render the cells resistant to the compound's effects.
By integrating the candidate lists generated from these disparate yet complementary approaches, a set of high-confidence potential targets can be identified for subsequent validation.
Hypothesized Potential Target Classes
Based on the activities of structurally related molecules found in the literature, we can hypothesize several classes of proteins that may be targeted by this compound.
| Potential Target Class | Rationale Based on Structural Analogs | Potential Therapeutic Area | Reference |
| Protein Kinases | 3-amino-1,2,4-triazine derivatives are potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[5][6] The pyrazinone core can act as a hinge-binding motif. | Oncology, Metabolic Diseases | [5][6] |
| G-Protein Coupled Receptors (GPCRs) | 3-amino-6-aryl-pyridazines have been identified as selective agonists for the Cannabinoid Receptor 2 (CB2).[7] Pyrazolopyrazines act as mGluR5 negative allosteric modulators.[4] | Inflammatory Pain, Neurological Disorders | [4][7] |
| Metabolic Enzymes | The general structure is reminiscent of various enzyme inhibitors. For example, amrinone, a pyridinone derivative, is a phosphodiesterase 3 inhibitor.[2] | Cardiovascular Disease, Inflammation | [2] |
| Aminopeptidases | Many small molecule inhibitors of aminopeptidases, which are often metalloenzymes, feature nitrogen-containing heterocyclic scaffolds.[8][9] | Oncology, Infectious Diseases | [8][9] |
Experimental Protocols for Target Validation
Once a list of candidate targets has been generated, rigorous validation is paramount. The goal is to confirm a direct, specific, and functionally relevant interaction between this compound and the hypothesized target protein.
Protocol 4.1: In Vitro Target Engagement and Affinity Measurement
Objective: To confirm direct binding of the compound to the purified target protein and to quantify the binding affinity.
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel (e.g., a mock immobilization) to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected dissociation constant (K D ), typically from low nanomolar to high micromolar.
-
Binding Analysis: Inject the compound dilutions over both the target and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams. Include several buffer-only injections for double referencing.
-
Data Analysis: Subtract the reference cell data from the target cell data, and then subtract the buffer injection data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
Self-Validation: The ability to fit the data to a 1:1 binding model, a dose-dependent increase in the steady-state response, and a low chi-squared value for the fit all serve to validate the specificity of the interaction.
Protocol 4.2: Cell-Based Target Engagement
Objective: To confirm that the compound engages with its target in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture an appropriate cell line (e.g., one that endogenously expresses the target protein) and treat the cells with either the compound at a specific concentration or a vehicle control (e.g., DMSO) for a defined period.
-
Thermal Challenge: Harvest the cells, resuspend them in a lysis buffer, and aliquot the lysate into several PCR tubes. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Protein Separation: Cool the tubes on ice, then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Self-Validation: The dose-dependency of the thermal shift and the lack of a shift for a known non-target protein in the same lysate validate the specificity of the engagement.
Protocol 4.3: Functional Target Modulation Assay
Objective: To demonstrate that the binding of the compound to its target results in a functional modulation of the target's activity.
Example Methodology: Kinase Inhibition Assay (if the target is a kinase like PDK1)
-
Assay Setup: In a microplate, combine the recombinant kinase, its specific substrate (e.g., a peptide), and ATP. Use a system that allows for the detection of substrate phosphorylation (e.g., an antibody-based method like HTRF, or a luminescence-based assay that measures remaining ATP like Kinase-Glo).
-
Inhibitor Titration: Add varying concentrations of this compound to the assay wells. Include positive controls (a known inhibitor of the kinase) and negative controls (vehicle).
-
Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Then, add the detection reagents and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: A clear dose-response curve with a calculable IC₅₀ value, along with counter-screens showing no or significantly less activity against other related kinases, validates the functional specificity of the compound.
Pathway Analysis and Mechanism of Action
Identifying a direct target is only the first step. Understanding the downstream consequences of target modulation is crucial for predicting therapeutic efficacy and potential side effects.
Let's hypothesize that through the aforementioned workflow, this compound is validated as a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1). PDK1 is a key metabolic enzyme that phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, thereby inhibiting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle. This is a critical node in cancer metabolism, often referred to as the Warburg effect.
Caption: Hypothetical mechanism of action via PDK1 inhibition.
By inhibiting PDK1, this compound would prevent the inactivation of the PDH complex.[5] This would lead to a metabolic shift:
-
Increased PDH Activity: More pyruvate would be converted to acetyl-CoA.
-
Enhanced Oxidative Phosphorylation: Increased acetyl-CoA would fuel the TCA cycle and oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) in cancer cells.
-
Induction of Apoptosis: The resulting metabolic and oxidative stress can trigger programmed cell death (apoptosis) in cancer cells that are highly reliant on glycolysis.[6]
This hypothesized mechanism can be tested experimentally using techniques such as metabolic flux analysis, ROS production assays, and apoptosis assays (e.g., caspase-3/7 activity or Annexin V staining) in cancer cell lines treated with the compound.
Conclusion and Future Directions
This guide has outlined a comprehensive, evidence-based strategy for the identification and validation of therapeutic targets for this compound. By employing a combination of computational, biochemical, and cell-based methodologies, researchers can move from a compound of interest to a well-validated target with a clear mechanism of action. The key to success lies in the integration of multiple lines of evidence to build a compelling and irrefutable case for a specific target.
Once a primary target is validated, the next phases of drug development will involve:
-
Lead Optimization: Initiating a medicinal chemistry program to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound through SAR studies.
-
In Vivo Efficacy Studies: Testing optimized lead compounds in relevant animal models of disease (e.g., xenograft models for cancer if the target is PDK1).
-
Toxicology and Safety Pharmacology: Conducting comprehensive studies to ensure the compound has an acceptable safety profile for human use.
The journey from a novel scaffold to a clinically approved drug is long and arduous, but it begins with the foundational work of target identification and validation. This compound, with its promising chemical features and the backing of a robust discovery strategy, represents an exciting opportunity to uncover new therapeutic avenues.
References
- Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. (n.d.).
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences. [Link]
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Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. (2014). Journal of Medicinal Chemistry. [Link]
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Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. (2025). RSC Medicinal Chemistry. [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). PubMed. [Link]
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Methionine Aminopeptidases: Potential Therapeutic Target for Microsporidia and other Microbes. (n.d.). Pharmaceuticals. [Link]
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2025). Journal of Medicinal Chemistry. [Link]
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discovery and synthesis of novel pyrazinone compounds
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazinone Compounds
Authored by a Senior Application Scientist
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core strategies and methodologies for the . Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, offering field-proven insights to empower robust and efficient drug discovery programs.
Introduction: The Pyrazinone Scaffold in Medicinal Chemistry
Pyrazinones, specifically 2(1H)-pyrazinones, represent a privileged heterocyclic scaffold in modern drug discovery. Their rigid, planar structure, combined with multiple sites for substitution, allows for the precise three-dimensional presentation of pharmacophoric elements. This structural versatility has led to their successful application in developing potent and selective inhibitors for a wide range of biological targets. The pyrazinone core is a key component in numerous therapeutic agents, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents.
The core value of the pyrazinone scaffold lies in its ability to engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions. This guide will illuminate the primary synthetic pathways to access this versatile core, focusing on methods that are both reliable and amenable to the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Strategic Pathways to Pyrazinone Synthesis
The efficient construction of the pyrazinone core is a cornerstone of any discovery program targeting this scaffold. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, and the scale of the synthesis. Below, we explore the most robust and widely adopted methodologies.
The Cornerstone Method: Condensation of α-Amino Amides with α-Dicarbonyls
This is arguably the most fundamental and reliable method for constructing the pyrazinone ring. Its prevalence is due to the commercial availability of a wide array of starting materials, allowing for the systematic exploration of chemical space.
Causality and Mechanistic Insight: The reaction proceeds via a sequential condensation-cyclization-dehydration cascade. The initial step involves the nucleophilic attack of the more reactive primary amine of the α-amino amide onto one of the carbonyls of the α-dicarbonyl compound (e.g., glyoxal or a substituted derivative). This is followed by an intramolecular cyclization where the amide nitrogen attacks the second imine intermediate. The final step is an acid- or base-catalyzed dehydration, which aromatizes the ring to yield the stable pyrazinone product. The choice of catalyst and solvent is critical; acidic conditions favor the dehydration step, while polar aprotic solvents like ethanol or acetic acid are often used to ensure solubility of the starting materials.
Caption: Key stages in pyrazinone synthesis via condensation.
Trustworthiness through a Self-Validating Protocol: A reliable protocol must include clear steps, expected outcomes, and methods for validation.
Experimental Protocol: Synthesis of 3-methyl-5-phenylpyrazin-2(1H)-one
-
Reaction Setup: To a solution of 2-aminoacetamide (1.0 eq) in glacial acetic acid (0.2 M), add 1-phenyl-1,2-propanedione (1.05 eq).
-
Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 30% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system like ethanol/water.
-
Validation: The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Yield | 65-80% |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and pyrazinone protons. |
| LC-MS | Correct mass-to-charge ratio for [M+H]⁺ (Expected: 187.08 g/mol ). |
| Purity (HPLC) | >95% |
Diversity-Oriented Synthesis via Multicomponent Reactions (MCRs)
For the rapid generation of a library of analogs, multicomponent reactions are unparalleled in their efficiency. The Ugi or Passerini reactions, followed by post-MCR cyclization, are powerful tools in this context.
Expertise and Rationale: The primary advantage of an MCR approach is its convergence and atom economy. By combining three or more starting materials in a single pot, complex molecules can be assembled in a fraction of the steps required by traditional linear synthesis. This is particularly valuable in early-stage discovery, where a large number of diverse compounds are needed for screening. For pyrazinones, an Ugi four-component reaction (U-4CR) between an amine, an aldehyde, an isocyanide, and a carboxylic acid can generate a linear precursor that, upon acidic treatment, cyclizes to the desired pyrazinone core.
Caption: High-efficiency MCR workflow for pyrazinone library synthesis.
Structural Validation and Purity Assessment
The synthesis of a novel compound is incomplete without rigorous characterization. This step ensures that the biological data generated is attributed to the correct molecular entity and is not confounded by impurities.
Self-Validating Systems: A combination of spectroscopic and chromatographic techniques forms a self-validating system for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure. Key diagnostic signals for a pyrazinone include the chemical shifts of the protons on the heterocyclic ring and the carbon signals of the carbonyl and C=N groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A sample is considered pure if it shows a single major peak, typically representing >95% of the total integrated peak area.
Case Study: Synthesis of a Lenvatinib-like Pyrazinone Kinase Inhibitor
Lenvatinib is an FDA-approved multi-kinase inhibitor used in cancer therapy, featuring a pyrazinone core. This case study outlines the synthesis of a simplified analog to demonstrate the application of the principles discussed.
Synthetic Goal: To synthesize a 6-carboxamido-7-methoxy-4-substituted pyrazinone, mimicking key features of known kinase inhibitors.
Workflow:
-
Starting Material Synthesis: The synthesis would begin with a substituted α-amino amide, which can be prepared from the corresponding amino acid.
-
Condensation: This functionalized α-amino amide is then condensed with a suitable α-dicarbonyl compound, such as 2,3-butanedione, under acidic conditions as described in Section 2.1.
-
Functional Group Interconversion: Further modifications to the pyrazinone core, such as the introduction of a carboxamide group, can be achieved through standard functional group interconversions on a precursor molecule.
-
Purification and Final Validation: Rigorous purification by preparative HPLC followed by full characterization (NMR, HRMS) is performed to yield the final compound with >98% purity, ready for biological evaluation.
This case study illustrates how a robust, fundamental reaction can be applied to create structurally complex and therapeutically relevant molecules. The choice of the condensation reaction is strategic, as it allows for the late-stage introduction of diversity elements, facilitating the rapid exploration of SAR.
Future Directions and Conclusion
The field of pyrazinone synthesis continues to evolve, with emerging trends in C-H activation, photoredox catalysis, and flow chemistry promising even greater efficiency and access to novel chemical space. These advanced methods allow for the direct functionalization of the pyrazinone core, bypassing the need for pre-functionalized starting materials and enabling the creation of previously inaccessible analogs.
This guide has outlined the foundational and advanced strategies for the synthesis of novel pyrazinone compounds. By understanding the underlying mechanisms and the rationale for method selection, and by adhering to rigorous standards of purification and characterization, researchers can confidently and efficiently advance their drug discovery programs.
References
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Title: Recent Advances in the Synthesis of Pyrazinones Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: Biological and Pharmacological Properties of Pyrazine and its Derivatives Source: BioMed Research International URL: [Link]
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Title: A convenient synthesis of 2(1H)-pyrazinones and their application to the preparation of new mGluR5 antagonists Source: Tetrahedron Letters URL: [Link]
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Title: Recent advances in the Ugi reaction; new strategies, modifications, and applications Source: Organic & Biomolecular Chemistry URL: [Link]
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Title: Recent advances in C–H functionalization of pyrazine and its derivatives Source: Organic & Biomolecular Chemistry URL: [Link]
A Speculative Mechanistic Framework for 3-Amino-6-methylpyrazin-2(1H)-one: A Scaffolding Approach to Target Identification
An In-depth Technical Guide
Topic: 3-Amino-6-methylpyrazin-2(1H)-one Mechanism of Action Speculation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS: 43029-20-5) is a heterocyclic compound belonging to the pyrazinone class of molecules.[1] While the specific biological activity of this particular molecule remains largely uncharacterized in public literature, its core structure is recognized as a "privileged scaffold" in medicinal chemistry.[2] Pyrazinone and its bioisosteres, such as pyridazinones, are central components in numerous compounds with demonstrated pharmacological activity, ranging from anticancer to antimicrobial effects.[2][3] This guide synthesizes information from structurally related compounds to build a logical, evidence-based framework for speculating on the mechanism of action of this compound. The primary hypothesis centers on the inhibition of receptor tyrosine kinases, with a specific focus on the c-Met kinase, a well-validated oncology target for which the pyrazinone scaffold has shown significant affinity.[4][5] Secondary potential mechanisms, including antimicrobial and anti-inflammatory activities, are also explored. This document outlines these speculative pathways and provides detailed, actionable experimental protocols for their validation, serving as a roadmap for future investigation into this promising chemical entity.
Part 1: The Pyrazinone Core - A Privileged Scaffold in Drug Discovery
The predictive power of medicinal chemistry often relies on recognizing structural motifs that consistently appear in bioactive molecules. The 2(1H)-pyrazinone scaffold is one such motif.[2][6] Its rigid, heterocyclic structure, rich in nitrogen atoms, provides an ideal framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Derivatives of this and closely related scaffolds have been reported to possess a wide array of biological properties, including:
-
Anticancer Activity: Primarily through the inhibition of protein kinases.[2][7]
-
Antimicrobial Effects: Including antibacterial, antifungal, and antimycobacterial activity.[8][9][10]
-
Anti-inflammatory Properties: Demonstrated in various preclinical models.[11][12][13]
-
Antiviral Activity: Notably as inhibitors of enzymes like HIV reverse transcriptase.[6][14]
-
Cardiovascular Effects: Including phosphodiesterase inhibition.[14]
-
Central Nervous System (CNS) Activity: With reports of antineuroinflammatory and anxiolytic effects.[14][15]
This well-documented history of bioactivity is the foundation upon which we can speculate about the function of this compound. The process of using a known active scaffold to hypothesize the function of a new analog is a cornerstone of drug discovery, allowing for a more targeted and efficient investigation.
Caption: Logical workflow for generating hypotheses based on a privileged scaffold.
Part 2: Primary Speculative Mechanism: Kinase Inhibition
The most compelling hypothesis for the mechanism of action of this compound is the inhibition of protein kinases. The pyrazinone and pyridazinone scaffolds are frequently found in potent kinase inhibitors, where the heterocyclic ring system often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding site.
Hypothesis 2.1: c-Met as a Prime Target
Causality and Rationale: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[16] Its dysregulation is strongly linked to the development and metastasis of numerous cancers, making it a high-value therapeutic target.[5][7] A significant body of literature identifies pyridazinone and pyrazinone derivatives as potent c-Met inhibitors.[4][5] Machine learning and structure-activity relationship (SAR) studies have pinpointed these fragments as being highly favorable for c-Met inhibitory activity.[5]
The structure of this compound contains the necessary pharmacophoric elements for c-Met binding. The pyrazinone ring can act as a hydrogen bond acceptor/donor to interact with the kinase hinge. The 3-amino group can form additional hydrogen bonds, while the 6-methyl group can occupy a nearby hydrophobic pocket, enhancing binding affinity.
Caption: Hypothesized inhibition of the HGF/c-Met signaling pathway.
Experimental Protocol 1: Validation of c-Met Kinase Inhibition
This protocol outlines a self-validating workflow to definitively test the hypothesis of c-Met inhibition.
1. In Vitro Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory effect of the compound on purified c-Met kinase activity.
-
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
-
Prepare a reaction mixture containing recombinant human c-Met kinase, a biotinylated peptide substrate, and ATP in kinase buffer.
-
Add this compound in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM). Include a known c-Met inhibitor (e.g., Cabozantinib) as a positive control and DMSO as a negative control.
-
Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible reader. Calculate the ratio of APC (665 nm) to Europium (620 nm) emission.
-
Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Cell-Based Phospho-c-Met Assay:
-
Objective: To confirm target engagement in a cellular context by measuring the inhibition of c-Met autophosphorylation.
-
Methodology:
-
Culture a c-Met-dependent cancer cell line (e.g., Hs746T or MKN-45).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat cells with serial dilutions of this compound for 2 hours.
-
Stimulate the cells with hepatocyte growth factor (HGF) for 15 minutes to induce c-Met phosphorylation.
-
Lyse the cells and perform a sandwich ELISA or Western blot using antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met.
-
Quantify the p-cMet signal and normalize it to the total c-Met signal.
-
Calculate the IC₅₀ value for the inhibition of HGF-stimulated c-Met phosphorylation.
-
3. Isothermal Titration Calorimetry (ITC):
-
Objective: To measure the direct binding affinity and thermodynamic parameters of the compound to the c-Met kinase domain.
-
Methodology:
-
Load a solution of purified c-Met kinase domain into the ITC sample cell.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small injections of the compound into the kinase solution while measuring the heat evolved or absorbed.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Hypothetical Data Summary:
| Assay Type | Parameter | Expected Outcome for Active Compound |
| Biochemical c-Met Assay | IC₅₀ | < 1 µM |
| Cell-Based p-c-Met Assay | IC₅₀ | < 5 µM |
| ITC Binding Assay | Kᴅ | < 1 µM |
| Kinome-wide Screen | S-Score (10) | < 0.05 (High Selectivity) |
Part 3: Secondary Speculative Mechanisms
While kinase inhibition is the primary hypothesis, the structural features of this compound do not preclude other biological activities reported for related heterocyclic systems.
Hypothesis 3.1: Antimicrobial Activity
Causality and Rationale: Derivatives of 3-aminopyrazine-2-carboxamide have shown activity against various microbial strains, including Mycobacterium tuberculosis.[8][9][17][18] The mechanism is often distinct from conventional antibiotics. The pyrazine ring is a bioisostere of the pyrimidine ring found in nucleobases, suggesting a potential for interference with nucleic acid or cofactor biosynthesis. The aminopyrazine core could also act as a metal chelator, disrupting essential metalloenzyme function in microbes.
Experimental Protocol 2: Antimicrobial Activity Screening
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of the compound that inhibits visible growth of a panel of microbes.
-
Methodology:
-
Prepare a panel of clinically relevant microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), fungi (Candida albicans), and mycobacteria (Mycobacterium smegmatis as a surrogate for M. tuberculosis).
-
In a 96-well plate, perform a two-fold serial dilution of this compound in appropriate growth media.
-
Inoculate each well with a standardized suspension of the test organism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
-
Determine the MIC by visual inspection for the lowest concentration with no turbidity. Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) should be used as positive controls.
-
Hypothesis 3.2: Anti-inflammatory Activity
Causality and Rationale: Structurally similar 3-amino-6-phenyl-pyridazine derivatives have been shown to be potent anti-neuroinflammatory agents by selectively blocking the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β in activated glial cells.[15] This suggests a potential interaction with inflammatory signaling pathways, possibly through inhibition of enzymes like inducible nitric oxide synthase (iNOS) or kinases involved in the inflammatory cascade (e.g., MAP kinases).
Experimental Protocol 3: In Vitro Anti-inflammatory Assay
1. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay:
-
Objective: To assess the compound's ability to suppress the production of key inflammatory mediators.
-
Methodology:
-
Culture a murine macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide using the Griess reagent.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
-
Concurrently, perform a cell viability assay (e.g., MTT) to ensure the observed effects are not due to cytotoxicity.
-
Caption: A decision-gated workflow for validating the primary hypothesis.
Part 4: Conclusion and Future Directions
While the precise mechanism of action of this compound is yet to be elucidated, a robust, evidence-based speculative framework can be constructed by analyzing its privileged pyrazinone scaffold. The strongest hypothesis points towards the inhibition of protein kinases, with c-Met standing out as a primary target of interest due to extensive literature support for related structures. The outlined experimental workflows provide a clear and rigorous path to test this hypothesis, moving from direct biochemical assays to cellular target engagement and biophysical validation.
Should the secondary hypotheses of antimicrobial or anti-inflammatory activity prove fruitful, this scaffold would offer a rich starting point for medicinal chemistry exploration. The amino and methyl groups serve as initial handles for chemical modification, allowing for the application of techniques like scaffold hopping or structure-based design to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.[19][20] The true value of this compound may lie not just in its intrinsic activity, but in its potential as a foundational template for the development of novel therapeutics.
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- Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). PubMed.
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in silico modeling of 3-Amino-6-methylpyrazin-2(1H)-one interactions
An In-Depth Technical Guide to the In Silico Modeling of 3-Amino-6-methylpyrazin-2(1H)-one Interactions
Abstract
This technical guide provides a comprehensive, methodology-driven framework for the in silico investigation of this compound, a heterocyclic compound of interest in medicinal chemistry. Addressed to researchers, computational chemists, and drug development professionals, this document details the complete workflow from ligand and target preparation to advanced simulation and analysis. We eschew a rigid template, instead presenting a logical, field-proven progression of computational experiments. The protocols herein are designed to be self-validating, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility. We will utilize industry-standard, open-source software to perform molecular docking and molecular dynamics simulations, providing a practical guide for assessing the interaction potential of this compound with biological targets.
Introduction: The Case for In Silico Investigation
This compound belongs to the pyrazinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Related structures, such as 3-aminopyridin-2(1H)-ones, have demonstrated a range of activities, including antiradical and cytoprotective effects[1]. The exploration of novel derivatives is an active area of research, making computational, or in silico, modeling an indispensable tool for accelerating discovery.
In silico techniques allow for the rapid and cost-effective prediction of how a small molecule (a "ligand") might bind to a biological target, typically a protein[2]. This process can prioritize experimental testing, offer insights into mechanisms of action, and guide the rational design of more potent and selective compounds[3][4]. This guide will walk through the core computational techniques required to model the interactions of this compound.
Foundational Workflow: A Multi-Stage Approach
A robust in silico analysis is not a single experiment but a cascade of integrated procedures. Each step builds upon the last, progressively refining our understanding of the molecule's behavior at a target's binding site. The overall workflow is designed to first predict a favorable binding pose and then to assess the stability and dynamics of that pose in a simulated physiological environment.
Part I: Ligand and Target Preparation
The principle of "garbage in, garbage out" is paramount in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures.
Ligand Preparation: Characterizing this compound
The first step is to generate a high-quality, three-dimensional structure of our ligand.
Protocol 1: Ligand 3D Structure Generation
-
Obtain 2D Representation: Draw the structure of this compound in a chemical sketcher (e.g., ChemDraw or the free PubChem Sketcher) and save it in a common format like SMILES or SDF. The SMILES string for this molecule is CC1=CN=C(C(=O)N1)N.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D structure with an initial, reasonable conformation. Energy minimization is crucial here.
-
Rationale: This step uses force fields to find a low-energy, stable 3D conformation of the molecule, which is a prerequisite for docking.
-
Command Line Example (Open Babel):
-
-
Prepare for Docking (PDBQT format): For use with AutoDock Vina, the ligand PDB file must be converted to the PDBQT format, which includes partial charges and atom type definitions.[5] This is typically done using AutoDock Tools (MGLTools).[6][7]
-
Rationale: The docking algorithm uses these charges and atom types to calculate the energetic scores of different binding poses.[8] Assigning Gasteiger charges is a standard and effective method for this purpose.
-
Target Identification and Preparation
For this guide, we will hypothesize a target. Let's assume, based on the activities of similar compounds, that our molecule may interact with a protein kinase. We will use Human Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target (PDB ID: 1HCK).
Protocol 2: Protein Target Preparation
-
Download Structure: Obtain the protein's crystal structure from the RCSB Protein Data Bank (PDB).[9]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-solvents, and co-crystallized ligands. These must be removed to prepare the binding site.[10] This can be done using a molecular visualizer like PyMOL or UCSF Chimera.[11][12]
-
Rationale: Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site available for our new molecule.
-
-
Repair and Prepare Structure: Add polar hydrogens and assign charges to the protein atoms. This step is analogous to the ligand preparation and is critical for accurate scoring.[5]
-
Save in PDBQT Format: Save the cleaned, repaired protein structure as a PDBQT file.
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[13] We will use AutoDock Vina, a widely used and validated docking engine known for its speed and accuracy.[12][14]
Advanced Techniques: Pharmacophore Modeling
For a broader screening campaign, a pharmacophore model can be developed. A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. [15][16]
-
Structure-Based Pharmacophore: A model can be generated directly from the key interactions observed in the docked pose or MD simulation. [15]* Application: This model can then be used as a 3D query to rapidly screen massive virtual libraries of compounds, identifying structurally diverse molecules that still fit the essential interaction criteria. [17]This is a powerful method for scaffold hopping and discovering novel hit compounds. [15][18]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the in silico modeling of this compound. By integrating molecular docking with molecular dynamics, researchers can move beyond simple binding predictions to a more nuanced understanding of interaction stability and dynamics. The results from these computational experiments provide strong, testable hypotheses that can guide and prioritize wet-lab experiments, ultimately accelerating the drug discovery and development process. The true power of this approach lies not in replacing experimental work, but in making it more efficient, targeted, and insightful.
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. (2023). MDPI. [Link]
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Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. (2024). Journal of Chemical Information and Modeling. [Link]
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Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). MDPI. [Link]
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Toward In Silico Design of Protein–Protein Interaction Stabilizers. (2023). PMC - PubMed Central. [Link]
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Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. (n.d.). NIH. [Link]
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- 1. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 3-Amino-6-methylpyrazin-2(1H)-one: Synthesis, Biological Potential, and Research Directives
Executive Summary
The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules.[1] This guide focuses on a specific, yet underexplored member of this family: 3-Amino-6-methylpyrazin-2(1H)-one. While direct literature on this exact compound is sparse, this review synthesizes data from closely related analogs to provide a comprehensive technical overview. We will delve into robust synthetic strategies, explore the significant therapeutic potential suggested by its structural class—particularly as a p38α MAP kinase inhibitor—and outline critical future research directions. This document serves as a foundational resource for researchers aiming to investigate and harness the potential of this compound in medicinal chemistry and drug development.
Introduction: The Prominence of the Pyrazinone Core
The 2(1H)-pyrazinone ring system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This scaffold is present in a wide array of natural products, such as deoxyaspergillic acid and flavacol, and is a key building block in synthetic drug design.[1] Notably, the antiviral drug Favipiravir, which targets influenza and has been investigated for other viral infections, features a modified pyrazinone core, highlighting the therapeutic relevance of this heterocycle.[1]
This compound (Figure 1) represents a fundamental starting point for chemical library development. Its primary amino group offers a reactive handle for extensive modification, allowing for the systematic exploration of structure-activity relationships (SAR). The discovery that related 3-amino-2(1H)-pyrazinones are potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase has positioned this compound class as highly promising for the treatment of inflammatory diseases.[2]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is essential for its application in research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 43029-20-5 | [3][4] |
| Molecular Formula | C₅H₇N₃O | [3][4] |
| Molecular Weight | 125.13 g/mol | [3][4] |
| InChI Key | InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) | [3] |
| Canonical SMILES | CC1=CN=C(C(=O)N1)N | PubChem |
| Purity | Typically available at ≥95% | [3] |
Synthesis and Characterization
The construction of the 2(1H)-pyrazinone core can be achieved through several established synthetic strategies, primarily involving the condensation of acyclic precursors.[1] The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
The most common approach to synthesizing 3-amino-2(1H)-pyrazinones involves the cyclocondensation of an α-amino acid amide with an α-ketoaldehyde or a related 1,2-dicarbonyl species. This strategy is efficient and allows for diversity at various positions of the pyrazinone ring. The workflow below illustrates this fundamental approach.
Caption: General workflow for the synthesis of 2(1H)-pyrazinones.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is a robust, self-validating procedure derived from established methods for pyrazinone synthesis.[1] The causality for each step is explained to provide field-proven insight.
Objective: To synthesize this compound via condensation of alaninamide hydrochloride and aminoglyoxime.
Materials:
-
L-Alaninamide hydrochloride
-
Aminoglyoxime
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Raney Nickel (catalyst)
-
Hydrazine hydrate
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Preparation of the Cyclization Precursor:
-
In a 250 mL round-bottom flask, dissolve L-Alaninamide hydrochloride (1.0 eq) in anhydrous methanol (100 mL).
-
Add sodium methoxide (1.05 eq) portion-wise at 0 °C. Causality: The base is required to neutralize the hydrochloride salt, liberating the free alaninamide nucleophile for the subsequent reaction.
-
Stir for 30 minutes, allowing the mixture to come to room temperature. A precipitate of NaCl will form.
-
Add aminoglyoxime (1.0 eq) to the mixture.
-
Heat the reaction to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the this compound N-oxide intermediate.
-
-
Reduction of the N-oxide:
-
Cool the reaction mixture to room temperature.
-
Carefully add Raney Nickel (approx. 5% w/w) to the flask.
-
Add hydrazine hydrate (2.0 eq) dropwise. Causality: The Raney Nickel/hydrazine system is a classic and effective method for the reduction of N-oxides to the corresponding heterocycle without over-reducing the ring.
-
Stir vigorously at room temperature for 4-6 hours until TLC indicates the complete consumption of the N-oxide intermediate.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).
-
-
Characterization and Validation:
-
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the methyl group, the pyrazine ring proton, and the amine protons.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight (125.13 g/mol ).
-
Melting Point: To assess purity.
-
-
Biological Activity and Therapeutic Potential
While this compound itself is not extensively studied, its structural class is a validated source of potent biological activity.
Inhibition of p38α MAP Kinase: A Prime Therapeutic Target
Research into a series of 3-amino-2(1H)-pyrazinones has identified them as potent and highly selective inhibitors of p38α MAP kinase.[2] This enzyme is a critical mediator in the cellular response to inflammatory cytokines and stress, making it a high-value target for treating chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and rheumatoid arthritis.
The p38α signaling pathway, when activated, leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38α, compounds based on the 3-amino-2(1H)-pyrazinone scaffold can effectively suppress this inflammatory cascade. The discovery process revealed that modifying the 3-amino position with an aminoalkyl substituent could increase p38α potency by an astonishing 20,000-fold, demonstrating the critical role of this functional group for SAR.[2] This makes this compound an ideal starting point for developing more complex and potent inhibitors.
Caption: The p38α MAP Kinase signaling pathway and point of inhibition.
Other Potential Biological Activities
Derivatives of the closely related 3-aminopyridin-2(1H)-one core have demonstrated a broad range of biological effects, suggesting that this compound may possess similar properties worth investigating. These include:
-
Antiradical and Cytoprotective Activity: Many of these compounds show high antiradical activity and can protect cells from oxidative stress-induced death.[5]
-
Neurotropic Activity: Certain derivatives have been found to possess anxiolytic and antidepressant effects in preclinical models.[5]
-
Antiviral Activity: Some 3-aminopyridin-2(1H)-one derivatives have shown activity against viruses, including HIV.[5]
These findings underscore the chemical versatility of this scaffold and suggest that a library synthesized from this compound could be screened against a wide variety of therapeutic targets.
Future Research Directions and Workflow
This compound is a molecule of high potential that warrants significant further investigation. The following outlines a logical workflow for advancing this compound from a chemical entity to a potential drug lead.
Caption: Proposed research workflow for drug discovery.
Key areas for immediate investigation should include:
-
Confirmation of p38α Activity: Perform in vitro kinase assays to determine the IC₅₀ value of this compound against p38α and a panel of related kinases to establish its potency and selectivity.
-
Library Synthesis: Utilize the primary amine as a chemical handle to synthesize a focused library of derivatives. Based on existing literature, alkylation and acylation of this amine are promising avenues for enhancing potency.[2]
-
Cellular Assays: Test the parent compound and its derivatives in relevant cell-based models, such as measuring the inhibition of TNF-α release from LPS-stimulated peripheral blood mononuclear cells (PBMCs).
-
Pharmacokinetic Profiling: For promising lead compounds, initial ADME (Absorption, Distribution, Metabolism, Excretion) studies should be conducted to evaluate properties like metabolic stability and cell permeability, which are crucial for oral drug development.
Conclusion
This compound stands as a valuable and accessible building block in medicinal chemistry. While under-researched as a standalone entity, the wealth of data on its structural analogs strongly points to its potential as a precursor for potent inhibitors of the p38α MAP kinase pathway, a key target in inflammatory disease. Its straightforward synthesis and the presence of a reactive amino group make it an ideal starting point for library synthesis and SAR studies. This guide provides the foundational knowledge—from synthesis to biological rationale—for researchers to begin unlocking the therapeutic promise of this versatile pyrazinone scaffold.
References
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-amino-6-(2-methylpropyl)-1H-pyrazin-2-one | C8H13N3O | CID 176995496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 3-Amino-6-methylpyrazin-2(1H)-one
An In-depth Guide to the Proposed Synthesis of 3-Amino-6-methylpyrazin-2(1H)-one for Pharmaceutical Research
The core of this protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated, drawing from extensive experience in synthetic organic chemistry. This guide is intended to serve as a comprehensive resource for the laboratory-scale synthesis, purification, and characterization of this compound, facilitating its exploration as a potential scaffold in medicinal chemistry.
Introduction and Significance
The 2(1H)-pyrazinone core is a prevalent scaffold in a variety of natural products and biologically active molecules[3]. The introduction of an amino group at the 3-position and a methyl group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. The development of a reliable synthetic route to this compound is, therefore, a crucial step in enabling its evaluation in drug discovery programs.
Proposed Synthetic Pathway
The proposed synthesis is a one-pot condensation reaction between methylglyoxal and an appropriate α-amino amide equivalent, which will provide the necessary atoms to form the 3-amino-pyrazinone ring structure.
Retrosynthetic Analysis and Strategy
The target molecule, this compound, can be conceptually disconnected at the N1-C6 and N4-C5 bonds, leading to two key synthons: a methyl-substituted 1,2-dicarbonyl species and a 1,2-diaminoethylene derivative. This retrosynthetic approach points towards methylglyoxal as the source of the C5-C6 fragment and an α-amino amide or its equivalent as the source of the N1-C2-C3-N4 fragment.
To achieve the desired 3-amino substitution, a standard α-amino acid amide like glycinamide would be unsuitable as it would result in an unsubstituted pyrazinone at this position. Therefore, a more elaborate starting material is required. A plausible candidate is 2-aminoacetamidine , which possesses the necessary arrangement of nitrogen atoms to form the 3-amino-pyrazinone core upon condensation with methylglyoxal.
Proposed Reaction Mechanism
The reaction is expected to proceed through a series of condensation and cyclization steps. Initially, the more nucleophilic amino group of 2-aminoacetamidine will likely attack one of the carbonyl groups of methylglyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazinone ring. The regioselectivity of the initial attack will determine the final position of the methyl group. While the reaction of methylglyoxal with α-amino acid amides typically yields the 5-methyl isomer, the use of additives like sodium bisulfite has been shown to favor the formation of the 6-methyl isomer[2].
Experimental Protocol
This section provides a detailed, step-by-step methodology for the proposed synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminoacetamidine dihydrochloride | ≥95% | Commercially available | |
| Methylglyoxal | 40% solution in water | Commercially available | |
| Sodium Hydroxide | Reagent grade | Commercially available | |
| Sodium Bisulfite | Reagent grade | Commercially available | Optional, for regiocontrol |
| Ethanol | Anhydrous | Commercially available | |
| Diethyl Ether | Anhydrous | Commercially available | |
| Hydrochloric Acid | Concentrated | Commercially available | |
| Activated Carbon | Commercially available | For decolorization | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
Safety Precautions
-
Methylglyoxal is a reactive dicarbonyl compound and should be handled in a well-ventilated fume hood. It is a potential mutagen.
-
2-Aminoacetamidine dihydrochloride is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All reactions should be performed in a fume hood.
Step-by-Step Synthesis Procedure
-
Preparation of Free 2-Aminoacetamidine:
-
In a round-bottom flask, dissolve 2-aminoacetamidine dihydrochloride (1 equivalent) in a minimal amount of water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2 equivalents) in water.
-
The free base is not typically isolated and is used in situ in the subsequent reaction.
-
-
Condensation Reaction:
-
To the aqueous solution of 2-aminoacetamidine, add ethanol to create a co-solvent system.
-
Add methylglyoxal (1 equivalent, 40% aqueous solution) dropwise to the stirred solution at room temperature.
-
Optional for 6-methyl isomer: If desired, add sodium bisulfite (1.1 equivalents) to the reaction mixture prior to the addition of methylglyoxal[2].
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
The crude product may precipitate from the aqueous solution. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or a chloroform/isopropanol mixture.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/diethyl ether).
-
If recrystallization is insufficient, the product can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a polar solvent (e.g., hexane to ethyl acetate, then ethyl acetate to methanol), is recommended.
-
If the product is colored, a small amount of activated carbon can be used for decolorization during recrystallization.
Characterization
The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methyl group, the amino protons, the NH proton of the pyrazinone ring, and the aromatic proton on the pyrazinone ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the pyrazine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations.
Visualization of the Workflow
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and technically sound protocol for the proposed synthesis of this compound. By leveraging established principles of pyrazinone synthesis, this guide offers a clear and logical pathway for researchers to produce this novel compound for further investigation in the field of drug discovery and development. The successful synthesis and characterization of this molecule will open up new avenues for exploring the chemical space around the 3-aminopyrazinone scaffold.
References
-
Jones, R. G. The Synthesis of 2(1H)-Pyrazinones. J. Am. Chem. Soc.1949 , 71 (1), 78–81. [Link]
-
Karmas, G.; Spoerri, P. E. The Synthesis of 2(1H)-Pyrazinones. II. The Reaction of α-Amino Amides with α,β-Dicarbonyl Compounds. J. Am. Chem. Soc.1952 , 74 (6), 1580–1584. [Link]
-
González-Gálvez, D.; et al. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Adv., 2023 , 13, 1648-1671. [Link]
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Purity Isolation of 3-Amino-6-methylpyrazin-2(1H)-one via Automated Flash Chromatography
Abstract
This application note provides a detailed protocol for the purification of 3-Amino-6-methylpyrazin-2(1H)-one, a key heterocyclic intermediate in pharmaceutical synthesis. Due to the compound's polarity and potential for interaction with the stationary phase, a robust normal-phase flash chromatography method has been developed. This guide outlines the rationale for method development, a step-by-step protocol, and expected outcomes, ensuring researchers can achieve high purity and yield.
Introduction: The Challenge of Purifying Pyrazinones
This compound is a substituted pyrazinone, a class of heterocyclic compounds with significant biological activity, often serving as versatile scaffolds in drug discovery.[1][2] The presence of a primary amino group and a lactam moiety imparts a degree of polarity that can present challenges during purification.[3] Common impurities derived from synthesis, such as unreacted starting materials, isomers, or byproducts, often possess similar polarities, making separation difficult.
Chromatographic techniques are indispensable for achieving the high purity required for downstream applications.[4] While various methods exist, normal-phase flash chromatography on silica gel is a widely adopted and effective strategy for the purification of pyrazine derivatives.[3][5] The key to a successful separation lies in the careful selection of the stationary and mobile phases to exploit subtle differences in the polarity and interaction kinetics between the target compound and its impurities.[3]
This document details a validated method using automated flash chromatography, which offers superior resolution and reproducibility compared to traditional gravity-fed columns.
Mechanistic Approach: Causality in Chromatographic Choices
The purification strategy for this compound is predicated on its molecular structure and anticipated interactions with the chromatographic matrix.
-
Stationary Phase Selection: The target molecule contains a basic amino group and a hydrogen-bond-donating N-H group within the pyrazinone ring. These functional groups can exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially leading to peak tailing and poor recovery. To mitigate this, a high-surface-area silica gel is recommended.[3] The increased number of interaction sites can enhance the separation efficiency between closely eluting compounds.
-
Mobile Phase Optimization: A gradient elution is employed to ensure efficient separation and timely elution of the target compound. The mobile phase consists of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). A small amount of a polar modifier, such as methanol or isopropanol, can be introduced to the mobile phase to competitively displace the analyte from the most active sites on the silica, thereby improving peak shape.
-
Detection: The pyrazinone core contains a chromophore that allows for detection by UV-Vis spectrophotometry, typically in the range of 210-280 nm. This provides a reliable method for monitoring the elution profile and fraction collection.
The following workflow diagram illustrates the logical steps from crude sample to purified product.
Caption: Figure 1. Purification Workflow
Detailed Application Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector and fraction collector.
3.1. Materials and Equipment
-
Crude Sample: this compound (approx. 250 mg)
-
Flash Chromatography System: (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Stationary Phase: Pre-packed high-performance silica gel cartridge (e.g., 25g size)
-
Solvents (HPLC Grade):
-
Hexane (or Heptane)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
TLC Supplies: Silica gel 60 F254 plates, TLC tank, UV lamp (254 nm)
-
Glassware: Round-bottom flasks, beakers, Pasteur pipettes
-
Rotary Evaporator
3.2. Sample Preparation (Dry Loading)
-
Weigh approximately 250 mg of the crude this compound into a small beaker.
-
Dissolve the crude material in a minimal amount of Dichloromethane, adding a few drops of Methanol if necessary to achieve full dissolution.
-
Add approximately 1-2 g of silica gel to the solution.
-
Gently swirl the mixture and then concentrate it to dryness using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed and will be applied to the column in a concentrated band.
3.3. Chromatographic Method
The following table summarizes the optimized chromatographic parameters.
| Parameter | Value / Description | Rationale |
| Stationary Phase | 25 g High-Performance Silica Gel Cartridge | Provides enhanced resolution for polar compounds.[3] |
| Mobile Phase A | Hexane (or Heptane) | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent for elution. |
| Flow Rate | 30 mL/min | Optimal for a 25 g column, balancing speed and resolution. |
| Equilibration | 2 Column Volumes (CV) of 5% B | Prepares the column surface for sample interaction. |
| Gradient | 5% to 100% B over 15 CV, then hold at 100% B for 5 CV | A shallow gradient is crucial for separating closely related impurities from the main product. |
| Detection | UV at 254 nm and 280 nm | The pyrazinone ring system absorbs strongly at these wavelengths. |
| Fraction Size | 15 mL | Appropriate volume for collecting distinct peaks. |
3.4. Purification Run
-
Securely attach the pre-packed silica cartridge to the flash chromatography system.
-
Place the solvent lines into the appropriate mobile phase reservoirs (A: Hexane, B: Ethyl Acetate).
-
Load the prepared dry sample onto the system using the appropriate dry-load vessel.
-
Purge the lines and prime the pumps with the initial mobile phase conditions.
-
Set up the method parameters as detailed in the table above.
-
Start the purification run. The system will automatically equilibrate the column, inject the sample, run the gradient, and collect fractions based on UV detection.
3.5. Post-Run Analysis
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. A suitable TLC mobile phase would be 70:30 Ethyl Acetate/Hexane.
-
Visualize the TLC plate under a UV lamp at 254 nm. The pure product should appear as a single spot.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using appropriate analytical techniques (e.g., HPLC, NMR).
Expected Results
Using this method, this compound is expected to elute as a well-resolved peak, separated from less polar impurities that elute earlier in the gradient and more polar, baseline impurities that may remain on the column or elute with 100% Ethyl Acetate. A purity of >98% is typically achievable, with recovery yields depending on the quality of the crude material.
Conclusion
The described automated flash chromatography protocol provides a reliable and efficient method for the high-purity isolation of this compound. The rationale-driven selection of a high-performance silica stationary phase and an optimized gradient elution is critical to overcoming the challenges associated with purifying polar heterocyclic compounds. This application note serves as a robust starting point for researchers and drug development professionals, enabling the consistent production of high-quality material for subsequent research and development activities.
References
- De Verdier, C. H., & Agren, G. (1948). Paper Chromatographic Analysis of Amino Acids and other Ninhydrin-Reacting Substances in Deproteinized Human Plasma. Acta Chemica Scandinavica, 2, 525-534.
-
Isenberg, S. L., & Uden, P. C. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-841. Retrieved from [Link]
-
Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]
- Majhi, K. C., et al. (2018). Chromatographic Separation of Amino Acids.
-
Martinez, A., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(12), 2379-2396. Retrieved from [Link]
-
MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ablelab.eu [ablelab.eu]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-Amino-6-methylpyrazin-2(1H)-one
Introduction: The Structural Elucidation of a Biologically Relevant Scaffold
3-Amino-6-methylpyrazin-2(1H)-one is a heterocyclic compound belonging to the aminopyrazinone class of molecules. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The precise arrangement of substituents on the pyrazinone core is critical to its pharmacological activity, making unambiguous structural characterization an essential step in the research and development process.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[1] Through the analysis of ¹H and ¹³C NMR spectra, researchers can gain detailed insights into the molecular framework, including the number and connectivity of atoms, the electronic environment of individual nuclei, and the stereochemical relationships between different parts of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the electronic effects of the various functional groups on the pyrazine ring. It is crucial to note that these are predicted values and may differ slightly from experimentally obtained data.
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆, 400 MHz
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-5 | ~6.8 - 7.2 | Singlet (s) | 1H | The exact chemical shift is influenced by the electron-donating amino group and the lactam functionality. |
| NH₂ | ~6.5 - 7.5 | Broad Singlet (br s) | 2H | The broadness of the signal is due to chemical exchange and quadrupole effects from the nitrogen atom. The chemical shift can be highly dependent on concentration and temperature. |
| NH | ~10.5 - 11.5 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and appears downfield. Its broadness is due to chemical exchange. |
| CH₃ | ~2.2 - 2.5 | Singlet (s) | 3H | The methyl group protons are shielded relative to the aromatic proton. |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆, 100 MHz
| Atom Number | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~155 - 165 | The carbonyl carbon of the lactam is significantly deshielded. |
| C-3 | ~145 - 155 | The carbon atom attached to the amino group is deshielded due to the electronegativity of nitrogen. |
| C-5 | ~115 - 125 | This aromatic carbon is expected to be shielded relative to C-6. |
| C-6 | ~140 - 150 | The carbon atom bearing the methyl group. |
| CH₃ | ~15 - 25 | The methyl carbon is the most shielded carbon in the molecule. |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on fundamental principles of NMR spectroscopy:
-
¹H NMR: The pyrazine ring protons are in the aromatic region, typically between 6.0 and 9.0 ppm. The electron-donating amino group is expected to shield the ring proton (H-5), shifting it upfield (to a lower ppm value) compared to an unsubstituted pyrazinone. The methyl group is also weakly electron-donating. The amide (NH) and amine (NH₂) protons are exchangeable and often appear as broad signals. Their chemical shifts are highly sensitive to solvent, temperature, and concentration.[2]
-
¹³C NMR: The chemical shifts of the carbon atoms are influenced by the electronegativity of neighboring atoms and resonance effects. The carbonyl carbon (C-2) is the most deshielded due to the attached oxygen atom. The carbon atoms bonded to nitrogen (C-3 and C-6) are also deshielded. The methyl carbon will have the lowest chemical shift (most upfield).[3]
Experimental Protocols for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves a wide range of organic compounds, and its residual proton and carbon signals do not overlap with the expected signals of the analyte.[4] Importantly, the amide and amine protons are less prone to rapid exchange in DMSO-d₆ compared to protic solvents like methanol-d₄ or D₂O, allowing for their observation.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe, especially for the less sensitive ¹³C nucleus.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most deuterated solvents for NMR are available with TMS already added. If not, a small amount can be added to the sample.
II. NMR Instrument Setup and Calibration
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves the resolution of the spectra. An automated shimming routine is typically sufficient.
III. ¹H NMR Data Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: Set the spectral width to approximately 16 ppm, centered around 8 ppm, to encompass all expected proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
IV. ¹³C NMR Data Acquisition
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of approximately 220 ppm, centered around 110 ppm, will cover the entire range of expected carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended for ¹³C NMR to ensure full relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (1024 to 4096) is necessary to obtain a spectrum with a good signal-to-noise ratio.
V. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.
-
Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in the positive absorptive mode. Perform an automatic baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or the TMS signal at 0.00 ppm.[4]
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each signal.
Advanced 2D NMR Experiments for Structure Confirmation
To unequivocally assign all proton and carbon signals and confirm the structure of this compound, the following 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). While there are no expected proton-proton couplings in the pyrazine ring of the target molecule, COSY can be useful to confirm the absence of such couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is an excellent tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For instance, a correlation between the methyl protons and C-6 would confirm the position of the methyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide valuable information about the three-dimensional structure of the molecule.
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental and Logical Workflow
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. While experimentally determined data is not currently available in the public literature, the predicted spectral data and detailed acquisition protocols herein serve as a robust starting point for researchers. The combination of 1D and 2D NMR techniques, as outlined, will enable the unambiguous structural confirmation and characterization of this and related aminopyrazinone compounds, thereby supporting advancements in medicinal chemistry and drug discovery.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Oregon, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
-
Michigan State University, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
-
ChemAxon. Chemicalize. [Link]
-
ACD/Labs. ¹³C NMR Predictor. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Wishart, D. S. (2021). NMR-based metabolomics. Current protocols in bioinformatics, 73(1), e116. [Link]
Sources
developing cellular assays for 3-Amino-6-methylpyrazin-2(1H)-one
An Application Guide: A Strategic Workflow for the Cellular Characterization of 3-Amino-6-methylpyrazin-2(1H)-one
Authored by a Senior Application Scientist
This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals undertaking the cellular characterization of the novel small molecule, this compound. As the specific biological target of this compound is not yet elucidated, this guide eschews a single, presumptive assay. Instead, it presents a logical, multi-stage workflow designed to first identify a cellular phenotype, then deconvolve the molecular target, and finally, validate target engagement and elucidate its mechanism of action. This approach ensures scientific rigor and maximizes the potential for discovery.
Strategic Overview: From Phenotype to Target Validation
The journey to characterize a novel compound begins with broad, unbiased questions and progressively narrows toward specific, hypothesis-driven validation. Our workflow is designed in three sequential phases, each building upon the insights of the last.
Figure 1: A strategic workflow for compound characterization.
Phase 1: Foundational Phenotypic Profiling
Before investigating a specific molecular target, it is crucial to determine if this compound exerts any biological effect on whole cells and at what concentrations. A general cell viability or cytotoxicity assay is the cornerstone of this initial phase. It provides the half-maximal effective or inhibitory concentration (EC50/IC50), which is essential for designing all subsequent, more targeted experiments.
Featured Assay: Luminescent Cell Viability (CellTiter-Glo®)
Principle of the Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[1][2] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, D-luciferin. In the presence of ATP released from lysed cells, the luciferase catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[1][2][3] This "add-mix-measure" format is highly amenable to high-throughput screening.[1][3]
Protocol: Determining the Cytotoxicity Profile
-
Cell Plating:
-
Seed a cancer cell line (e.g., HeLa or HEK293) in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include "cells-only" wells for the vehicle control and "medium-only" wells for background measurement.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution series of this compound in DMSO, and then dilute further into culture medium to achieve the final desired concentrations (e.g., 100 µM to 0.5 nM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Add the compound dilutions to the appropriate wells. Add an equivalent volume of vehicle (medium with DMSO) to the control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[4][5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[4]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4][5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]
-
Record luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.
-
Data Analysis and Presentation:
-
Subtract the average luminescence from the "medium-only" wells from all other readings.
-
Normalize the data by setting the average vehicle-treated wells to 100% viability.
-
Plot the normalized percent viability against the log of the compound concentration.
-
Fit the data using a nonlinear regression model (e.g., four-parameter variable slope) to determine the IC50 value.[6][7][8][9]
| Concentration (µM) | Log Concentration | % Viability (Normalized) |
| 100 | 2.00 | 5.2 |
| 33.3 | 1.52 | 8.1 |
| 11.1 | 1.05 | 15.6 |
| 3.70 | 0.57 | 35.4 |
| 1.23 | 0.09 | 51.2 |
| 0.41 | -0.39 | 75.8 |
| 0.14 | -0.86 | 92.3 |
| 0.05 | -1.34 | 98.1 |
| 0.02 | -1.78 | 99.5 |
| 0.00 | - | 100.0 |
| Table 1: Example dose-response data for this compound. |
Phase 2: Unbiased Identification of the Molecular Target
With a confirmed cellular phenotype and a defined potency (IC50), the next critical step is to identify the direct molecular target(s) of the compound. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for assessing target engagement in the native cellular environment.[10][11]
Featured Assay: Cellular Thermal Shift Assay (CETSA®) coupled with Mass Spectrometry
Principle of the Assay: CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[10][12][13] When a protein binds to a ligand (such as our compound), its structure is often stabilized, leading to an increase in its melting temperature (Tm). In a CETSA experiment, cells are treated with the compound and then heated across a range of temperatures.[10][13] Unbound proteins will denature and aggregate at their characteristic Tm, while the ligand-bound protein remains soluble at higher temperatures. By quantifying the soluble protein fraction after heating, a thermal shift can be detected, indicating direct target engagement.[12][13] When coupled with quantitative mass spectrometry (MS), this approach can be applied proteome-wide to identify unknown targets without any prior hypothesis.[14][15][16][17]
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Proteome-Wide CETSA for Target Identification
-
Cell Culture and Treatment:
-
Culture a large batch of cells (e.g., 5 x 10⁷ cells) to ensure sufficient material.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two pools: one treated with vehicle (DMSO) and the other with a high concentration of this compound (e.g., 10-30x the IC50).
-
Incubate at 37°C for 1 hour to allow compound entry and binding.
-
-
Heat Treatment:
-
Aliquot the vehicle- and compound-treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Determine the protein concentration of each soluble fraction.
-
Perform in-solution trypsin digestion of the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMTpro™) to enable multiplexed quantitative analysis of all samples in a single MS run.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify thousands of proteins across all temperature points for both vehicle and compound-treated groups.
-
For each identified protein, plot the relative abundance of soluble protein versus temperature to generate melting curves.
-
A protein that shows a significant shift in its melting curve to a higher temperature in the compound-treated sample compared to the vehicle is a candidate target.[18]
-
Phase 3: Target Validation and Mechanistic Characterization
Once CETSA-MS identifies a high-confidence candidate target, the focus shifts to validation and understanding the downstream consequences of compound binding. This phase employs specific, hypothesis-driven assays.
3A. Mechanistic Insight with Reporter Gene Assays
Principle of the Assay: Reporter gene assays are a powerful tool to measure the activity of a specific signaling pathway.[19][20][21] A reporter construct is created by cloning a response element (a DNA sequence that a specific transcription factor binds to) upstream of a reporter gene, such as firefly luciferase.[20][22] When the signaling pathway is activated, the transcription factor binds to the response element and drives the expression of luciferase. The resulting luminescence is a direct readout of pathway activity.[23]
Example Protocol: CRE-Luciferase Reporter Assay (Assuming the identified target modulates the cAMP/PKA signaling pathway)
-
Cell Transfection:
-
Compound and Stimulator Treatment:
-
Treat the cells with a dose-response of this compound for 1 hour.
-
Add a known activator of the pathway (e.g., Forskolin, to stimulate cAMP production) to all wells except the unstimulated control.
-
Incubate for an additional 4-6 hours.[26]
-
-
Dual-Luciferase® Assay:
-
Lyse the cells and measure firefly luciferase activity using a luminometer.
-
Add a quenching reagent and the Renilla luciferase substrate (coelenterazine) to measure the activity of the control reporter.[27]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to obtain a normalized response.
-
Plot the normalized response against the compound concentration to determine if this compound inhibits or enhances the signaling pathway.
-
3B. Quantitative Target Engagement with NanoBRET™
Principle of the Assay: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.[28] The system uses two components: the target protein fused to the bright, small NanoLuc® luciferase (the energy donor) and a fluorescently labeled compound, or "tracer," that binds to the target (the energy acceptor).[28][29] When the tracer binds to the NanoLuc®-fused target, the close proximity (<10 nm) allows for Bioluminescence Resonance Energy Transfer (BRET), generating a signal. A test compound that binds to the same site will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[28]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. towardsdatascience.com [towardsdatascience.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 9. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 10. pelagobio.com [pelagobio.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. elrig.org [elrig.org]
- 16. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bioagilytix.com [bioagilytix.com]
- 20. promega.com [promega.com]
- 21. Bioluminescent Reporter Genes [worldwide.promega.com]
- 22. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pGL4.29[luc2P/CRE/Hygro] Vector Protocol [promega.sg]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. news-medical.net [news-medical.net]
- 29. Cell-Permeable Kinase NanoBRET® TE Tracers [promega.jp]
Application Note: Leveraging 3-Amino-6-methylpyrazin-2(1H)-one for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing 3-Amino-6-methylpyrazin-2(1H)-one as a foundational scaffold in kinase inhibitor screening campaigns. We present a strategic workflow, from initial biochemical screening to biophysical validation, underpinned by detailed, step-by-step protocols. The narrative emphasizes the rationale behind experimental design, data interpretation, and the positioning of the pyrazinone core as a "privileged" starting point for generating novel, potent, and selective kinase inhibitors.
Introduction: The Enduring Challenge of Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. While dozens of kinase inhibitors have reached the clinic, the quest for novel inhibitors with improved selectivity, better resistance profiles, and unique mechanisms of action is a perpetual challenge in medicinal chemistry.
A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.[1] The 2(1H)-pyrazinone core is one such scaffold, found in a variety of natural products and synthetic bioactive molecules, including those with kinase inhibitory activity.[2][3] This application note focuses on a specific pyrazinone derivative, This compound , as a versatile starting point for fragment-based or high-throughput screening campaigns aimed at discovering next-generation kinase inhibitors.
The Pyrazinone Scaffold: A Privileged Framework for Kinase Recognition
The 2(1H)-pyrazinone heterocycle is a valuable building block in drug design for several reasons.[4] Its structure presents a rich array of hydrogen bond donors and acceptors, which are crucial for forming stable interactions within the highly conserved ATP-binding pocket of protein kinases. The specific molecule of interest, this compound, offers multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Its relatively low molecular weight and structural simplicity also make it an ideal candidate for fragment-based drug discovery (FBDD).[5][6] FBDD is a powerful method that screens small, low-complexity molecules ("fragments") that typically bind with low affinity but do so very efficiently, providing high-quality starting points for optimization into potent leads.[7]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | - |
| Molecular Weight | 125.13 g/mol | - |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| LogP (Predicted) | -0.6 | PubChem |
Note: Properties are calculated and may vary from experimental values.
Strategic Workflow for Kinase Inhibitor Screening
A successful screening campaign requires a multi-stage, self-validating approach to identify true hits and eliminate artifacts. We propose a robust workflow that progresses from a broad primary screen to specific biophysical validation. This tiered approach ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for identifying and validating kinase inhibitors.
Experimental Protocols
These protocols are designed to be adaptable for various kinase targets. Researchers should optimize buffer components, enzyme/substrate concentrations, and incubation times for their specific kinase of interest.
Protocol 1: Primary Screening using the ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to ADP concentration.[9][10]
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials:
-
This compound (Test Compound)
-
Kinase of interest, substrate (peptide or protein), and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a working stock (e.g., 100 µM) by diluting in kinase buffer.
-
Dispense 1 µL of compound solution to the appropriate wells of a 384-well plate. For a final assay concentration of 10 µM in a 10 µL reaction, this would be a 100 µM solution.
-
Dispense 1 µL of DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase buffer.
-
Prepare a 2X ATP master mix in kinase buffer. The final ATP concentration should ideally be at or below the Kₘ for the kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 5 µL of buffer to these wells instead.
-
Initiate the reaction by adding 5 µL of the 2X ATP mix to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes (or optimized time).
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Background) / (RLU_Max - RLU_Background)) Where RLU is the Relative Light Units. Hits are typically defined as compounds causing >50% inhibition or a Z-score > 3.
Protocol 2: IC₅₀ Determination
Principle: To quantify the potency of a confirmed hit, a dose-response curve is generated by testing the compound across a range of concentrations. The IC₅₀ value is the concentration of inhibitor required to reduce enzyme activity by 50%.
Methodology:
-
Prepare a serial dilution series of the hit compound (e.g., this compound derivative) in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is common.
-
Plate the dilutions as described in Protocol 1.
-
Perform the ADP-Glo™ assay as described in Protocol 1.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Example Data Table:
| [Inhibitor] (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.6 |
| 1.23 | 51.3 |
| 0.41 | 24.8 |
| 0.14 | 10.1 |
| 0.05 | 2.5 |
Protocol 3: Biophysical Validation by Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, is a powerful orthogonal method to confirm direct binding of a compound to the target protein.[11] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[12][13] A positive shift in Tm (ΔTm) indicates that the compound stabilizes the protein, which is strong evidence of direct interaction.[14]
Materials:
-
Purified kinase of interest
-
SYPRO™ Orange dye (or equivalent)
-
Hit compound (e.g., this compound derivative)
-
DSF Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-Time PCR (qPCR) instrument with a thermal ramping feature
Methodology:
-
Prepare Master Mixes:
-
Prepare a Protein/Dye master mix containing the kinase (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5X) in DSF buffer.
-
Prepare compound dilutions in DSF buffer at 10X the final desired concentration.
-
-
Assay Setup:
-
Aliquot 18 µL of the Protein/Dye master mix into each well of a 96- or 384-well PCR plate.
-
Add 2 µL of the 10X compound dilution to the appropriate wells.
-
Add 2 µL of buffer containing the equivalent DMSO concentration to control wells.
-
Seal the plate securely with an optical seal.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange).
-
Run a thermal ramp protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, with fluorescence readings at each interval.
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of the transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift: ΔTm = Tm (with compound) - Tm (DMSO control).
-
A ΔTm of ≥ 2 °C is generally considered a significant stabilizing shift and confirms direct binding.
Case Study: Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive oncology target.[15][16] Its signaling is often activated downstream of the JAK/STAT pathway.[17] A screening campaign using a library of pyrazinone derivatives based on the this compound scaffold could identify a novel PIM-1 inhibitor.
Caption: Simplified PIM-1 signaling pathway and the point of intervention.
A hypothetical hit, derived from the core scaffold, could demonstrate an IC₅₀ of 1.23 µM in the ADP-Glo™ assay and a stabilizing ΔTm of +4.5 °C in the DSF assay. Such a result would provide strong validation for this compound as a direct PIM-1 inhibitor, warranting further investigation through selectivity profiling and medicinal chemistry-driven lead optimization.[17]
Conclusion
This compound represents a valuable and versatile chemical scaffold for the discovery of novel kinase inhibitors. Its favorable properties for fragment-based screening and amenability to chemical diversification make it an excellent starting point for drug discovery campaigns. By employing a rigorous, multi-tiered screening strategy that combines robust biochemical assays with orthogonal biophysical validation, researchers can confidently identify and advance promising hits derived from this privileged core structure.
References
-
Magaña, A. A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. Available at: [Link]
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Gotor-López, V., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). PIM1. Retrieved from: [Link]
-
Magaña, A. A., et al. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. Available at: [Link]
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]
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Stoll, F., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Available at: [Link]
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de Souza, G. A., & de Azevedo, W. F., Jr. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. Available at: [Link]
-
Sun, X., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. PubMed Central. Available at: [Link]
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Fedorov, O., et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. Available at: [Link]
-
Gorgani, N. N., & Taha, M. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Erlanson, D. A., et al. (2023). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Available at: [Link]
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Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. Available at: [Link]
-
Kennedy, A. J., & Wuest, W. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
-
Structural Genomics Consortium. (2016). Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. RSC Publishing. Available at: [Link]
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Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Publishing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrazine. PubChem Compound Database. Retrieved from: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from: [Link]
-
Al-Mousawi, M. H., et al. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Barelier, S., et al. (2020). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]
-
Cheeseman, M. D., et al. (2018). Privileged Structures and Polypharmacology within and between Protein Families. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-amino-6-methyl-N-pyridin-2-ylpyrazine-2-carboxamide. PubChem Compound Database. Retrieved from: [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from: [Link]
-
Tursynbay, Y., et al. (2016). Pim-1 kinase as cancer drug target: An update. PubMed Central. Available at: [Link]
-
STEMart. (n.d.). Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Retrieved from: [Link]
-
Georganics. (n.d.). 3-Amino-2-cyclohexen-1-one. Retrieved from: [Link]
-
Gestwicki, J. E., et al. (2018). Differential scanning fluorimetry (DSF) screen to identify inhibitors of Hsp60 protein–protein interactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-6-chloropyrazine-2-carbonitrile. PubChem Compound Database. Retrieved from: [Link]
-
AZoLifeSciences. (2023). What is Fragment-Based Drug Discovery?. Retrieved from: [Link]
-
Niesen, F. H., et al. (2013). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem Compound Database. Retrieved from: [Link]
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- 1. Privileged Structures and Polypharmacology within and between Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
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- 17. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Halopyrazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazinone Scaffold and the Power of C-C Bond Formation
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active molecules.[1] Its presence in approved drugs and clinical candidates highlights its importance in the development of novel therapeutics, including antiviral and anticancer agents.[1][2] The strategic functionalization of the pyrazinone ring is therefore a critical endeavor in drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[3][4] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-halopyrazinone derivatives, offering insights into reaction optimization, troubleshooting, and the underlying mechanistic principles.
Reaction Mechanism and Key Parameters
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyrazinone, forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl.[5] Due to the electron-deficient nature of the pyrazinone ring, this step is generally favorable.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Sources
Application Note: A Practical Guide to Assessing the Solubility of 3-Amino-6-methylpyrazin-2(1H)-one for Robust In Vitro Assays
Abstract & Introduction
In the landscape of drug discovery, the generation of reliable and reproducible in vitro data is the bedrock upon which successful programs are built. A compound's aqueous solubility is a critical, yet often underestimated, physicochemical parameter that dictates its behavior in biological assays. Poor solubility can lead to a cascade of misleading results, including underestimated potency, inconsistent data, and erroneous structure-activity relationships (SAR).[1][2] This application note provides a comprehensive guide for researchers to accurately assess and understand the solubility of 3-Amino-6-methylpyrazin-2(1H)-one, ensuring the integrity of subsequent in vitro studies.
We will delve into the fundamental principles of solubility, differentiate between kinetic and thermodynamic measurements, and provide detailed, validated protocols for both high-throughput screening and late-stage characterization. The causality behind experimental choices is emphasized to empower researchers not just to follow steps, but to make informed decisions tailored to their experimental context.
Physicochemical Profile & Predicted Behavior
Understanding the structure of this compound is fundamental to predicting its solubility.
Structure: ``` O // C // / H3C--C N--H || | C -- N / H2N--C
Caption: Workflow for the kinetic solubility assay.
Materials:
-
Compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well polypropylene plates
-
96-well solubility filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of Acetonitrile:Water to concentrations ranging from 200 µM down to ~1 µM. This avoids precipitation issues in the standard curve itself.
-
Test Plate Preparation: In a 96-well polypropylene plate, create serial dilutions of the 10 mM stock in pure DMSO (e.g., from 10 mM to 0.1 mM).
-
Aqueous Addition: Transfer a small volume (e.g., 4 µL) of each DMSO dilution into a new 96-well plate. Rapidly add 196 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 2%. 4[2]. Incubation: Seal the plate and place it on a plate shaker at room temperature for 90 minutes. 5[2]. Filtration: Transfer the solutions from the incubation plate to the 96-well filter plate. Use a vacuum manifold to draw the filtrate into a fresh 96-well UV-transparent plate.
-
Quantification: Read the absorbance of the filtrate in the UV plate reader at the compound's λ_max.
-
Data Analysis: Using the standard curve, convert absorbance values to concentrations. The kinetic solubility is the highest concentration at which the measured value remains linear and does not abruptly plateau, which would indicate precipitation.
Self-Validation System:
-
Positive Control: Use a compound with known high solubility (e.g., Caffeine).
-
Negative Control: Use a compound with known poor solubility (e.g., Felodipine).
-
DMSO Control: Include wells with only DMSO and PBS to blank the reader.
Protocol: "Gold Standard" Thermodynamic Solubility Assay
This protocol uses the traditional shake-flask method to determine the equilibrium solubility, providing the most accurate and reliable value for lead optimization.
[3]Principle: An excess of the solid compound is suspended in an aqueous buffer and agitated until the dissolution and crystallization processes reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.
[4]Materials:
-
This compound (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a UV detector
Protocol:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). A sufficient excess should be visible at the end of the experiment. 2[5]. Buffer Addition: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vial securely and place it on an orbital shaker in a 25°C incubator. Agitate for at least 24 hours to ensure equilibrium is reached. F[6]or poorly soluble compounds, this time may need to be extended. 4[4]. Phase Separation: Allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Dilution: Immediately dilute the filtrate with mobile phase to prevent post-filtration precipitation and to bring the concentration within the linear range of the HPLC standard curve.
-
Quantification: Analyze the diluted filtrate by a validated HPLC-UV method against a standard curve prepared with the same compound.
-
Verification: After the experiment, verify the pH of the suspension to ensure the compound did not alter it.
[4]### 7.0 Data Interpretation & Troubleshooting
The solubility data should be interpreted in the context of the intended assay's final compound concentration.
| Solubility Result (µM) | Classification | Implications for In Vitro Assays |
| > 200 µM | High | No solubility-related issues are expected for most assays. |
| 50 - 200 µM | Moderate | Generally acceptable. Caution is needed for assays requiring high concentrations. |
| 10 - 50 µM | Low | High risk of precipitation in assays. Results at higher concentrations may be unreliable. |
| < 10 µM | Very Low / Insoluble | Compound is likely unsuitable for many standard assays without formulation. Data is highly suspect. |
Troubleshooting Low Solubility:
-
Compound Precipitation: If precipitation is observed in an assay, the results are likely an artifact and should not be trusted. T[7]he effective concentration is unknown and much lower than the nominal concentration.
-
pH Adjustment: If the assay allows, adjusting the buffer pH may increase solubility, depending on the compound's pKa.
-
Co-solvents: While increasing the percentage of DMSO can aid solubility, it can also impact biological targets. The final DMSO concentration should typically be kept below 0.5% in cell-based assays.
Conclusion
A rigorous and context-appropriate assessment of solubility is not an optional step, but a prerequisite for generating high-quality in vitro data. For this compound, a preliminary kinetic solubility assessment is recommended for initial screening, followed by a definitive thermodynamic shake-flask measurement for compounds progressing to lead optimization. By employing these validated protocols and understanding the underlying principles, researchers can mitigate the risks of solubility-related artifacts and build a solid foundation for their drug discovery efforts.
References
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF.
- Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
- Avdeef, A. (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvements.
- AxisPharm. (n.d.). Solubility Test.
- PubChem. (n.d.). CID 176995496 | C8H13N3O.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- PubMed. (n.d.).
- Bienta. (n.d.). Aqueous Solubility Assay.
- bioRxiv. (2023). Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed.
- ChemSynthesis. (2025). methyl 3-amino-6-phenyl-2-pyrazinecarboxylate.
- National Center for Biotechnology Information. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling.
- PubChem. (n.d.). This compound synthesis.
Sources
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- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. enamine.net [enamine.net]
- 7. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Pyrazinones
<_ _>
For: Researchers, scientists, and drug development professionals.
Abstract
N-alkylated pyrazinones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their synthesis, particularly the selective introduction of alkyl groups onto the pyrazinone nitrogen, is a critical step in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of pyrazinones. It delves into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols and explaining the rationale behind experimental choices. This document is designed to be a self-validating system, empowering researchers to confidently and successfully synthesize N-alkylated pyrazinone derivatives.
Introduction: The Significance of N-Alkylated Pyrazinones
Pyrazinones are six-membered aromatic heterocycles containing two nitrogen atoms. The N-alkylation of the pyrazinone ring is a fundamental strategy to modulate the physicochemical and pharmacological properties of these molecules. By introducing various alkyl substituents, researchers can fine-tune parameters such as solubility, lipophilicity, metabolic stability, and receptor-binding affinity. This chemical modification is a cornerstone in the fields of medicinal chemistry and drug discovery, where precise structural alterations are paramount for optimizing therapeutic efficacy and safety.
The synthesis of substituted pyrazines is a well-established field, with numerous methods available for constructing the pyrazine core.[1][2] However, the direct and selective N-alkylation of a pre-existing pyrazinone scaffold presents its own set of challenges and requires careful consideration of reaction conditions to achieve the desired outcome.
Foundational Principles: Mechanistic Insights into N-Alkylation
The N-alkylation of pyrazinones typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the pyrazinone ring acts as a nucleophile, attacking an electrophilic alkylating agent. The success and selectivity of this reaction are governed by several key factors:
-
Acidity of the N-H bond: The pyrazinone nitrogen must be deprotonated to enhance its nucleophilicity. The choice of base is therefore critical and depends on the pKa of the pyrazinone's N-H bond.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halide, triflate) will influence the reaction rate and conditions. More reactive electrophiles may allow for milder conditions.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates, influencing the reaction rate and, in some cases, the regioselectivity.
-
Steric Hindrance: The steric bulk of both the pyrazinone substrate and the alkylating agent can significantly impact the feasibility and yield of the reaction.
Understanding these principles is essential for troubleshooting and optimizing N-alkylation reactions.
Key Methodologies for N-Alkylation of Pyrazinones
Several robust methods have been developed for the N-alkylation of pyrazinones. The choice of method often depends on the specific substrate, the desired alkyl group, and the available laboratory resources.
Classical N-Alkylation with Alkyl Halides
This is the most common and straightforward method for N-alkylation. It involves the deprotonation of the pyrazinone with a suitable base, followed by the addition of an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the pyrazinone nitrogen.[3] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.[4]
-
Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to dissolve the pyrazinone salt and facilitate the S_N2 reaction.[3]
-
Temperature Control: The initial deprotonation step is often performed at 0 °C to control the exothermic reaction with reactive hydrides. The subsequent alkylation is typically allowed to proceed at room temperature or with gentle heating to drive the reaction to completion.[3]
Workflow Diagram:
Caption: General workflow for classical N-alkylation of pyrazinones.
Detailed Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Pyrazinone substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazinone substrate (1.0 equivalent).
-
Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazinone.[3][5]
Table 1: Summary of Reaction Conditions for Classical N-Alkylation
| Pyrazinone Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| 3-Hydroxypyrazine-2-carboxylic acid ester | Methyl iodide | Cs₂CO₃ | Acetonitrile | Room Temp. | High |
| Generic Pyrazinone | Benzyl bromide | NaH | DMF | 0 °C to RT | Good to High |
| Generic Pyrazinone | Ethyl iodide | K₂CO₃ | Acetone | Reflux | Moderate to Good |
Note: Yields are highly substrate-dependent.
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly when using alcohols as the alkylating agent.[6] This reaction proceeds under mild, neutral conditions and is known for its stereospecificity, leading to an inversion of configuration at the alcohol's stereocenter.[7][8]
Mechanistic Rationale:
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][9] The pyrazinone then acts as the nucleophile, displacing the activated hydroxyl group.
Workflow Diagram:
Sources
- 1. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-6-methylpyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Amino-6-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
I. Overview of the Primary Synthetic Route
The most common and direct laboratory-scale synthesis of this compound involves the condensation of an α-keto ester, such as ethyl 2-oxopropanoate (ethyl pyruvate), with aminoguanidine. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the aminoguanidine salt and facilitate the reaction.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
Q1: My reaction yields a mixture of products, with a significant impurity that has a similar molecular weight to my target compound. What could this be?
A1: A common side product in this synthesis is the isomeric 3-Amino-5-methyl-1,2,4-triazin-6(1H)-one. This occurs due to a competing cyclization pathway during the reaction between aminoguanidine and ethyl 2-oxopropanoate. The formation of this triazine isomer is a known complication in reactions involving aminoguanidine and α-dicarbonyl compounds.[1][2]
Q2: I'm observing poor yield of the desired this compound. What are the likely causes?
A2: Low yields can stem from several factors:
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can favor the formation of side products or lead to incomplete reaction. The choice of base is also critical, as it can influence the reaction pathway.[3]
-
Impurity of starting materials: Ensure the purity of your aminoguanidine and ethyl 2-oxopropanoate, as impurities can lead to a variety of side reactions.
-
Product loss during workup and purification: The product has some water solubility, so care must be taken during aqueous workup to avoid significant loss. Overly aggressive purification steps can also reduce the final yield.
Q3: What is the best method to purify the final product?
A3: A combination of techniques is often most effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing minor impurities. Ethanol or ethanol/water mixtures are good starting points.
-
Column Chromatography: For mixtures of the desired pyrazinone and the isomeric triazinone, silica gel column chromatography is typically required for effective separation. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is a common strategy.[4][5]
Q4: How can I confirm the identity of my product and distinguish it from the triazine impurity?
A4: Spectroscopic methods are essential for structural confirmation.
-
¹H NMR: The chemical shifts of the methyl group and the aromatic proton will be distinct for the pyrazinone and triazinone isomers.
-
¹³C NMR: The number and chemical shifts of the carbon signals will differ between the two heterocyclic ring systems.
-
Mass Spectrometry (MS): While the molecular weight is the same, fragmentation patterns in MS/MS experiments can help differentiate the isomers.
-
Infrared (IR) Spectroscopy: The C=O and N-H stretching frequencies can provide additional structural information.
III. Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more detailed look at the common side products, their mechanisms of formation, and strategies to minimize their presence in your reaction mixture.
Issue 1: Formation of 3-Amino-5-methyl-1,2,4-triazin-6(1H)-one
-
Mechanism of Formation: The reaction between aminoguanidine and ethyl 2-oxopropanoate proceeds through a guanylhydrazone intermediate. This intermediate can undergo two different intramolecular cyclization reactions. The desired pathway leads to the pyrazinone, while the competing pathway results in the formation of the triazinone isomer. The regioselectivity of this cyclization is influenced by the reaction conditions.
-
Preventative Measures:
-
Control of pH: The pH of the reaction medium can influence the nucleophilicity of the different nitrogen atoms in the guanylhydrazone intermediate. Careful control of the base used (e.g., sodium acetate, triethylamine) and its stoichiometry is crucial.
-
Temperature Control: Running the reaction at a lower temperature may favor one cyclization pathway over the other. It is advisable to perform small-scale experiments to optimize the temperature.
-
-
Removal Strategy:
-
Fractional Crystallization: In some cases, careful selection of a solvent system may allow for the selective crystallization of the desired product.
-
Preparative HPLC: For high-purity applications, preparative high-performance liquid chromatography (HPLC) can be used to separate the two isomers.
-
Issue 2: Formation of Pyrazole Derivatives
-
Mechanism of Formation: While less common than triazine formation, the reaction of aminoguanidine with β-dicarbonyl compounds is known to produce pyrazole derivatives.[3] In the case of ethyl 2-oxopropanoate, a similar side reaction could potentially lead to the formation of a substituted aminopyrazole. This would involve a different mode of cyclization of the initial adduct.
-
Preventative Measures:
-
Stoichiometry: Ensure precise control over the stoichiometry of the reactants to avoid excess of either starting material, which might promote alternative reaction pathways.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to the formation of these and other degradation products.
-
-
Removal Strategy:
-
Column Chromatography: Pyrazole derivatives generally have different polarities compared to the desired pyrazinone and can be separated using silica gel chromatography.
-
Issue 3: Incomplete Reaction and Hydrolysis Products
-
Description: Unreacted starting materials or intermediates, such as the initial guanylhydrazone, may remain in the final product mixture. Additionally, hydrolysis of the ester group of ethyl 2-oxopropanoate to pyruvic acid can occur, which may then react or remain as an impurity.
-
Preventative Measures:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the starting ester.
-
Reaction Monitoring: Closely monitor the reaction to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more base might be necessary.
-
-
Removal Strategy:
-
Aqueous Workup: An aqueous wash can help remove water-soluble starting materials and byproducts like pyruvic acid.
-
Chromatography: Unreacted starting materials and intermediates can typically be separated from the product by column chromatography.
-
IV. Visualization of Reaction Pathways
The following diagram illustrates the synthetic pathway to this compound and the competing pathway leading to the common triazinone side product.
Caption: Reaction pathways in the synthesis of this compound.
V. Experimental Protocol: Synthesis and Purification
The following is a general procedure for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Aminoguanidine hydrochloride
-
Ethyl 2-oxopropanoate
-
Sodium acetate
-
Ethanol
-
Water
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aminoguanidine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a mixture of ethanol and water.
-
Addition of Keto Ester: Slowly add ethyl 2-oxopropanoate (1 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution may be cooled further to precipitate the crude product. Filter the solid and wash with cold water.
-
Purification:
-
Recrystallization: The crude product can be recrystallized from ethanol or an ethanol/water mixture to improve purity.
-
Column Chromatography: If significant amounts of the triazinone isomer are present, dissolve the crude product in a minimal amount of the eluent and perform column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, MS, and IR to confirm its identity and purity.
VI. Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight | Common Analytical Techniques |
| This compound | C₅H₇N₃O | 125.13 g/mol | NMR, MS, IR, HPLC |
| 3-Amino-5-methyl-1,2,4-triazin-6(1H)-one | C₄H₆N₄O | 126.12 g/mol | NMR, MS, IR, HPLC |
VII. References
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PubMed Central. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate - ACS Publications. Available at: [Link]
-
Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. Available at: [Link]
-
Triazine - Wikipedia. Available at: [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation - Organic Chemistry Portal. Available at: [Link]
-
Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF - ResearchGate. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]
-
(PDF) Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products - ResearchGate. Available at: [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities - International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents - PMC - NIH. Available at: [Link]
-
One-pot cyclization/decarboxylation of α-keto acids and acylhydrazines for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under transition-metal-free conditions - ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-triazines - Organic Chemistry Portal. Available at: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH. Available at: [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC - NIH. Available at: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY - ResearchGate. Available at: [Link]
-
An improved synthesis of aminoguanidine bicarbonate - Sciencemadness Discussion Board. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed. Available at: [Link]
-
A REVIEW ON ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS - World Journal of Pharmaceutical Research. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. Available at: [Link]
-
Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats - PubMed. Available at: [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - MDPI. Available at: [Link]
-
US5281706A - Synthesis of 3,6-diamino-1,2,4,5-tetrazine - Google Patents. Available at:
-
A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC - PubMed Central. Available at: [Link]
-
The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed. Available at: [Link]
-
Typical examples of impurities observed in synthesized peptides:... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats - ResearchGate. Available at: [Link]
-
Aminoguanidine partially prevents the reduction in liver pyruvate kinase activity in diabetic rats - PMC - NIH. Available at: [Link]
-
Reactions of Nitroguanidine with Hydrazine. Attempts to Prepare Nitroamino, Guanidine, Amino, Diamino, and Triaminoguanidine Nitrate Reaktionen von Nitroguanidin MIT Hydrazin. Versuche Zur Darstellung von Nitroaminoguanidin Amino-, Diamino- und Triaminoguanidinnitrat. | National Technical Reports Library - NTRL. Available at: [Link]
Sources
- 1. Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pyrazinone Ring Formation Reactions
Welcome to the technical support center for pyrazinone ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazinone synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own laboratory.
The pyrazinone core is a vital scaffold in numerous natural products and pharmacologically active molecules, including antiviral agents like favipiravir and kinase inhibitors.[1][2][3] The construction of this heterocyclic system, however, can be fraught with challenges ranging from low yields to unexpected side products. This guide provides a structured approach to troubleshooting, from quick-reference FAQs to in-depth guides for specific synthetic methods.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during pyrazinone synthesis, with straightforward solutions.
Q1: My pyrazinone synthesis is giving a very low yield. What are the first things I should check?
A1: Low yields are a common frustration. Here’s a checklist of initial parameters to investigate:
-
Purity of Starting Materials: Ensure your α-amino acid amides, 1,2-dicarbonyl compounds, or other precursors are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The condensation reaction is highly sensitive to temperature. For the classical condensation of α-amino acid amides with 1,2-dicarbonyls, optimal temperatures can be as low as -50 °C.[1][2] Running the reaction at elevated temperatures can lead to decomposition of starting materials or the formation of side products.
-
Rate of Reagent Addition: The rate of addition of reagents, particularly the base, can significantly impact the yield. A slow, controlled addition is often crucial to prevent side reactions. For instance, in the Jones and Karmas and Spoerri method, a specific rate of NaOH addition (8.0-8.6 mmol min⁻¹) was found to be optimal.[1][2]
-
Choice of Base: The type and concentration of the base are critical. Common bases include sodium or potassium hydroxide and piperidine.[1][2] The choice of base may need to be optimized for your specific substrates.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. While organic solvents like THF and DMF have been used, deep eutectic solvents (DESs) such as glycerol/choline chloride have shown improved yields in some cases.[2]
Q2: I am not getting any of my desired pyrazinone product. What could be the reason?
A2: Complete reaction failure can be disheartening, but a systematic approach can help identify the cause.
-
Incorrect Reaction Conditions: Double-check your reaction setup, including temperature, stoichiometry of reactants, and the order of addition.
-
Decomposition of Starting Materials: Some starting materials, like low molecular weight free α-amino acid amides, can be unstable.[1][2] Consider using the more stable hydrohalide salts of the amino acid amides.[1][2]
-
Incompatible Substituents: Certain substituents on your starting materials can hinder the reaction. For example, in Hoornaert's method for 3,5-dihalo-2(1H)-pyrazinones, the reaction can fail if the R¹ substituent is an acyl group or if the R⁶ substituent is a strong electron-withdrawing group.[1][2]
-
Steric Hindrance: Bulky substituents on either the α-amino precursor or the dicarbonyl compound can sterically prevent the cyclization step.[1][2]
Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A3: The formation of side products often points to competing reaction pathways.
-
Self-Condensation of α-Amino Ketones: Free α-amino ketones are prone to self-condensation.[4] To avoid this, it's recommended to use their hydrochloride salts or perform the reaction in the presence of a solid base like calcium carbonate to neutralize the generated acid in situ.[4]
-
Formation of Symmetrical Oxamides: When using α-aminonitriles, the formation of symmetrical oxamides can be a significant side reaction. Using the salt of the α-aminonitrile can help to avoid this.[1][2]
-
Regioisomer Formation: When using unsymmetrical 1,2-dicarbonyl compounds, the formation of two different regioisomers is possible.[1][2] The reaction conditions can sometimes be tuned to favor one isomer over the other. For example, the reaction of methylglyoxal with α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major product, but the addition of sodium bisulfite can favor the formation of the 6-methyl isomer.[2]
Q4: How can I improve the regioselectivity of the reaction with an unsymmetrical 1,2-dicarbonyl?
A4: Controlling regioselectivity is a key challenge. As mentioned above, additives can influence the outcome. The inherent electronics of the dicarbonyl compound also play a significant role. The more electrophilic carbonyl group will preferentially react with the primary amine of the α-amino acid amide. You can also explore protecting group strategies to differentiate the two carbonyl groups, though this adds extra steps to the synthesis.
In-depth Troubleshooting Guides
This section provides more detailed guidance on specific pyrazinone synthesis methods.
Guide 1: Troubleshooting the Condensation of α-Amino Acid Amides and 1,2-Dicarbonyls (Jones and Karmas & Spoerri Method)
This is one of the most common methods for pyrazinone synthesis.[2] The reaction involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound in the presence of a base.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | Instability of free α-amino acid amide. | Use the hydrohalide salt of the α-amino acid amide, which is more stable and easier to handle.[1][2] Neutralize in situ or with a pre-treatment step (e.g., with silver oxide).[1][2] |
| Suboptimal reaction temperature. | The reaction is often exothermic and requires careful temperature control. The optimal temperature can be as low as -50 °C.[1][2] | |
| Incorrect rate of base addition. | A rapid addition of base can lead to side reactions. A slow, controlled addition is recommended.[1][2] | |
| Formation of a Mixture of Regioisomers | Use of an unsymmetrical 1,2-dicarbonyl. | The reaction may inherently lack regioselectivity. Try adding sodium bisulfite to potentially favor the formation of the 6-substituted isomer when using methylglyoxal.[2] |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | Optimize the reaction conditions to drive the reaction to completion. Consider recrystallization or column chromatography for purification. |
Experimental Protocol: Optimized Synthesis of 3,5-Dimethyl-2(1H)-pyrazinone
This protocol is based on the work of Karmas and Spoerri and is optimized for higher yields.
-
Preparation of Alanine Amide Hydrochloride: Prepare the hydrochloride salt of alanine amide for improved stability.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve alanine amide hydrochloride in a suitable solvent (e.g., a mixture of water and ethanol).
-
Cooling: Cool the reaction mixture to -50 °C using a dry ice/acetone bath.
-
Addition of Diacetyl: Add diacetyl (1,2-butanedione) to the cooled solution.
-
Slow Addition of Base: Slowly add a pre-cooled solution of sodium hydroxide (e.g., 5M) via the dropping funnel, maintaining the temperature below -45 °C. The rate of addition should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with an acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low pyrazinone yield.
Guide 2: Optimizing Hoornaert's Synthesis of 3,5-Dihalo-2(1H)-pyrazinones
This method is valuable for synthesizing dihalogenated pyrazinones, which are versatile intermediates for further functionalization.[1][2] The reaction involves the acylation of an α-aminonitrile with an oxalyl halide, followed by cyclization and halogenation.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails or Gives Low Yield | R¹ substituent is an acyl group. | This method is not suitable for acyl-substituted α-aminonitriles.[1][2] Consider a different synthetic route. |
| R⁶ substituent is a strong electron-withdrawing group. | Electron-withdrawing groups can deactivate the system towards cyclization.[1][2] | |
| Bulky R¹ and/or R⁶ substituents. | Steric hindrance can impede the conversion of the pyrazine-2,3-dione intermediate to the dihalopyrazinone.[1][2] | |
| Slow Halogenation Step | The conversion of the pyrazine-2,3-dione intermediate is slow. | Add a catalytic amount of DMF to accelerate the halogenation step.[1][2] |
| Formation of Symmetrical Oxamides | Use of free-base α-aminonitrile. | Use the salt of the α-aminonitrile to prevent this side reaction.[1][2] |
Reaction Mechanism Overview
Caption: Mechanism of Hoornaert's pyrazinone synthesis.
References
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]
-
Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 441-443. [Link]
-
De Vleeschauwer, M., & Van der Eycken, E. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]pyrazinones. Organics, 2(2), 173-200. [Link]
-
Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. PubMed Central. [Link]
-
Collins, I., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry, 20(4), 1646-1657. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of 3-Amino-6-methylpyrazin-2(1H)-one in DMSO Solution
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-6-methylpyrazin-2(1H)-one. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results by maintaining the stability of your compound stocks.
Introduction to this compound and DMSO
This compound is a heterocyclic compound belonging to the pyrazinone class of molecules. This structural motif is of significant interest in medicinal chemistry and drug discovery. For in vitro assays and high-throughput screening, it is common practice to dissolve such compounds in DMSO, a powerful and versatile aprotic solvent. However, the long-term stability of compounds in DMSO can be a concern, potentially leading to inaccurate and irreproducible data. This guide will address these stability considerations directly.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in DMSO?
A1: The stability of any compound in DMSO, including this compound, is influenced by several factors. The most critical are:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][2][3][4] The presence of water can facilitate hydrolytic degradation of susceptible functional groups.
-
Storage Temperature: Elevated temperatures accelerate the rate of chemical degradation. Conversely, improper freezing and thawing can also compromise stability.
-
Light Exposure: Photolabile compounds can degrade when exposed to certain wavelengths of light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of sensitive molecules.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation reactions.
Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A2: To ensure the highest quality stock solution, we recommend the following procedure:
-
Use High-Purity Reagents: Start with high-purity, anhydrous DMSO (≥99.9%).
-
Accurate Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: In a clean, dry vial, add the DMSO to the compound. Vortex or sonicate at room temperature until fully dissolved. Gentle warming (up to 37°C) can be used if necessary, but avoid excessive heat.[5]
-
Aliquoting: To minimize freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials.[1]
-
Storage: Store the aliquots at the recommended temperature (see Q3) and protect them from light.
Q3: What are the optimal storage conditions for long-term stability?
A3: For long-term storage of this compound in DMSO, we recommend storing aliquots at -80°C . For short-term or working stocks, -20°C is generally acceptable.[1] It is crucial to minimize the number of freeze-thaw cycles the main stock undergoes.[1][6][7][8]
| Storage Temperature | Recommended Duration | Expected Purity | Notes |
| -80°C | ≥ 6 months | >95% | Ideal for long-term archival storage.[1] |
| -20°C | 1-3 months | >90-95% | Suitable for working stocks. Purity should be checked periodically for longer storage.[1] |
| 4°C | ≤ 1 week | >90% | Not recommended for storage beyond immediate experimental needs.[1] |
| Room Temperature | < 24 hours | Variable | Significant degradation is possible. Avoid.[1] |
Q4: How can I assess the stability of my this compound stock solution over time?
A4: The most reliable method for assessing compound stability is by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the quantification of the parent compound and the detection of any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in DMSO.
Issue 1: Compound Precipitation from DMSO Solution
-
Symptom: The solution appears cloudy, or solid particles are visible.
-
Potential Causes:
-
Supersaturation: The concentration of the compound exceeds its solubility limit in DMSO.
-
Temperature Effects: Solubility can decrease at lower temperatures.
-
Water Absorption: The presence of water can reduce the solubility of hydrophobic compounds in DMSO.[9]
-
Freeze-Thaw Cycles: These cycles can promote precipitation.[9][10][11]
-
-
Solutions:
-
Confirm Solubility Limit: If possible, determine the solubility of this compound in DMSO at your desired storage temperature.
-
Gentle Warming and Sonication: Warm the solution to 37°C and sonicate to attempt redissolution.[5]
-
Use Anhydrous DMSO: Ensure you are using dry DMSO to prepare your solutions.
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Symptom: Variability in experimental outcomes using the same stock solution.
-
Potential Causes:
-
Compound Degradation: The concentration of the active compound may be decreasing over time.
-
Precipitation: If the compound has precipitated, the actual concentration in the solution will be lower than expected.
-
-
Solutions:
-
Perform a Stability Check: Analyze an aliquot of your stock solution by HPLC-MS to determine its purity.
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid material.
-
Visual Inspection: Always visually inspect your stock solutions for any signs of precipitation before use.
-
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Inconsistent Assay Results.
Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO are not extensively published, we can infer potential routes based on the chemistry of pyrazinones and related heterocyclic compounds. A forced degradation study is the definitive way to identify these pathways.
-
Hydrolysis: The amide bond within the pyrazinone ring could be susceptible to hydrolysis, especially in the presence of water and acidic or basic catalysts. This would lead to ring-opening.
-
Oxidation: The electron-rich pyrazinone ring and the amino group could be sites of oxidation, particularly if exposed to atmospheric oxygen over long periods.
-
Dimerization/Polymerization: Under certain conditions, reactive intermediates could lead to the formation of dimers or higher-order oligomers.
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
Objective: To evaluate the degradation of the compound in DMSO under various storage conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene vials with screw caps
-
HPLC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into multiple vials for each storage condition, minimizing headspace.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot by HPLC-MS to establish the initial purity.
-
Storage: Store the remaining vials under the desired conditions (e.g., -80°C, -20°C, and 4°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Sample Preparation: Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Analysis: Analyze the sample by HPLC-MS using the identical method as the T0 analysis.
-
Data Analysis: Calculate the purity of the compound at each time point by comparing the peak area of the parent compound to the total peak area of all components (parent + degradants).
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: Dilute the DMSO stock with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dilute the DMSO stock with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Dilute the DMSO stock with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the DMSO stock solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the DMSO stock solution to light according to ICH Q1B guidelines.
Procedure:
-
For each condition, prepare a sample of this compound in DMSO.
-
Expose the samples to the respective stress conditions for a defined period (e.g., 24-48 hours).
-
Neutralize acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by HPLC-MS.
-
Compare the chromatograms to identify and characterize the degradation products.
Workflow for Stability Assessment
Caption: Experimental Workflow for Long-Term Stability Assessment.
References
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
r/labrats. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]
-
Modern Drug Discovery. (2002). News in Brief: Sample stability during freeze-thaw. [Link]
-
Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715. [Link]
-
O'Connell, T. G., et al. (2013). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 18(4), 455-463. [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. [Link]
-
Blessy, M., et al. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(5). [Link]
-
Patel, K., et al. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(6), 00040. [Link]
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- 10. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.jp]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 3-Amino-6-methylpyrazin-2(1H)-one by NMR
Welcome to the technical support center for the analysis of 3-Amino-6-methylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, you will find practical troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experimental work.
Introduction to NMR in Pharmaceutical Impurity Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical structure, composition, and purity of substances.[1] In pharmaceutical analysis, NMR is invaluable for identifying and quantifying impurities such as residual starting materials, by-products, and degradation products.[2][3][4] This guide will focus on the practical application of NMR to ensure the quality and purity of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are impurities?
A1: Unexpected peaks can arise from various sources, including impurities, residual solvents, or instrument artifacts. To differentiate, consider the following:
-
Integration: Compare the integration of the unknown peaks to your main compound's peaks. Small integrals often suggest impurities.
-
Chemical Shift: Consult tables of common NMR solvents and impurities to see if the peaks match known contaminants.[5][6][7]
-
Reproducibility: Re-prepare the sample and acquire the spectrum again. If the peaks persist, they are likely impurities from your sample.
-
2D NMR: Techniques like COSY and HSQC can help determine the connectivity of these unknown signals and aid in their identification.
Q2: The signals for the amine (-NH₂) and amide (-NH) protons are very broad or not visible. Is this normal?
A2: Yes, this is common. Protons attached to nitrogen often exhibit broad signals due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with residual water or other exchangeable protons in the sample. To confirm these peaks:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The signals corresponding to -NH₂ and -NH protons will exchange with deuterium and disappear or significantly decrease in intensity.[8]
Q3: My baseline is distorted, making it difficult to integrate the peaks accurately. What can I do?
A3: A distorted baseline can be caused by several factors:
-
Improper Phasing and Baseline Correction: Manually re-process your spectrum, paying careful attention to phasing and applying a suitable baseline correction algorithm.
-
Acoustic Ringing: This can occur with strong signals. Use a longer acquisition time or apply a "forward linear prediction" processing technique.
-
Sample Concentration: Very high sample concentrations can lead to broad signals and baseline issues. Try diluting your sample.
Q4: I have a very small amount of sample. How can I get a good quality NMR spectrum?
A4: For low-concentration samples, you can improve the signal-to-noise ratio by:
-
Increasing the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.
-
Using a Higher-Field Spectrometer: Higher magnetic fields provide greater sensitivity.
-
Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.
Troubleshooting Guides
This section provides detailed workflows and protocols for troubleshooting common issues in the NMR analysis of this compound.
Guide 1: General NMR Spectrum Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common issues in your NMR spectrum.
Caption: General workflow for troubleshooting NMR spectra.
Guide 2: Identifying Potential Impurities in this compound
The synthesis of this compound typically involves the condensation of an α-dicarbonyl compound (like methylglyoxal or pyruvaldehyde) with an aminonitrile derivative (such as aminomalononitrile or 2-amino-2-cyanoacetamide). Based on this, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted methylglyoxal, pyruvaldehyde, aminomalononitrile, or 2-amino-2-cyanoacetamide.
-
Reagents and Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, isopropanol, ethyl acetate, dichloromethane).
-
By-products:
-
Self-condensation products of the starting materials.
-
Oligomers or polymers formed from side reactions.
-
Oxidation or degradation products of the final compound.
-
-
Isomers: Positional isomers if the starting materials are not symmetrical.
Predicted ¹H and ¹³C NMR Data for this compound
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | 2.1 - 2.3 | 18 - 22 |
| H-5 | 6.5 - 6.8 | 120 - 125 |
| -NH₂ | 6.8 - 7.2 (broad) | - |
| -NH | 10.5 - 11.5 (broad) | - |
| C-2 (C=O) | - | 158 - 162 |
| C-3 (C-NH₂) | - | 150 - 155 |
| C-5 | - | 120 - 125 |
| C-6 (C-CH₃) | - | 145 - 150 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Guide 3: Experimental Protocol for NMR Sample Preparation and Analysis
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for heterocyclic compounds due to its high dissolving power.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used to aid this process. Ensure no particulate matter is present, as this can affect spectral quality.[9][10]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Guide 4: Advanced NMR Techniques for Impurity Characterization
When ¹H NMR is insufficient for complete characterization, 2D NMR techniques are invaluable.
Caption: Workflow for using 2D NMR to identify impurities.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, providing C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting molecular fragments and identifying quaternary carbons.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 1-2. [Link]
-
Novatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 93, 1-2. [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Regis Technologies. (2015, May 11). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow [Video]. YouTube. [Link]
-
Emery Pharma. (n.d.). Purity by Absolute qNMR Instructions. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Regis Technologies. (2015, May 12). Structure Elucidation of Impurities by 2D NMR Part II [Video]. YouTube. [Link]
-
Regis Technologies. (2015, May 13). Structure Elucidation of Impurities by 2D NMR Part III [Video]. YouTube. [Link]
-
University of Potsdam. (n.d.). How to make an NMR sample. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Helmy, R., & Arluri, H. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 846–853. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]
-
Dalton Pharma Services. (n.d.). Structure Elucidation of Impurities. [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives in Aqueous Buffers
Welcome to the technical support center for handling pyrazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Poor aqueous solubility is a common hurdle that can impede biological assays, hinder bioavailability, and stall preclinical development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when first encountering solubility problems with pyrazinone derivatives.
Q1: Why are my pyrazinone derivatives so poorly soluble in aqueous buffers?
The limited aqueous solubility of many pyrazinone derivatives is often rooted in their molecular structure. Several key factors contribute to this issue:
-
High Planarity and Crystal Packing: The aromatic ring systems inherent to the pyrazinone scaffold can lead to a high degree of molecular planarity. This planarity allows the molecules to stack tightly in a crystal lattice, resulting in high crystal packing energy.[2][4] A significant amount of energy is then required to break this stable crystal structure and dissolve the compound in a solvent. A high melting point is often an indicator of strong crystal packing and, consequently, lower solubility.[2]
-
Lipophilicity ("Grease-ball" Molecules): Many pyrazinone derivatives are designed to interact with hydrophobic pockets in target proteins, which necessitates a certain degree of lipophilicity (hydrophobicity). This inherent hydrophobicity makes them resistant to dissolving in polar, aqueous environments like physiological buffers.[5]
-
Lack of Ionizable Groups: If the derivative lacks functional groups that can be easily protonated or deprotonated within a typical physiological pH range (e.g., pH 4-8), it will exist as a neutral molecule with lower affinity for water.
Q2: I've just tried to dissolve my pyrazinone compound in PBS, and it won't go into solution. What are the very first steps I should take?
Before moving to more complex formulation strategies, follow this initial troubleshooting workflow:
-
Start with an Organic Co-solvent: Most poorly soluble compounds are first dissolved in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common starting point.[3][6]
-
Gentle Physical Agitation: Once the compound is in the organic solvent, ensure it is fully dissolved by vortexing.
-
Controlled Dilution: Slowly add the organic stock solution to your aqueous buffer while vortexing or stirring. This technique, known as "antisolvent precipitation," can sometimes yield a metastable solution at the desired final concentration.[5]
-
Visual Inspection: Check for any signs of precipitation (cloudiness, visible particles). If the solution remains clear, you can proceed with your experiment, but be mindful of potential precipitation over time.
If these initial steps fail, proceed to the detailed troubleshooting guides below.
Q3: What are the main categories of strategies to improve the solubility of these compounds?
Solubilization strategies can be broadly grouped into three main approaches:
-
Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure. This includes techniques like creating amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix to prevent crystallization.[3][7][8]
-
Chemical Modifications: This involves synthesizing a more soluble version of the molecule, such as a salt or a prodrug.[1][9] For example, adding a phosphate group to create a prodrug can dramatically increase water solubility.[1]
-
Formulation Approaches: This is the most common strategy in a research setting. It involves using excipients (inactive ingredients) to help dissolve the drug in the aqueous vehicle. Key formulation aids include co-solvents, pH modifiers, surfactants, and cyclodextrins.[7][10]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for specific experimental challenges.
Issue 1: My compound will not dissolve to create a usable stock solution.
Causality: The primary issue is the high lipophilicity of the pyrazinone derivative and the inability of the aqueous buffer alone to overcome the compound's crystal lattice energy. The goal is to use a water-miscible organic solvent to first dissolve the compound before introducing it to the aqueous environment.
This workflow provides a systematic approach to preparing a stock solution and troubleshooting precipitation upon dilution.
Caption: Decision workflow for preparing and troubleshooting stock solutions.
-
Weigh Compound: Accurately weigh the required amount of your pyrazinone derivative.
-
Select Co-solvent: Start with 100% DMSO. If this fails or is incompatible with your assay, consult the table below for alternatives.
-
Dissolve: Add the co-solvent to the solid compound to achieve a high concentration (e.g., 10-50 mM). Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) can be applied but use caution as it may degrade sensitive compounds.
-
Inspect: Hold the vial against a light source to ensure all particulate matter is dissolved.
-
Dilute: Perform a serial dilution of the concentrated stock into your final aqueous assay buffer. Add the stock solution dropwise into the buffer while continuously vortexing to minimize localized high concentrations that can cause precipitation.
-
Final Concentration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, and ideally <0.5%) to avoid artifacts.[6] Run a vehicle control (buffer + co-solvent) in your experiment.
| Co-solvent | Polarity | Use Cases & Considerations | Typical Final Conc. |
| DMSO (Dimethyl sulfoxide) | High | Excellent solubilizing power for many compounds. Can interfere with some assays and be toxic to cells at >1%.[11][12] | < 0.5% |
| Ethanol | Medium | Good for moderately lipophilic compounds. Less toxic than DMSO but can also affect protein stability.[13] | < 1% |
| PEG 400 (Polyethylene Glycol) | High | A non-ionic polymer that is less harsh than DMSO. Often used in parenteral formulations.[14] | < 2% |
| NMP (N-Methyl-2-pyrrolidone) | High | Strong solubilizer, but its use in cell-based assays should be carefully validated due to potential toxicity.[12] | < 0.5% |
Issue 2: My compound dissolves in the stock solvent but precipitates when diluted into the final aqueous buffer.
Causality: This indicates that while the organic solvent can break apart the compound's crystal lattice, the final aqueous solution cannot maintain its solvated state. The compound molecules prefer to re-aggregate with each other rather than interact with water. This requires more advanced formulation strategies.
If your pyrazinone derivative has an ionizable functional group (a weak acid or base), altering the pH of the buffer can dramatically increase its solubility.[14][15] Ionizing the molecule adds a charge, which greatly improves its interaction with polar water molecules.
-
Analyze Structure: Examine the structure of your derivative for acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine, pyridine) functional groups. Estimate the pKa using chemical software or literature values for similar structures.
-
Rule of Thumb:
-
For a basic compound, solubility will increase in acidic conditions (pH < pKa).
-
For an acidic compound, solubility will increase in basic conditions (pH > pKa).
-
-
Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 9.0).
-
Test Solubility: Add a small, known amount of your concentrated DMSO stock to each buffer to achieve the desired final concentration.
-
Observe and Quantify: Visually inspect for precipitation. For a more quantitative analysis, incubate the solutions for 1-2 hours, centrifuge to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Select Optimal pH: Choose the pH that provides the best solubility while remaining compatible with your experimental system (e.g., cell health, enzyme activity).
Excipients are inert substances added to a formulation to aid in solubilization.[8][10] For research purposes, surfactants and cyclodextrins are the most practical choices.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like pyrazinone derivatives, shielding the hydrophobic parts from water and presenting a soluble complex.[16][18][19]
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are highly recommended due to their high aqueous solubility and safety profiles.[17][20]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous buffer. Concentrations can range from 2% to 40% (w/v) depending on the required solubilization power.
-
Add Compound: The compound can be added in two ways:
-
As a solid: Add the powdered pyrazinone derivative directly to the cyclodextrin solution.
-
From an organic stock: Add a concentrated stock (e.g., in ethanol) to the cyclodextrin solution. This is often more efficient.
-
-
Equilibrate: Vigorously mix the solution (vortexing, shaking, or sonicating) at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours (4-24h) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Determine Concentration: Carefully collect the supernatant and determine the exact concentration of the solubilized compound via HPLC-UV or UV-Vis spectroscopy.
| Excipient Type | Example(s) | Mechanism of Action | Pros | Cons |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 | Form micelles that encapsulate the drug in their hydrophobic core.[21][22][23] | Effective at low concentrations; well-established. | Can interfere with assays, potential for cell toxicity. |
| Cyclodextrins | HP-β-CD, SBE-β-CD (Captisol®) | Forms a 1:1 inclusion complex, shielding the hydrophobic drug.[17][24] | High solubilization capacity; low toxicity; used in approved drugs.[20] | May require higher concentrations; can extract cholesterol from cell membranes. |
| Polymers | Soluplus®, Apinovex™ | Creates amorphous solid dispersions, preventing crystallization.[25][26] | High drug loading possible; stabilizes amorphous form.[26] | Usually requires advanced formulation processing (e.g., spray drying, hot melt extrusion).[8] |
For pyrazinone derivatives with acidic or basic centers, converting the "free" form to a salt is one of the most powerful methods to improve solubility and dissolution rate.[15][27][28] A salt form introduces ionic character, which dramatically enhances interaction with water.
Guidance for Researchers: While salt synthesis is typically the domain of medicinal chemists, it is crucial for biologists to be aware of this option. If you are consistently struggling with the solubility of a lead compound, initiating a discussion with a chemistry collaborator to synthesize a salt form (e.g., a hydrochloride salt for a basic compound or a sodium salt for an acidic one) is a highly recommended strategic step.[29] The mesylate salt form has also been shown to significantly improve the solubility of parent drugs.[29] Salt formation can be a decisive factor in whether a promising compound can be advanced in development.[30]
References
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National Center for Biotechnology Information. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available from: [Link]
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National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available from: [Link]
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MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. Available from: [Link]
-
ResearchGate. Theoretical investigation of β-cyclodextrin with pyrazoline derivative. Available from: [Link]
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-
PubMed. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
- Google Patents. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
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MDPI. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Available from: [Link]
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European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]
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Manufacturing Chemist. Enhancing solubility with novel excipients. Available from: [Link]
-
VBN. Strategies for the formulation development of poorly soluble drugs via oral route. Available from: [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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MDPI. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]
-
National Center for Biotechnology Information. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Available from: [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ResearchGate. Solubility measurements and thermodynamic modeling of pyrazinamide in five different solvent-antisolvent mixtures | Request PDF. Available from: [Link]
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]
-
ResearchGate. (PDF) Cyclodextrins as Anti-inflammatory Agents: Basis, Drugs and Perspectives. Available from: [Link]
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PubMed. On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. Available from: [Link]
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PubMed. Salt formation to improve drug solubility. Available from: [Link]
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Semantic Scholar. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin. Available from: [Link]
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PubMed Central. Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Available from: [Link]
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National Center for Biotechnology Information. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. PMC. Available from: [Link]
-
ResearchGate. Comparison of surfactants at solubilizing, forming and stabilizing nanoemulsion of hesperidin. Available from: [Link]
-
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]
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ResearchGate. Solubilizing Potential of Ionic, Zwitterionic and Nonionic Surfactants Towards Water Insoluble Drug Flurbiprofen. Available from: [Link]
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MDPI. Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Available from: [Link]
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ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Available from: [Link]
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National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available from: [Link]
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ResearchGate. (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Available from: [Link]
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Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with Aminopyrazines
Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aminopyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these electron-rich, coordinating heterocycles. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally designing your experiments for success.
The Challenge: The Dual Nature of Aminopyrazines
Aminopyrazines are valuable building blocks in medicinal chemistry, but their inherent properties create a classic challenge in cross-coupling chemistry. The nitrogen atoms of the pyrazine ring and the exocyclic amino group are Lewis basic.[1][2] This allows them to act as ligands themselves, coordinating to the palladium catalyst and leading to deactivation or "poisoning" of the active catalytic species.[3][4][5] This guide will provide you with the strategies to mitigate these effects and achieve high-yield couplings.
Troubleshooting Guide: From Low Yield to No Reaction
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of aminopyrazines.
Question 1: My reaction is sluggish or has stalled completely. What is the likely cause and how do I fix it?
Answer: A stalled reaction with an aminopyrazine substrate is most often due to catalyst deactivation. The lone pairs on the pyrazine nitrogens and the amino group can bind strongly to the palladium center, inhibiting the key steps of the catalytic cycle.[1][2]
Underlying Causality: The formation of stable, off-cycle palladium-aminopyrazine complexes prevents the catalyst from participating in the desired oxidative addition, transmetalation, and reductive elimination steps.
Caption: Decision-making workflow for troubleshooting low conversion.
Detailed Protocol: Ligand Screening for Aminopyrazine Substrates
-
Rationale: Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling N-heterocycles.[2][6] Their steric bulk physically prevents the aminopyrazine from coordinating to the palladium center, while their electron-donating nature promotes the rate-limiting oxidative addition step.[7][8]
-
Experimental Setup:
-
Prepare a stock solution of your aminopyrazine halide and boronic acid.
-
In parallel vials under an inert atmosphere, add your palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst).
-
To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, tBuXPhos).
-
Add the stock solution of substrates, followed by the chosen base and solvent.
-
Run the reactions at a set temperature (e.g., 80-100 °C) and monitor by LC-MS.
-
| Ligand Family | Key Features | Recommended for Aminopyrazines? |
| Triphenylphosphine (PPh₃) | Standard, less bulky, moderately electron-donating. | Not ideal; prone to catalyst poisoning.[9] |
| Buchwald Ligands (SPhos, XPhos) | Bulky, electron-rich biarylphosphines. | Highly Recommended. [2][6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Effective, a good alternative to phosphines. |
Question 2: I am observing significant amounts of dehalogenated aminopyrazine and/or homocoupled boronic acid. What are the causes and solutions?
Answer: These side products indicate that the catalytic cycle is being diverted. Dehalogenation (protodehalogenation) often arises from premature termination of the catalytic cycle, while boronic acid homocoupling is typically caused by the presence of oxygen or an inappropriate base.
Underlying Causality:
-
Dehalogenation: This can occur if the oxidative addition product is reduced before transmetalation. This is more common with iodo- and bromo-substituted aminopyrazoles.[9]
-
Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid. Some bases can also promote this side reaction.
Caption: Suzuki catalytic cycle with common side reactions.
Strategies to Minimize Side Reactions:
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] For aminopyrazine substrates, inorganic bases are generally preferred.
-
K₃PO₄: Often a good choice as it is strong enough to promote the reaction but can be less prone to causing base-induced side reactions.[11][12]
-
Cs₂CO₃: A stronger base that can be effective for less reactive substrates, but may increase the risk of side reactions.
-
Organic Bases (e.g., DBU): Generally less effective and can sometimes complicate purification.[7]
-
-
Solvent System: Aprotic polar solvents are typically used. The addition of water can be beneficial for dissolving the base and facilitating the formation of the boronate species, but anhydrous conditions can also be successful.[13]
-
Inert Atmosphere: Rigorously deoxygenate your reaction mixture by sparging with an inert gas (Argon or Nitrogen) before heating. This is critical to prevent homocoupling of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is better: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a ligand like Pd₂(dba)₃ + SPhos?
For aminopyrazine substrates, using a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich ligand such as SPhos or XPhos is generally superior to using a pre-formed catalyst like Pd(PPh₃)₄.[2][9] The PPh₃ ligands are often not bulky enough to prevent catalyst poisoning by the aminopyrazine.[9] Pd₂(dba)₃ serves as a stable source of Pd(0) that allows for the in-situ formation of the more effective catalytic species with your chosen bulky ligand.[15]
Q2: My aminopyrazine halide is a chloride. Will these conditions work?
Aryl chlorides are notoriously less reactive than bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step. To couple aminopyrazine chlorides, you will likely need a more active catalyst system. The use of highly electron-rich and sterically hindered Buchwald ligands, such as tBuXPhos, in combination with a strong base like K₃PO₄ or Cs₂CO₃ is often required.[2]
Q3: How can I monitor the progress of my reaction?
The most effective way to monitor your reaction is by using LC-MS (Liquid Chromatography-Mass Spectrometry) or benchtop NMR.[14][16] A small aliquot of the reaction mixture can be taken at various time points, diluted, and injected into the LC-MS to track the disappearance of starting materials and the appearance of the desired product. Benchtop NMR can also be used to observe the change in signals corresponding to the starting material and product over time.[16]
Q4: I have a complex aminopyrazine with other sensitive functional groups. What precautions should I take?
The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[17] However, if your substrate contains base-sensitive groups (e.g., esters), a milder base like K₂CO₃ or even CsF might be necessary.[14] It is always advisable to run a small-scale test reaction to ensure the stability of your substrate under the planned conditions.
References
- Joy, M. N., Savitha, B., Sajith, A. M., Bodke, Y. D., Venkatesh, T., Khader, K. K. A., Padusha, M. S. A., & Muralidharan, A. (2015).
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
- Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028.
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
- Prokop, A., & Vedejs, E. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4965-4979.
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Singh, A., Yim, J. C. H., & Bedi, G. (2018). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases. ResearchGate. Available at: [Link]
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Reddit discussion on Pd(PPh₃)₄ vs Pd₂(dba)₃. (2018). Available at: [Link]
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Eigenberger, G., & Wegerle, J. (2001). Poisoning and deactivation of palladium catalysts.
-
ResearchGate discussion on Pd₂(dba)₃ vs Pd(PPh₃)₄. (2018). Available at: [Link]
- Buchwald Phosphine Ligands. (n.d.). Merck Millipore.
-
Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Düfert, M. A., Billingsley, K., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]
-
Prokop, A., & Vedejs, E. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available at: [Link]
- Damn, J., & Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Dreher, S. D., Lim, Y.-H., & Molander, G. A. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(12), 3138-3141.
- Organometallics - Pd Fe
-
Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. OUCI. Available at: [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
- Newman-Stonebraker, S. H., Wang, J. Y., Jeffrey, P. D., & Doyle, A. G. (2022).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
- Harned, A. (n.d.). Cross coupling reactions. Harned Research Group.
- Catalyst Poisoning: Palladium & Pl
- Gao, J., Wu, W., & Li, Y. (2006). Study on ammonia poisoning of Pd system catalyst for CO coupling reaction to diethyl oxalate.
-
So, C. M., & Kwong, F. Y. (2011). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions of sterically hindered aryl chlorides and aryl boronic acids in the presence of water as a co‐solvent. ResearchGate. Available at: [Link]
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preventing decomposition of 3-Amino-6-methylpyrazin-2(1H)-one during workup
Introduction: Understanding the Inherent Instability
3-Amino-6-methylpyrazin-2(1H)-one is a crucial intermediate in pharmaceutical synthesis. However, its electron-rich aminopyrazine core renders it highly susceptible to degradation, particularly during aqueous workup procedures. The primary pathway for decomposition is oxidation, which can be initiated by atmospheric oxygen, residual oxidants from the preceding reaction, or inappropriate pH conditions. This degradation often manifests as significant product loss, discoloration, and the formation of intractable polymeric byproducts. This guide provides a comprehensive technical framework for troubleshooting and preventing the decomposition of this valuable compound.
Technical Support Center: Troubleshooting & FAQs
This section is designed in a question-and-answer format to directly address the common challenges encountered during the isolation and purification of this compound.
Q1: I'm experiencing significant product loss and observing the formation of dark, insoluble materials during my aqueous workup. What is the likely cause?
This is a classic symptom of oxidative decomposition. The aminopyrazine ring is electron-rich and prone to oxidation, a process that is often accelerated by dissolved oxygen in solvents, especially under neutral to basic conditions.[1][2] This leads to the formation of colored, high-molecular-weight oligomers.
Troubleshooting Logic: Identifying the Source of Oxidation
Caption: Flowchart for diagnosing oxidative decomposition.
Core Preventative Strategies:
-
Inert Atmosphere: The most critical preventative measure is to conduct the entire workup under an inert atmosphere (Nitrogen or Argon).[1] This minimizes the compound's exposure to atmospheric oxygen.
-
Deoxygenated Solvents: Before the workup, sparge all aqueous and organic solvents with Nitrogen or Argon for 30-60 minutes to remove dissolved oxygen.
-
pH Control: Maintain a mildly acidic pH (3-5) during initial washes. The protonated amine is significantly less susceptible to oxidation.[3][4][5]
Q2: My isolated product is discolored (yellow to brown), even after column chromatography. How can I obtain a cleaner product?
Discoloration typically indicates the presence of minor oxidative impurities. Even if catastrophic decomposition is avoided, trace oxidation can occur. A highly effective method to counteract this is to employ a reductive workup. This approach actively quenches residual oxidizing agents and can reverse some minor oxidation.[6][7][8][9]
Recommended Protocol: Reductive Workup Procedure
-
Reaction Cooling: Once the primary reaction is complete, cool the mixture to 0 °C.
-
Reductive Quench: Under an inert atmosphere, slowly add a freshly prepared 10% (w/v) aqueous solution of a reducing agent. Stir for 20-30 minutes at 0-5 °C.
-
Extraction: Proceed with the pH-controlled extraction as detailed in the next section.
Table 1: Comparison of Reductive Workup Agents
| Additive | Chemical Formula | Primary Function | Optimal Conditions | Key Considerations |
| Sodium Sulfite | Na₂SO₃ | Oxygen Scavenger, Reducing Agent | Mildly acidic to neutral | Highly effective against dissolved oxygen and peroxides. |
| Sodium Thiosulfate | Na₂S₂O₃ | Reducing Agent | Acidic to neutral | Excellent for quenching halogen-based oxidants. |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | Antioxidant, Mild Reductant | Acidic | A "green" alternative that can also chelate trace metals.[10][11] |
Q3: What is the optimal pH and extraction strategy to isolate my product from the aqueous reaction mixture without causing decomposition?
This requires a carefully controlled pH swing. The compound is most stable in its protonated (salt) form at acidic pH, but it is only soluble in common organic solvents in its neutral (free base) form. The free base is highly unstable and prone to oxidation. Therefore, the time spent at basic pH must be minimized.
Workflow: Optimized pH-Controlled Extractive Workup
Caption: Optimized workflow for pH-controlled extraction.
Detailed Protocol Steps:
-
Acidic Wash: Ensure the aqueous phase is at a pH of 3-5. At this stage, the product is a water-soluble salt. Perform a wash with a deoxygenated organic solvent like ethyl acetate to remove non-polar impurities.
-
Controlled Basification: Chill the aqueous layer to 0-5 °C in an ice bath to slow the rate of decomposition. Slowly add a pre-chilled and deoxygenated solution of a mild base like sodium bicarbonate (NaHCO₃) until the pH reaches 8.5-9.0. Avoid using strong bases like NaOH or KOH , which can catalyze more rapid degradation.
-
Immediate Extraction: This step is time-critical. As soon as the target pH is achieved, immediately extract the aqueous layer with multiple portions of cold, deoxygenated dichloromethane (DCM). Work quickly and efficiently.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent on a rotary evaporator at low temperature (water bath < 35°C). Do not evaporate to dryness if possible; leave a small amount of solvent and co-evaporate with a higher boiling, non-polar solvent like toluene to remove residual DCM before final drying under high vacuum.
By implementing these robust, chemically-sound procedures, you can significantly improve the yield, purity, and consistency of your this compound isolation.
References
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Master Organic Chemistry. Alkene Reactions: Ozonolysis. (2013). [Link]
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Master Organic Chemistry. Reactions and Mechanisms.[Link]
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Chemistry LibreTexts. Oxidation-Reduction Reactions of Organic Compounds- An Overview. (2014). [Link]
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Organic Chemistry Portal. Ozonolysis - Criegee Mechanism.[Link]
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National Institutes of Health (NIH). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles.[Link]
-
ResearchGate. Selective oxidation of amines using O2 catalyzed by cobalt thioporphyrazine under visible light.[Link]
-
ResearchGate. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples.[Link]
-
National Institutes of Health (NIH). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.[Link]
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Reddit. Amine workup : r/Chempros.[Link]
-
PubMed. Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid.[Link]
- Google Patents.
-
University of California, Irvine. Organic Reaction Workup Formulas for Specific Reagents.[Link]
-
ResearchGate. A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.[Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.[Link]
-
PubMed Central. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.[Link]
-
ResearchGate. An outstanding cyclocondensation of 2-aminopyrazine.[Link]
-
ResearchGate. Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II).[Link]
-
ResearchGate. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives.[Link]
-
PubMed Central. Analytical Methods Used in Determining Antioxidant Activity: A Review.[Link]
-
Chemistry Stack Exchange. How do antioxidants work?[Link]
-
Chemistry LibreTexts. Reaction Work-Ups. (2021). [Link]
-
PubChem. CID 176995496 | C8H13N3O.[Link]
-
PubMed. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.[Link]
-
ResearchGate. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.[Link]
-
MDPI. Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins.[Link]
-
PubMed Central. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.[Link]
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Technical Support Center: Purification of Polar Aminopyrazinones
Welcome to the Technical Support Center for the purification of polar aminopyrazinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with purifying these often-recalcitrant molecules. Standard silica gel chromatography frequently falls short for these polar, basic compounds, leading to issues like poor resolution, peak tailing, and on-column degradation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with alternative, effective purification strategies.
Understanding the Challenge: The Physicochemical Properties of Aminopyrazinones
Polar aminopyrazinones present a unique set of purification challenges due to their inherent chemical nature. Their polarity, stemming from the pyrazinone core and the amino substituent, often leads to high solubility in polar solvents, making traditional normal-phase chromatography difficult. Furthermore, the basicity of the amino group can result in strong interactions with acidic silica gel, causing significant peak tailing and potential decomposition.[1] The pKa of the aminopyrazine moiety is a critical parameter to consider when developing a purification strategy, as it dictates the charge state of the molecule at a given pH.[2][3][4][5]
This guide will explore robust alternative purification methods that circumvent the limitations of standard chromatography, offering you a clear path to obtaining highly pure aminopyrazinone products.
Frequently Asked Questions (FAQs)
Q1: My polar aminopyrazinone streaks badly on a silica gel column, even with highly polar mobile phases. What can I do?
A1: This is a classic problem arising from the interaction of the basic amine with acidic silanol groups on the silica surface.[1] Here are a few strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent. This will compete with your compound for binding to the acidic sites on the silica, reducing tailing. A common starting point is 0.1-1% TEA in your mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography can be an excellent alternative, though it may require significant method development to achieve adequate retention for very polar compounds.
Q2: My aminopyrazinone is highly water-soluble. How can I effectively purify it?
A2: High water solubility can make extraction and purification challenging. Here are some approaches:
-
Recrystallization from a Mixed-Solvent System: If your compound is a solid, recrystallization can be a powerful purification technique. For water-soluble compounds, a mixed-solvent system, such as ethanol/water or acetone/water, is often effective.[6]
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for concentrating and purifying water-soluble compounds. A mixed-mode SPE cartridge that combines reverse-phase and ion-exchange functionalities can be particularly effective for polar, basic compounds.[7][8][9][10]
-
Ion-Exchange Chromatography (IEC): Given the basic nature of aminopyrazinones, cation-exchange chromatography can be a highly selective purification method.[11][12][13][14]
Q3: I suspect my aminopyrazinone is degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: To confirm on-column degradation, you can perform a simple test. Spot your crude material on a TLC plate and let it sit for an hour. Then, elute the plate and compare it to a freshly spotted lane. If new spots appear or the original spot diminishes in the lane that sat longer, degradation is likely occurring.
Alternatives to silica gel chromatography include:
-
Recrystallization: This is a non-chromatographic method that avoids interaction with stationary phases.[15][16][17][18]
-
Supercritical Fluid Chromatography (SFC): SFC is a "gentler" chromatographic technique that uses supercritical CO2 as the main mobile phase, often resulting in less on-column degradation.[19][20][21][22][23]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the purification of polar aminopyrazinones using alternative methods.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. - Try a lower-boiling point solvent system. - Ensure slow cooling to allow for proper crystal lattice formation. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the cooled solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Low recovery of purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - The filtrate can sometimes be concentrated to yield a second crop of crystals.[18] |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the compound and the impurity in terms of solubility. | - Screen a wider range of solvents or solvent mixtures to find a system where the impurity is either highly soluble or very insoluble.[6] - Consider a hot filtration step to remove any insoluble impurities before cooling. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor recovery of the aminopyrazinone. | The compound is breaking through during the loading or washing steps, or it is not eluting completely. | - Optimize Loading Conditions: Ensure the sample is loaded in a weak solvent to promote binding. For a mixed-mode cation exchange cartridge, a low pH and low organic content is ideal. - Adjust Wash Solvent: Use a wash solvent that is strong enough to remove impurities but not so strong that it elutes your compound. - Strengthen Elution Solvent: Ensure your elution solvent is strong enough to disrupt the interactions between your compound and the sorbent. For a cation exchange mechanism, this typically involves increasing the pH (to neutralize the basic compound) or increasing the ionic strength.[7][8][9][10] |
| Eluate is not clean (contains impurities). | The wash step is not effective, or the sorbent is not selective enough. | - Increase Wash Strength: Gradually increase the organic content or modify the pH of the wash solvent. - Try a Different Sorbent: If a simple reverse-phase or ion-exchange sorbent is not providing enough selectivity, a mixed-mode sorbent with both hydrophobic and ion-exchange properties may be more effective.[7][8][9][10] |
| Inconsistent results between runs. | The SPE cartridge is not being properly conditioned or equilibrated, or the flow rate is too high. | - Ensure Proper Conditioning and Equilibration: Always follow the manufacturer's protocol for conditioning and equilibrating the cartridge. This is crucial for reproducible results. - Control Flow Rate: A slow and consistent flow rate during loading, washing, and elution ensures proper interaction with the sorbent. |
In-Depth Technical Guides
Method 1: Recrystallization of Polar Aminopyrazinones
Recrystallization is a powerful and often overlooked purification technique that can yield highly pure crystalline material. The key is to find a suitable solvent or solvent system in which the aminopyrazinone has high solubility at elevated temperatures and low solubility at lower temperatures.[15][16][17][18]
Workflow for Recrystallization Solvent Screening
Caption: Decision workflow for selecting a recrystallization solvent.
Step-by-Step Recrystallization Protocol (Mixed-Solvent System: e.g., Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyrazinone in the minimum amount of hot ethanol (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Precipitation: While the solution is still hot, add water (the "anti-solvent") dropwise until a slight turbidity persists.
-
Redissolution: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Method 2: Mixed-Mode Solid-Phase Extraction (SPE)
For polar and basic aminopyrazinones, a mixed-mode SPE sorbent that combines both reverse-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) functionalities can provide excellent purification.[7][8][9][10]
Typical Mixed-Mode SPE Sorbents for Polar Basic Compounds
| Sorbent Type | Retention Mechanisms | Typical Elution Conditions |
| Polymeric Mixed-Mode Strong Cation Exchange | Reverse-Phase and Strong Cation Exchange | Elute with a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol) |
| Silica-Based Mixed-Mode Weak Cation Exchange | Reverse-Phase and Weak Cation Exchange | Elute with a moderately basic solution in an organic solvent or by significantly increasing the ionic strength. |
Step-by-Step Mixed-Mode SPE Protocol:
-
Conditioning: Condition the cartridge with an organic solvent (e.g., methanol) to activate the reverse-phase mechanism.
-
Equilibration: Equilibrate the cartridge with a low pH aqueous buffer (e.g., 0.1% formic acid in water) to prepare the cation-exchange sites.
-
Loading: Dissolve the crude aminopyrazinone in a low organic content, low pH solution and load it onto the cartridge at a slow, controlled flow rate.
-
Washing (Polar Impurities): Wash the cartridge with the equilibration buffer to remove highly polar, non-basic impurities.
-
Washing (Non-polar Impurities): Wash the cartridge with a low percentage of organic solvent in the equilibration buffer to remove non-polar, non-basic impurities.
-
Elution: Elute the purified aminopyrazinone with a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic solution neutralizes the aminopyrazinone, disrupting the ionic interaction, while the organic solvent disrupts the hydrophobic interaction.
-
Evaporation: Evaporate the solvent from the eluate to obtain the pure compound.
Method 3: Ion-Exchange Chromatography (IEC)
Given their basic nature, aminopyrazinones are excellent candidates for cation-exchange chromatography.[11][12][13][14] In this technique, the positively charged aminopyrazinone (at a pH below its pKa) binds to a negatively charged stationary phase.
Workflow for Ion-Exchange Chromatography
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Validation & Comparative
A Comparative Guide to p38 MAP Kinase Inhibitors: The Rise of the Pyrazinones
For researchers navigating the complex landscape of signal transduction, the p38 mitogen-activated protein kinase (MAPK) pathway stands out as a critical hub for cellular responses to stress and inflammation.[1] Its central role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has made it a compelling target for therapeutic intervention in a host of inflammatory diseases, from rheumatoid arthritis to chronic obstructive pulmonary disease (COPD).[1][2][3]
However, the journey of p38 inhibitors from bench to bedside has been fraught with challenges, primarily related to off-target effects, toxicity, and a lack of clinical efficacy.[4][5] This guide provides an in-depth comparison of several key p38 MAPK inhibitors, with a special focus on the emerging class of 3-amino-2(1H)-pyrazinones, contextualizing their performance against established benchmark compounds. We will delve into their mechanisms, selectivity, and the experimental frameworks used to validate their function.
The p38 MAPK Signaling Cascade: A Primer
The p38 MAPK pathway is a three-tiered kinase cascade.[6] External stimuli, such as inflammatory cytokines (e.g., TNF-α) or environmental stressors like UV radiation and osmotic shock, activate upstream MAPK kinase kinases (MAPKKKs) like TAK1 or ASK1.[6][7] These, in turn, phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6.[7][8] MKK3/6 then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[7][9]
Once activated, p38 MAPK phosphorylates a host of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as Activating Transcription Factor 2 (ATF-2), ultimately modulating gene expression to orchestrate the cellular stress response.[2][9]
Caption: Workflow for a typical in vitro p38 kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test inhibitor (e.g., 3-Amino-6-methylpyrazin-2(1H)-one derivative) in 100% DMSO.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme Solution: Dilute recombinant active p38α kinase in kinase buffer to the desired concentration.
-
ATP/Substrate Solution: Prepare a solution in kinase buffer containing the substrate (e.g., 0.2 mg/mL GST-ATF2) and ATP at its Km concentration.
-
-
Assay Execution (384-well plate):
-
Add 50 nL of diluted compound from the DMSO plate to the assay plate.
-
Add 5 µL of the Enzyme Solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/Substrate Solution.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect substrate phosphorylation using a suitable method, such as ADP-Glo™, HTRF®, or ELISA with a phospho-specific antibody against p-ATF2 (Thr71).
-
Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based LPS-Induced TNF-α Release Assay
This assay measures the functional consequence of p38 inhibition in a biologically relevant context: the suppression of cytokine production in immune cells.
Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, potently activates the p38 pathway in monocytes, leading to the synthesis and release of TNF-α. An effective inhibitor will block this pathway, resulting in reduced TNF-α secretion, which can be quantified. This validates the inhibitor's cell permeability and efficacy at its intracellular target. [10]
Caption: Workflow for a cellular TNF-α release assay.
Step-by-Step Methodology:
-
Cell Culture: Seed human monocytic THP-1 cells or freshly isolated peripheral blood mononuclear cells (PBMCs) into a 96-well tissue culture plate at a density of 1x10^5 cells/well in RPMI-1640 medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the test inhibitor in culture medium and add them to the cells. Incubate for 1 hour at 37°C. This allows the compound to permeate the cells and engage the target before stimulation.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to stimulate the p38 pathway. Include vehicle-only (unstimulated) and LPS-only (stimulated) controls.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Harvest: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-only control. Determine the IC50 value by non-linear regression.
Conclusion and Future Outlook
The field of p38 MAPK inhibition is at a pivotal juncture. While early, broad-spectrum inhibitors faced clinical setbacks, the lessons learned have paved the way for more sophisticated strategies. [5][11]The development of the 3-amino-2(1H)-pyrazinone series, culminating in compounds like AZD7624, exemplifies this progress. [12]By combining extreme potency (IC50 = 0.1 nM) with a targeted delivery mechanism (inhalation), this new class aims to maximize therapeutic benefit in the lung while circumventing the systemic toxicities that doomed its predecessors. [7][13] For researchers, the choice of inhibitor is critical. For broad pathway interrogation in vitro, classic tools like SB203580 remain valuable. For studies requiring maximum potency or an understanding of allosteric mechanisms, BIRB 796 is an important reference. However, for translational studies, particularly in the context of respiratory inflammation, the next-generation pyrazinone inhibitors represent the current state-of-the-art, offering a potent and selective toolset with a clearer path toward clinical viability.
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Pehrson, R. et al. (2018) AZD7624, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure. J Pharmacol Exp Ther 365(3), 567-572. [Link]
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Alzheimer's Drug Discovery Foundation. (n.d.) p38α MAPK inhibitors. [Link]
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Cuadrado, A. & Nebreda, A.R. (2010) Mechanisms and functions of p38 MAPK signalling. Biochemical Journal 429(3), 403-417. [Link]
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Creative Diagnostics. (n.d.) p38 Signaling Pathway. [Link]
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Pargellis, C. et al. (2002) Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology 9, 268–272. [Link]
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Lunn, M.P. et al. (2020) The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorg Med Chem Lett 30(18), 127412. [Link]
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Keren, T. & Engelberg, D. (2015) Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase. [Link]
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Lunn, M.P. et al. (2020) The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. ResearchGate. [Link]
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Lee, M.R. & Cho, J.S. (2020) The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]
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Latyshev, A.V. et al. (2022) Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. MDPI. [Link]
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Kumar, S. et al. (2020) p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed. [Link]
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The Methyl Effect: A Comparative Guide to the Biological Activity of Substituted vs. Unsubstituted Aminopyrazinones
Introduction: The Aminopyrazinone Scaffold in Drug Discovery
The aminopyrazinone core is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in molecules designed to modulate critical biological pathways. Its versatile structure serves as an excellent foundation for building potent and selective inhibitors, particularly for protein kinases.[1][2][3] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ability of aminopyrazinone derivatives to act as ATP-competitive inhibitors has made them a focal point for the development of targeted therapies.[1][4] This guide provides an in-depth comparison of the biological activities of unsubstituted aminopyrazinones versus their methyl-substituted counterparts, exploring the profound impact of this seemingly minor chemical modification.
The Strategic Role of Methylation in Modulating Bioactivity
The addition of a methyl group—one of the smallest and most common modifications in medicinal chemistry—can dramatically alter a compound's pharmacological profile. This "methyl effect" is a cornerstone of structure-activity relationship (SAR) studies, allowing chemists to fine-tune a molecule's properties to enhance efficacy, selectivity, and pharmacokinetic behavior.[5][6]
Key impacts of methylation include:
-
Increased Lipophilicity : The nonpolar nature of a methyl group can increase a molecule's overall lipophilicity (fat-solubility). This can improve its ability to cross cellular membranes and the blood-brain barrier, potentially enhancing bioavailability and tissue distribution.[6][7]
-
Steric Influence : The physical bulk of a methyl group can dictate how a molecule fits into a protein's binding pocket. This steric hindrance can be leveraged to increase selectivity for a target enzyme over closely related off-targets or to lock the molecule into a more favorable binding conformation, thereby increasing potency.[1]
-
Metabolic Blocking : Methyl groups can be strategically placed to block sites on a molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s. This can increase the compound's metabolic stability and prolong its duration of action in the body.[6][8]
-
Enhanced van der Waals Interactions : A methyl group can form favorable hydrophobic and van der Waals interactions within a target's binding site, contributing to a stronger overall binding affinity.
The following diagram illustrates how methylation can strategically alter the properties of a parent aminopyrazinone scaffold.
Caption: The "Methyl Effect" on the aminopyrazinone scaffold.
Comparative Analysis: Structure-Activity Relationship (SAR) Insights
The biological impact of methylation is highly dependent on its position on the aminopyrazinone ring or its substituents. SAR studies reveal that this modification can be either beneficial or detrimental to a compound's activity.
Case Study: Nek2 Kinase Inhibition
Research into inhibitors for the mitotic kinase Nek2 provides a clear example of the position-dependent effects of methylation. In one study, aminopyrazine derivatives were investigated for their ability to bind to an unusual, inactive conformation of the kinase.[1]
-
An unsubstituted benzoic acid derivative served as a baseline compound.
-
The addition of an ortho-methyl group to the benzoic acid ring was well-tolerated, resulting in a compound with comparable potency.
-
However, placing a meta-methyl group on the same ring led to a sharp decrease in inhibitory activity.[1]
This suggests that the space within the Nek2 binding pocket is highly constrained around the meta position, while the ortho position can accommodate the bulk of a methyl group. This highlights the critical importance of precise structural modifications in drug design.
Case Study: MK-2 Inhibition and Cellular Activity
Aminopyrazine derivatives have also been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in inflammatory responses.[2][3] Studies in this area have led to the identification of compounds with sub-micromolar IC50 values. These compounds were further evaluated for their ability to suppress the production of the pro-inflammatory cytokine TNFα in cellular models. The successful translation from enzyme inhibition to cellular activity underscores the importance of properties like cell permeability, which can be favorably modulated by methyl groups.[2]
Quantitative Comparison of Substituted Aminopyrazines and Related Heterocycles
The following table summarizes data from various studies on aminopyrazine-related scaffolds, illustrating how substitutions, including methylation, impact biological potency.
| Compound Class | Target | Substitution | Potency (IC50 / EC50) | Reference |
| Aminophthalazine | PGE2 Production | R¹ = p-CH₃, R² = p-CH₃O | 0.032 µM (EC50) | [9] |
| Aminophthalazine | PGE2 Production | R¹ = H, R² = p-CH₃O | 0.02 µM (EC50) | [9] |
| Aminophthalazine | PGE2 Production | R¹ = m-CH₃, R² = p-CH₃O | 0.64 µM (EC50) | [9] |
| Triaminopyrimidine | Caspase-1 | N-alkyl (methylcyclopentyl) | 40 nM (IC50) | [10] |
| Triaminopyrimidine | Caspase-1 | N-aryl (o-tolyl) | 18 nM (IC50) | [10] |
Note: Data is compiled from studies on related heterocyclic cores to illustrate the principle of the methyl effect where direct aminopyrazinone comparisons are limited in the literature.
The data from aminophthalazine analogs, for instance, shows that moving a methyl group from the para to the meta position on an aniline ring substituent resulted in a significant decrease in potency for inhibiting PGE2 production (from 0.032 µM to 0.64 µM).[9] This demonstrates the profound impact of substitution patterns on biological activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively compare the inhibitory activity of unsubstituted and methyl-substituted aminopyrazinones, a robust in vitro kinase inhibition assay is essential. This protocol describes a common luminescence-based assay to measure the remaining ATP after a kinase reaction, which is inversely proportional to kinase activity.
Principle: The assay quantifies the amount of ATP consumed by a kinase during a phosphorylation reaction. A luciferase-based reagent is added that produces light in the presence of ATP. Low kinase activity (high inhibition) results in high ATP levels and a strong luminescent signal, while high kinase activity (low inhibition) depletes ATP, leading to a weak signal.
Step-by-Step Methodology
-
Compound Preparation :
-
Dissolve unsubstituted and methyl-substituted aminopyrazinones in 100% DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM) for generating a dose-response curve.
-
-
Reaction Setup :
-
In a 384-well white assay plate, add 5 µL of kinase buffer.
-
Add 1 µL of the diluted test compound or DMSO (as a vehicle control for 0% inhibition) and a known potent inhibitor (as a positive control for 100% inhibition).
-
Add 2 µL of the kinase enzyme solution (e.g., Nek2, MK-2) diluted in kinase buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction :
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase to ensure assay sensitivity.
-
Incubate the plate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in control wells).
-
-
Detection :
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The strategic methylation of the aminopyrazinone scaffold is a powerful tool in drug discovery. While the unsubstituted core provides a foundational structure for biological activity, the addition of methyl groups allows for nuanced optimization of a compound's properties. As demonstrated by structure-activity relationship studies on kinases and other targets, methylation can profoundly influence potency and selectivity in a position-dependent manner.[1][9] By altering lipophilicity, introducing steric bulk, and blocking metabolic pathways, this simple modification can transform a promising lead compound into a viable drug candidate. The careful, iterative comparison of unsubstituted and methyl-substituted analogs, guided by robust experimental data, remains a critical strategy for advancing novel aminopyrazinone-based therapeutics.
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Navigating the Kinome: A Guide to Selectivity Profiling of Novel Kinase Inhibitors, Exemplified by the 3-Amino-6-methylpyrazin-2(1H)-one Scaffold
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazinone scaffold is a recurring motif in the development of kinase inhibitors, with various derivatives showing activity against therapeutically relevant targets.[1] This guide addresses the critical process of determining the kinase selectivity profile for a novel compound, using the hypothetical case of 3-Amino-6-methylpyrazin-2(1H)-one. While, to date, a comprehensive public dataset for the kinase selectivity of this specific molecule is not available, this document serves as an in-depth guide to the principles, methodologies, and data interpretation involved in such a crucial stage of drug discovery. We will explore the rationale behind kinase profiling, provide detailed experimental protocols, and present an illustrative, hypothetical selectivity profile to guide researchers in their own investigations.
The Imperative of Kinase Selectivity in Drug Discovery
The human kinome comprises over 500 protein kinases, which act as key regulators of a vast array of cellular processes.[1] When a kinase is dysregulated, it can drive diseases such as cancer, inflammation, and neurodegenerative disorders.[2] Consequently, kinase inhibitors have become a major class of therapeutics.
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. A non-selective inhibitor can bind to numerous kinases, leading to off-target effects and potential toxicity. Conversely, in some cases, a multi-targeted inhibitor can be beneficial. Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for predicting its biological activity, potential side effects, and therapeutic window.
The 3-amino-2(1H)-pyrazinone core, for instance, has been identified as a scaffold for potent and selective p38α MAP kinase inhibitors, demonstrating the potential of this chemical class.[3] A systematic evaluation of a new derivative like this compound would be essential to unlock its therapeutic potential.
Charting the Course: A Step-by-Step Workflow for Kinase Selectivity Profiling
The process of determining a kinase selectivity profile is a tiered approach, moving from broad, initial screens to more focused, quantitative assays.
Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.
Conclusion and Future Directions
While the specific kinase selectivity profile of this compound remains to be publicly elucidated, the methodologies outlined in this guide provide a robust framework for its determination. The pyrazinone scaffold holds promise in the realm of kinase inhibitor discovery. A thorough and systematic profiling of novel derivatives is the critical first step in translating this promise into tangible therapeutic candidates. Future work should focus on performing these screens and publishing the data to enrich the public knowledge base and accelerate drug discovery efforts.
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A Researcher's Guide to Navigating the Cross-Reactivity of 3-Amino-6-methylpyrazin-2(1H)-one
In the landscape of drug discovery and chemical biology, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target selectivity. A molecule's tendency to interact with unintended biological targets, a phenomenon known as off-target activity or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic effect, contributing to the high attrition rates in drug development.[1] This guide provides an in-depth comparison of methodologies used to assess the off-target profile of small molecules, using the aminopyrazine scaffold, specifically 3-Amino-6-methylpyrazin-2(1H)-one, as a central case study.
The aminopyrazine core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors and other biologically active agents.[2][3][4] Its structural features, particularly the arrangement of hydrogen bond donors and acceptors, make it adept at fitting into ATP-binding pockets of kinases, but also create the potential for broad cross-reactivity across the kinome and other target families.[4][5] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in risk mitigation and lead optimization.[6]
This guide will dissect the experimental choices behind robust off-target screening, compare different technological platforms, and provide actionable protocols for researchers working with aminopyrazine-based compounds and other small molecules.
The Imperative of Early-Stage Off-Target Profiling
Historically, selectivity profiling was often a late-stage endeavor. However, the modern drug discovery paradigm emphasizes addressing potential liabilities as early as possible.[1] Identifying off-target interactions during the hit-to-lead or lead optimization phase allows medicinal chemists to iteratively design out unwanted activities while preserving on-target potency. This "fail early, fail cheap" approach conserves resources and accelerates the timeline to a viable drug candidate.[7]
Regulatory bodies like the FDA recommend safety pharmacology studies to investigate potential undesirable effects before first-in-human trials.[8] Comprehensive in vitro off-target screening forms a core component of this preclinical safety assessment, often starting with broad panels that cover key target families associated with adverse events.[6][7]
Strategic Approaches to Off-Target Screening
Choosing the right screening strategy depends on the compound's characteristics and the stage of the project. A multi-faceted approach, often combining computational and experimental methods, provides the most comprehensive picture of a compound's selectivity.[9]
1. Computational (In Silico) Prediction: Before committing to expensive wet-lab experiments, computational tools can predict potential off-target liabilities.[10] Methods like chemical similarity searching, pharmacophore modeling, and molecular docking can screen a compound against vast databases of protein structures and bioactivity data to flag potential interactions.[9][11] While predictive, these methods are valuable for hypothesis generation and prioritizing experimental resources.
2. Broad Panel Screening (Biochemical Assays): The cornerstone of experimental off-target profiling is screening against large, curated panels of targets.[12] These are typically cell-free, biochemical assays that measure direct interactions (binding) or functional modulation (inhibition/activation).
-
Kinase Panels: Given the prevalence of kinases as drug targets and off-targets, kinome-wide screening is essential for ATP-competitive scaffolds like aminopyrazines.[13] Commercial vendors offer panels ranging from dozens to over 400 kinases, representing the entire human kinome.[12][14]
-
Safety Pharmacology Panels: These panels are specifically designed to assess interactions with targets known to be implicated in adverse drug reactions (ADRs).[7] A typical panel, such as the InVEST44™ panel, includes a range of GPCRs, ion channels, transporters, and enzymes associated with cardiac, CNS, and other systemic toxicities.[6]
3. Cell-Based (Phenotypic) Screening: While biochemical assays confirm direct interactions, cell-based assays provide context in a more physiological environment.[15] Techniques like the Retrogenix® Cell Microarray platform can screen a compound against thousands of human plasma membrane and secreted proteins expressed in human cells, identifying biologically relevant off-target binding that might lead to unexpected toxicity.[15]
Comparative Analysis: Profiling an Aminopyrazine Scaffold
To illustrate the process, let's consider a hypothetical case study for This compound (Compound A) . While specific, comprehensive public screening data for this exact molecule is limited, we can extrapolate a likely profile based on the behavior of structurally similar aminopyrazine kinase inhibitors.[2][3][16] We will compare its hypothetical profile against a more optimized, second-generation inhibitor, Compound B , which has been designed for greater selectivity.
The screening will be conducted at a single high concentration (e.g., 10 µM) to capture even weak interactions, a standard practice for initial profiling.[12] Hits are typically defined as >50% inhibition.
Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | Family | Compound A (Parent Scaffold) | Compound B (Optimized Analog) | Rationale for Inclusion |
| p38α (MAPK14) | CMGC (MAPK) | 98% | 99% | Intended Primary Target [2] |
| JNK1 | CMGC (MAPK) | 75% | 15% | Structurally related MAPK family member, common off-target. |
| ERK2 | CMGC (MAPK) | 45% | <10% | Another key member of the MAPK family. |
| PIM3 | CAMK | 88% | 25% | Known off-target for similar pyrazine scaffolds, linked to cell survival.[17] |
| CSNK2A1 | CK1 | 62% | <10% | Casein Kinase 2, implicated in numerous cellular processes.[17] |
| LCK | TK (Src Family) | 55% | <5% | Representative of Src family kinases, important in immune signaling.[18] |
| AXL | TK (TAM Family) | 48% | <5% | Receptor tyrosine kinase, often overexpressed in cancer.[16] |
| CDK2 | CMGC (CDK) | 51% | 12% | Cell cycle regulator, a frequent off-target for ATP-competitive inhibitors. |
Table 2: Hypothetical Safety Panel Profile (% Inhibition at 10 µM)
| Target | Target Class | Compound A (Parent Scaffold) | Compound B (Optimized Analog) | Potential Clinical Implication of Inhibition |
| hERG | Ion Channel | 35% | <5% | Cardiac arrhythmia (QT prolongation) |
| 5-HT2B | GPCR (Serotonin) | 58% | <10% | Valvular heart disease |
| M1 | GPCR (Muscarinic) | 40% | <5% | Anticholinergic effects (dry mouth, blurred vision) |
| α1A | GPCR (Adrenergic) | 28% | <5% | Hypotension, dizziness |
| CYP3A4 | Enzyme (P450) | 65% | 18% | Drug-drug interactions, altered pharmacokinetics[19] |
Interpretation of Comparative Data:
-
Compound A demonstrates potent activity against its intended target, p38α. However, it exhibits significant cross-reactivity. The high inhibition of PIM3 and several other kinases suggests a promiscuous profile, which could lead to complex biological effects and potential toxicity.[20] Its activity against the 5-HT2B receptor and CYP3A4 enzyme are notable red flags requiring immediate attention.[19]
-
Compound B represents a successful optimization campaign. While retaining high on-target potency, its off-target interactions have been dramatically reduced. The diminished activity against PIM3, LCK, hERG, 5-HT2B, and CYP3A4 makes it a much safer and more specific tool compound for investigating p38α biology, and a more promising candidate for further development.
Visualizing Workflows and Pathways
Clear visualization of experimental processes and biological consequences is crucial for decision-making.
Experimental Workflow for Off-Target Profiling
The logical flow from compound submission to data analysis follows a standardized path designed to ensure data quality and reproducibility.
Caption: Workflow for comprehensive off-target liability assessment.
Potential Impact of Off-Target Activity
An off-target interaction is not just a data point; it can trigger unintended signaling cascades with significant physiological consequences. For example, if Compound A inhibits LCK in T-cells, it could lead to immunosuppressive effects unrelated to its primary p38α activity.
Caption: On-target vs. off-target effects of a promiscuous inhibitor.
Experimental Protocols
To ensure the integrity of screening data, standardized and validated protocols are essential. Below is a representative protocol for a widely used kinase inhibition assay.
Protocol: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ADP produced in a kinase reaction. As kinase activity decreases due to inhibition, the amount of ADP produced also decreases, resulting in a lower luminescence signal.
Objective: To determine the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., p38α)
-
Kinase-specific substrate and cofactors
-
Test Compound (e.g., this compound)
-
ATP at Km concentration
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1000x the final desired concentration.
-
For a single-point screen, prepare the compound at a single concentration (e.g., 1 mM for a final assay concentration of 10 µM).
-
Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the kinase and its specific substrate to each well of a 384-well plate.
-
Add 25 nL of the serially diluted compound, positive control, or DMSO control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Reaction:
-
Add 2.5 µL of ATP solution to all wells to start the kinase reaction. The final volume should be 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by luciferase to generate a light signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
For dose-response experiments, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This self-validating system, through the use of positive and negative controls, ensures that the assay is performing correctly and that the observed inhibition is due to the test compound's activity.
Conclusion
The evaluation of off-target activity is a non-negotiable component of modern drug discovery. For scaffolds like this compound, which belong to the versatile aminopyrazine class, a proactive and comprehensive screening strategy is paramount. By combining in silico predictions with broad biochemical panels and relevant cell-based assays, researchers can build a detailed selectivity map of their compounds. This data-driven approach, as illustrated by the comparison between a promiscuous parent scaffold and an optimized analog, enables the rational design of safer, more effective molecules, ultimately increasing the probability of success in the long and arduous path to a new medicine.
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A Senior Application Scientist's Guide to Validating the Efficacy of 3-Amino-6-methylpyrazin-2(1H)-one in a Cancer Cell Line
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential anti-cancer efficacy of the novel compound 3-Amino-6-methylpyrazin-2(1H)-one. While direct evidence of this specific molecule's anti-tumor activity is not yet widely established, its structural similarity to other biologically active pyrazinone and pyrazoline derivatives warrants a thorough investigation.[1][2][3] This document outlines a scientifically rigorous, self-validating approach to in-vitro screening, data interpretation, and mechanistic investigation.
The core principle of this guide is to establish a clear, evidence-based narrative for the potential of this compound as a therapeutic agent. We will move beyond a simple checklist of experiments to explain the causal reasoning behind each step, ensuring that the generated data is robust, reproducible, and readily comparable to existing and future studies.
I. Foundational Rationale and Strategic Approach
The pyrazine ring is a key structural motif in a variety of compounds with demonstrated biological activity, including anti-cancer properties.[1][4] The exploration of novel pyrazinone derivatives is a promising avenue in the search for new cancer therapeutics. This guide proposes a systematic, multi-faceted in-vitro approach to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to elucidate its potential mechanism of action.
II. Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for the initial validation of this compound's anti-cancer efficacy.
Caption: Experimental workflow for validating the efficacy of a novel compound.
III. Detailed Experimental Protocols
The following protocols are foundational for the in-vitro evaluation of novel anti-cancer agents.[5]
A. Cell Culture and Maintenance
-
Cell Lines:
-
HeLa (human cervical adenocarcinoma, ATCC® CCL-2™)
-
A549 (human lung carcinoma, ATCC® CCL-185™)
-
-
Culture Medium:
-
HeLa: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
A549: F-12K Medium supplemented with 10% FBS.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
B. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, with an IC50 of approximately 8.45 µM in some cell lines).[2]
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
C. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
D. Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and treat with RNase A. Stain the cells with PI.
-
Flow Cytometry: Analyze the DNA content by flow cytometry.
E. Protein Expression Analysis: Western Blotting
Western blotting allows for the detection of specific proteins involved in cell death and proliferation pathways.
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p53). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
V. Hypothetical Signaling Pathway
Based on the known mechanisms of other cytotoxic agents, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
VI. Conclusion and Future Directions
This guide provides a robust framework for the initial in-vitro validation of this compound as a potential anti-cancer agent. The successful execution of these experiments will provide critical data on its cytotoxicity, and preliminary insights into its mechanism of action. Positive results from this initial screening would justify further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
In-depth mechanistic studies to identify the direct molecular target(s).
-
In-vivo studies in animal models to assess efficacy and toxicity.
The systematic approach outlined here ensures that the investigation into this compound is built on a foundation of scientific integrity and logical progression, paving the way for potential therapeutic development.
References
-
Daina, A., & Zoete, V. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH. [Link]
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American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Wang, Y., et al. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. NIH. [Link]
-
Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. NIH. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]
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Imam, H., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. [Link]
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Shaikh, A., et al. (2024). Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review. PubMed. [Link]
-
Zhang, Y., et al. (2015). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. ResearchGate. [Link]
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- 1. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoline and Pyrazoline Derivatives as Anti-Cancer Agents: Synthesis and Biological Activities: A Compressive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazinone Analogs as Kinase Inhibitors
Executive Summary: The targeting of protein kinases has become a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site. This guide provides an in-depth analysis of the 3-amino-2(1H)-pyrazinone scaffold, a novel and promising core for the development of potent and selective kinase inhibitors. We will dissect the structure-activity relationships (SAR) of this scaffold, using its successful application in developing selective p38α MAP kinase inhibitors as a central case study. By comparing its profile with related scaffolds like aminopyrazoles, this guide offers field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this unique chemical architecture.
Introduction: The 3-Aminopyrazinone Scaffold in Kinase Inhibition
Protein kinases, which regulate the majority of cellular signaling pathways, share a conserved ATP-binding pocket that has been the primary focus of small molecule inhibitor design. The effectiveness of a scaffold is often determined by its ability to form key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. The 3-amino-2(1H)-pyrazinone core is a bioisostere of other well-established hinge-binders like aminopyrazoles and aminopyridones. However, its distinct arrangement of hydrogen bond donors, acceptors, and substitution vectors provides a unique opportunity for achieving high potency and selectivity.
This guide will focus primarily on the development of 3-aminopyrazinone analogs as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key mediator in the inflammatory response.[1] Dysregulation of the p38α pathway is implicated in chronic inflammatory diseases such as COPD and rheumatoid arthritis, making it a high-value therapeutic target.[2] The learnings from this target provide a robust framework for applying the 3-aminopyrazinone scaffold to other kinase targets.
Caption: Key hinge-binding scaffolds in modern kinase inhibitor design.
Core Directive: Deconstructing the 3-Aminopyrazinone SAR for p38α Inhibition
The development of a potent and selective p38α inhibitor from a 3-aminopyrazinone hit provides a compelling case study in medicinal chemistry. The initial hit possessed weak activity, but systematic exploration of its substitution vectors led to a remarkable 20,000-fold increase in potency.[1]
The Hinge-Binding Motif and the C5-Aryl Group
The foundational interaction for this series is the bidentate hydrogen bond between the pyrazinone N1-H and the 3-amino group with the backbone of Met109 in the hinge region of p38α. This anchoring mechanism is critical for orienting the rest of the molecule within the ATP-binding site.
Early optimization focused on the C5 position. An unsubstituted phenyl ring at C5 provided a baseline potency. The key insight was that this group occupies a hydrophobic pocket, and modifications here could enhance van der Waals interactions and fine-tune selectivity.
Caption: Key interaction points for SAR exploration on the 3-aminopyrazinone scaffold.
SAR at the C3-Amino Position: The Primary Potency Driver
The most significant breakthrough in potency came from modifying the 3-amino group. The initial hit featured a simple primary amine. The strategic decision to extend this vector with an aminoalkyl substituent allowed the molecule to access a deeper pocket, leading to a dramatic increase in affinity.[1]
The causality here is clear: moving from a simple amine to a (S)-2-aminopropyl group introduced a chiral center and optimal hydrophobic interactions. Further elaboration to a 2-amino-2-phenylethyl group provided additional potency, demonstrating that this vector points towards a region that can accommodate significant bulk. The stereochemistry was found to be critical, with the (S)-enantiomer consistently outperforming the (R)-enantiomer, highlighting a specific and constrained binding conformation.
Table 1: SAR of the C3-Aminoalkyl Substituent on p38α Inhibition
| Compound | C3-Substituent (R²) | p38α Ki (nM) |
|---|---|---|
| 1 | -NH₂ | 2000 |
| 2 | -NH-CH(CH₃)₂ | 14 |
| 3 | (S)-NH-CH(CH₃)CH₂NH₂ | 0.4 |
| 4 | (R)-NH-CH(CH₃)CH₂NH₂ | 10 |
| 5 | (S)-NH-CH(Ph)CH₂NH₂ | 0.1 |
| 25 | (S)-NH-CH(Ph)CH₂NH-cyclopropyl | 0.09 |
Data synthesized from Bioorg. Med. Chem. Lett. 2020, 30 (18), 127413.[1]
This systematic exploration demonstrates a self-validating system: each modification that improved hydrophobic fit and maintained necessary hydrogen bonding capability resulted in a predictable increase in potency. The final compound 25 achieved a p38α Ki of 0.09 nM, representing the 20,000-fold improvement from the initial hit.[1]
SAR at the N1 and C6 Positions
Substitutions at the N1 and C6 positions were explored to optimize physicochemical properties and fine-tune interactions.
-
N1-Position: This position points towards the solvent-exposed region. Small alkyl groups like methyl or ethyl were well-tolerated. The introduction of more polar groups at this position could be used to improve solubility, a common strategy in kinase inhibitor design.
-
C6-Position: This position is directed towards the ribose pocket. Small, non-polar substituents such as a methyl group were found to be optimal. Larger groups led to a decrease in potency, likely due to steric clashes.
Comparative Analysis: 3-Aminopyrazinones vs. Aminopyrazoles
To understand the unique value of the 3-aminopyrazinone scaffold, it is instructive to compare it to the more widely studied aminopyrazole core.
-
Selectivity Profile: While both scaffolds can be potent kinase inhibitors, their selectivity profiles can differ significantly. For example, certain aminopyrazole series show high selectivity for JNK3 over p38α.[3] This selectivity is driven by the planar nature of the N-linked phenyl structures on the pyrazole core, which better occupies the smaller active site of JNK3.[3] The 3-aminopyrazinone core, with its different vector orientations, provides an alternative geometric solution to achieve selectivity for other kinases like p38α.
-
Hydrogen Bonding Pattern: The aminopyrazole core typically forms a triad of hydrogen bonds with the kinase hinge.[4] The 3-aminopyrazinone forms a distinct bidentate pattern. This difference, while subtle, alters the orientation of the entire molecule and can be exploited to avoid interactions that lead to off-target activity or to engage in unique interactions that enhance selectivity.
Experimental Protocols & Methodologies
The trustworthiness of SAR data is underpinned by robust and reproducible experimental protocols. Below are methodologies representative of those used to evaluate 3-aminopyrazinone analogs.
Representative Synthesis Workflow
The synthesis of the 3-aminopyrazinone core is a multi-step process that allows for modular diversification at the key positions.
Sources
- 1. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Aminopyrazinones
For Researchers, Scientists, and Drug Development Professionals
Substituted aminopyrazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural motif is a key component in various pharmacologically active agents, driving the need for efficient and versatile synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to substituted aminopyrazinones, offering insights into the underlying chemical principles, practical considerations, and supporting experimental data to aid researchers in selecting the most appropriate method for their specific target molecules.
Introduction to Aminopyrazinone Scaffolds
The aminopyrazinone core, characterized by a pyrazinone ring bearing an amino substituent, serves as a privileged scaffold in drug discovery. The nitrogen atoms and the carbonyl group provide multiple points for hydrogen bonding and other interactions with biological targets. Furthermore, the positions on the ring allow for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of substituted aminopyrazinones can be broadly categorized into two main approaches:
-
Construction of the Aminopyrazinone Core: These methods involve the formation of the heterocyclic ring system from acyclic precursors, often through cyclocondensation or multicomponent reactions.
-
Post-Modification of a Pre-formed Pyrazinone Ring: In this approach, a pyrazinone core is first synthesized and then functionalized with an amino group in a subsequent step.
This guide will delve into the specifics of each approach, highlighting their advantages, limitations, and substrate scope.
Route 1: Cyclocondensation Reactions for Core Formation
Cyclocondensation reactions are a cornerstone in heterocyclic synthesis, providing a direct and often efficient route to the pyrazinone ring. A common strategy involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine derivative where one of the amino groups is part of an amide or a related functional group.
Mechanism and Experimental Choices
A prevalent method involves the condensation of α-ketoesters with α-amino amides. The initial step is the formation of an imine between the ketone of the α-ketoester and the primary amine of the α-amino amide. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl, leading to the formation of the pyrazinone ring after dehydration.
The choice of solvent and catalyst is crucial for the success of this reaction. Protic solvents like ethanol or acetic acid are often employed to facilitate the imine formation and subsequent cyclization. The reaction can be catalyzed by either acid or base, depending on the specific substrates. For instance, acid catalysis can activate the carbonyl group for nucleophilic attack, while base catalysis can deprotonate the amide nitrogen, increasing its nucleophilicity.
Advantages:
-
Direct and convergent approach.
-
Good control over regioselectivity.
-
Readily available starting materials.
Limitations:
-
Can require harsh reaction conditions (e.g., high temperatures).
-
Substrate scope may be limited by the availability of appropriately substituted α-ketoesters and α-amino amides.
Workflow for Cyclocondensation Route
Caption: General workflow for the synthesis of substituted aminopyrazinones via cyclocondensation.
Route 2: Post-Modification of a Pre-formed Pyrazinone Ring
This strategy offers a modular approach where a pyrazinone core is first synthesized and subsequently functionalized with an amino group. This is particularly useful when the desired amino substituent is not compatible with the conditions required for ring formation.
Sub-strategy 2a: Nucleophilic Aromatic Substitution (SNAr)
A common method for introducing an amino group onto an aromatic ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen.
Mechanism and Experimental Choices
In this approach, a halogenated pyrazinone is treated with an amine nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation and facilitate the departure of the leaving group. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the acid generated during the reaction. The reactivity of the halogenated pyrazinone is influenced by the position of the halogen and the electronic nature of the other substituents on the ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack.
Advantages:
-
Allows for the late-stage introduction of diverse amino functionalities.
-
Good for building libraries of analogs with different amino substituents.
-
Milder reaction conditions compared to some cyclocondensation methods.
Limitations:
-
Requires the synthesis of a halogenated pyrazinone precursor.
-
The position of amination is dictated by the position of the leaving group.
-
Can be subject to side reactions if other reactive functional groups are present.
Sub-strategy 2b: Reduction of a Nitro or Azido Group
Another effective method involves the reduction of a nitro or azido group on the pyrazinone ring to an amino group.
Mechanism and Experimental Choices
Nitropyrazinones can be prepared by nitration of the pyrazinone core. The nitro group can then be reduced to an amino group using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).
Alternatively, an azido group can be introduced, for example, by nucleophilic substitution of a halide with sodium azide. The azide is then readily reduced to the amine, often under mild conditions, for instance, by using triphenylphosphine (Staudinger reduction) or catalytic hydrogenation.
Advantages:
-
Provides access to aminopyrazinones that may not be accessible through direct amination.
-
The reduction step is typically high-yielding and clean.
Limitations:
-
Requires the synthesis of a nitro- or azido-substituted pyrazinone precursor.
-
The reducing conditions must be compatible with other functional groups in the molecule.
Workflow for Post-Modification Routes
Caption: General workflows for the synthesis of substituted aminopyrazinones via post-modification of a pyrazinone core.
Route 3: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot reaction to form a single product, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for aminopyrazinones are less commonly reported than for other heterocycles, the principles can be applied to their synthesis.
A potential MCR approach could involve the reaction of an α-amino acid derivative, an aldehyde, and an isocyanide (a Ugi-type reaction), followed by a subsequent cyclization to form the pyrazinone ring. The α-amino acid would provide the amino group and a portion of the pyrazinone backbone.
Advantages:
-
High efficiency and atom economy.
-
Rapid generation of molecular diversity.
-
Operational simplicity (one-pot).
Limitations:
-
Development of new MCRs can be challenging.
-
Reaction optimization can be complex.
-
The scope of suitable components may be limited.
Comparative Data Summary
The following table provides a comparative overview of the key features of each synthetic route.
| Feature | Cyclocondensation | Nucleophilic Aromatic Substitution (SNAr) | Reduction of Nitro/Azido Group | Multicomponent Reactions (MCRs) |
| Overall Strategy | Ring formation | Post-modification | Post-modification | Ring formation |
| Key Intermediates | α-Ketoesters, α-Amino amides | Halogenated pyrazinones | Nitro/Azido pyrazinones | Varies (e.g., Ugi adducts) |
| Typical Yields | Moderate to High | Good to Excellent | High to Excellent | Moderate to High |
| Substrate Scope | Dependent on precursor availability | Broad for amines | Broad | Potentially very broad |
| Versatility | Good for core structure | Excellent for amino diversity | Good | Excellent for overall diversity |
| Reaction Conditions | Often requires heating | Generally mild | Mild to moderate | Often mild |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aminopyrazin-2-one via Cyclocondensation
This protocol is a general representation of a cyclocondensation reaction to form a 3-aminopyrazin-2-one derivative.
Materials:
-
Substituted α-ketoester (1.0 eq)
-
Substituted α-amino amide hydrochloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Ethanol
Procedure:
-
To a solution of the α-amino amide hydrochloride in ethanol, add triethylamine and stir for 10 minutes at room temperature.
-
Add the α-ketoester to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyrazin-2-one.
Protocol 2: Synthesis of a 3-Aminopyrazin-2-one via Nucleophilic Aromatic Substitution
This protocol describes a typical SNAr reaction to introduce an amino group onto a pyrazinone ring.
Materials:
-
3-Chloropyrazin-2-one (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the 3-chloropyrazin-2-one in DMF, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 3-aminopyrazin-2-one.
Conclusion
The synthesis of substituted aminopyrazinones can be achieved through a variety of strategic approaches. The choice of the optimal route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Cyclocondensation reactions offer a direct route to the core structure, while post-modification strategies, such as nucleophilic aromatic substitution and reduction of nitro/azido groups, provide flexibility for late-stage diversification. Multicomponent reactions represent a powerful, albeit less developed, strategy for the rapid generation of diverse aminopyrazinone libraries. By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently access these valuable heterocyclic scaffolds for their drug discovery and development programs.
References
- D. J. Wustrow, et al. (1991). Substituted 6-phenyl-3(2H)-pyridazinones: A novel class of peripheral benzodiazepine receptor ligands. Journal of Medicinal Chemistry, 34(1), 161-166.
- J. S. Sawyer, et al. (2003). Synthesis and activity of a 2,3,5-trisubstituted pyrazinone series of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 1-5.
- M. C. Viaud-Massuard, et al. (2000). Synthesis and biological evaluation of novel pyrazinone derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 35(1), 61-71.
- A. R. Katritzky, et al. (2004). Recent advances in the synthesis of pyrazines and quinoxalines. Chemical Reviews, 104(5), 2127-2184.
- V. A. Chebanov, et al. (2007). Three-component synthesis of substituted pyrazin-2(1H)-ones. Synthesis, 2007(15), 2355-2360.
A Comparative Guide to the Cytoprotective Effects of 3-Amino-6-methylpyrazin-2(1H)-one versus Known Antioxidants
Introduction: The Imperative for Novel Cytoprotective Agents
In the realm of cellular biology and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] This guide provides an in-depth, comparative analysis of a novel investigational compound, 3-Amino-6-methylpyrazin-2(1H)-one, against established antioxidants—N-acetylcysteine (NAC) and Ascorbic Acid (Vitamin C).
Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for assessing the cytoprotective potential of this pyrazinone derivative. By elucidating its performance alongside well-characterized antioxidants, we aim to highlight its therapeutic promise and guide future research endeavors.
Mechanisms of Action: A Tripartite Comparison
Understanding the mechanistic underpinnings of each compound is critical to interpreting their cytoprotective effects.
-
This compound: As a pyrazinone derivative, this compound is hypothesized to exert its cytoprotective effects through multiple pathways. Pyrazinone structures are known for their radical scavenging capabilities. Furthermore, similar heterocyclic compounds have demonstrated the ability to modulate intracellular signaling pathways involved in the antioxidant response, such as the Nrf2-ARE pathway.[2] Activation of Nrf2 is a key cellular defense mechanism against oxidative stress.[3]
-
N-acetylcysteine (NAC): NAC is a well-established antioxidant with a multifaceted mechanism of action.[[“]][[“]] It serves as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[[“]][[“]] Additionally, NAC may act as a direct ROS scavenger and has been shown to be involved in the production of hydrogen sulfide (H₂S), another potent antioxidant molecule.[6][7]
-
Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant, Ascorbic Acid directly scavenges a wide range of ROS, including superoxide and hydroxyl radicals.[8][9][10] It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[8]
Key Antioxidant Signaling Pathway: The Nrf2-Keap1 Axis
A central pathway in cellular defense against oxidative stress is the Nrf2-Keap1 pathway.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] Upon exposure to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes.[1][2]
Nrf2-Keap1 Signaling Pathway.
Experimental Design & Protocols
To provide a robust comparison, a series of in vitro experiments were designed to assess the cytoprotective and antioxidant properties of this compound, NAC, and Ascorbic Acid.
Experimental Workflow
The overall experimental workflow is depicted below.
Sources
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 7. researchportal.vub.be [researchportal.vub.be]
- 8. Ascorbate in Cell Culture [sigmaaldrich.com]
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A Senior Application Scientist's Guide to the Validation of a 3-Amino-6-methylpyrazin-2(1H)-one Kinase Binding Assay
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated drug candidate is paved with rigorous analytical challenges. A critical milestone in this process is the development and validation of a robust binding assay to quantify the interaction between a small molecule and its biological target. This guide provides an in-depth, experience-driven comparison of modern binding assay platforms for the characterization of a novel compound, 3-Amino-6-methylpyrazin-2(1H)-one, hypothesized to be a kinase inhibitor based on its structural motifs.
This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process in a drug discovery lab. We will explore the strategic selection of a primary assay, the importance of orthogonal validation, and the meticulous process of ensuring the assay is fit for purpose, all grounded in scientific integrity and regulatory expectations.
The Challenge: Characterizing a Novel Chemical Entity
This compound is a novel small molecule with a heterocyclic scaffold reminiscent of known kinase inhibitors. In the absence of a predetermined biological target, the initial step would involve screening against a panel of kinases to identify potential binding partners. Once a primary kinase target is identified—let's hypothetically call it "Kinase-X"—the immediate next step is to develop and validate a reliable binding assay. This assay will be the workhorse for determining binding affinity (KD), structure-activity relationships (SAR) of analogs, and for triaging compounds for further development.
Strategic Selection of a Primary Binding Assay Platform
The choice of the primary assay platform is a critical decision that will influence the speed, cost, and quality of the data generated. Several robust technologies are available, each with its own set of advantages and limitations.[1] A comparison of the most common platforms for small molecule-kinase binding assays is presented below.
Table 1: Comparison of Common Binding Assay Platforms for Kinase Inhibitors
| Feature | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) | Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) |
| Principle | Measures changes in refractive index upon binding to an immobilized target.[2] | Measures changes in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule.[3] | Measures the heat released or absorbed during a binding event.[4] | Measures the interaction of molecules through the proximity of donor and acceptor beads, generating a luminescent signal.[2] |
| Labeling | Label-free (target is immobilized).[1] | Requires a fluorescently labeled tracer (a known ligand or the compound of interest).[5] | Label-free.[6] | Requires tagged interactants (e.g., biotin, GST-tag) for bead capture.[7] |
| Throughput | Medium to High | High | Low | High |
| Information | Kinetics (kon, koff), Affinity (KD), Stoichiometry.[8] | Affinity (KD/IC50).[9] | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[6] | Affinity (IC50).[10] |
| Sensitivity | High | Moderate to High | Moderate | Very High |
| Sample Consumption | Low | Low | High | Very Low |
| Key Advantage | Provides detailed kinetic information (residence time).[8] | Homogeneous, robust, and cost-effective for HTS.[5] | Gold standard for thermodynamic characterization; no immobilization required.[6] | Highly sensitive and amenable to miniaturization and automation.[10] |
| Key Limitation | Immobilization can affect protein activity; potential for mass transport artifacts.[11] | Requires a suitable fluorescent tracer and can be prone to interference from fluorescent compounds.[12] | Low throughput and requires large amounts of pure sample.[13] | Prone to interference from light-scattering or colored compounds and singlet oxygen quenchers.[10] |
For the initial characterization of this compound binding to Kinase-X, a Fluorescence Polarization (FP) assay is an excellent choice for a primary screening platform. Its high throughput, low sample consumption, and relatively low cost make it ideal for screening analog libraries and generating rapid SAR data.[5][9] The requirement for a fluorescent tracer is a manageable development step, often involving the synthesis of a fluorescently labeled analog of a known kinase inhibitor that binds to the same site.
The Cornerstone of Trust: Assay Validation Framework
Once an assay platform is chosen, it must be rigorously validated to ensure that the data it generates is accurate, precise, and reproducible. The validation process should be guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guideline Q2(R1).[14]
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15] For our FP-based kinase binding assay, the key validation parameters are outlined below.
Sources
- 1. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
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A Guide to Ensuring Reproducibility of Biological Data for 3-Amino-6-methylpyrazin-2(1H)-one
In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific progress. The journey of a novel small molecule from a laboratory curiosity to a potential therapeutic agent is paved with rigorous validation and consistent biological characterization. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of biological data for 3-Amino-6-methylpyrazin-2(1H)-one, a heterocyclic compound of interest. We will explore best practices in its synthesis, purification, and analytical characterization, and compare these with alternative, structurally related compounds to highlight the nuances of ensuring reliable and comparable biological data.
The Critical Importance of Physicochemical Integrity
The biological activity of a small molecule is intrinsically linked to its chemical structure and purity. Even minor variations in the synthesis or purification process can introduce impurities or lead to the formation of isomers, which may have off-target effects or confound experimental results.[1] Therefore, a robust and well-documented chemical synthesis and characterization workflow is the first and most crucial step in ensuring the reproducibility of biological data.
A significant challenge in preclinical research is the lack of detailed reporting of experimental protocols, which hampers the ability of other researchers to replicate the findings.[2] This guide aims to provide a framework for establishing such a rigorous and transparent process for this compound.
Synthesis and Purification: A Reproducible Pathway
While specific synthesis routes for this compound are not extensively published, we can infer a plausible and reproducible synthetic strategy based on established methods for similar pyrazine and pyridazine derivatives.[3][4][5] A common approach involves the condensation of a diamine with a dicarbonyl compound, followed by functional group manipulations.
Experimental Protocol: Proposed Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1.0 eq) in ethanol (100 mL).
-
Addition of Reagents: To this solution, add ethyl 2-amino-2-oxoacetate (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
The rationale for choosing this method is its reliability and the commercial availability of the starting materials. The purification by column chromatography is essential to remove unreacted starting materials and by-products that could interfere with biological assays.
Caption: Proposed workflow for the synthesis and purification of this compound.
Analytical Characterization: The Fingerprint of Reproducibility
Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the compound.[1] This data serves as a "certificate of analysis" that should accompany any biological study to ensure that the observed effects are attributable to the compound of interest.
Key Analytical Techniques and Their Importance:
| Analytical Technique | Parameter Assessed | Importance for Reproducibility |
| ¹H and ¹³C NMR | Chemical Structure Confirmation | Verifies the correct molecular structure and identifies the presence of isomers or structural impurities. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular formula and provides an initial assessment of purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the compound and detects non-volatile impurities. A purity of >95% is generally required for biological studies. |
| Elemental Analysis | Elemental Composition | Confirms the empirical formula of the compound. |
Experimental Protocol: Quality Control Workflow
-
Structural Verification: Record ¹H and ¹³C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the observed chemical shifts and coupling constants with the expected values for this compound.
-
Molecular Weight Confirmation: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the compound.
-
Purity Determination: Perform HPLC analysis using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The purity should be determined by integrating the peak area of the main compound relative to the total peak area.
-
Stability Assessment: For long-term studies, the stability of the compound in the solvent used for biological assays should be assessed periodically by HPLC to ensure it does not degrade over time.
Caption: A comprehensive quality control workflow for this compound.
Comparison with Alternative Heterocyclic Scaffolds
To understand the importance of rigorous characterization, it is useful to compare this compound with other structurally related heterocyclic compounds that may exhibit similar biological activities.
| Compound | Key Structural Feature | Potential for Isomerism | Common Impurities |
| This compound | Pyrazinone core | Tautomerism (lactam-lactim) | Unreacted starting materials, over-alkylated products. |
| 3-Amino-6-methylpyridazin-2(1H)-one | Pyridazinone core | Tautomerism | Positional isomers from the initial cyclization reaction. |
| 5-Amino-2-methylpyridin-3(2H)-one | Pyridinone core | Tautomerism | Regioisomers depending on the synthetic route. |
The potential for tautomerism in these compounds is a critical consideration, as different tautomers may have distinct biological activities. The characterization methods described above are essential to confirm the predominant tautomeric form under physiological conditions.
Ensuring Reproducibility in Biological Assays
Once the chemical integrity of this compound is established, the focus shifts to the design and execution of biological experiments. The "reproducibility crisis" in science is often attributed to factors such as poor experimental design, lack of detailed protocols, and selective reporting of data.[6][7][8]
Key Factors Influencing Biological Data Reproducibility:
-
Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a major source of irreproducible data.[9] Regular cell line authentication using methods like short tandem repeat (STR) profiling is crucial.
-
Reagent Quality and Consistency: Variations in the quality and lot of reagents, such as cell culture media and sera, can significantly impact experimental outcomes.
-
Detailed and Transparent Protocols: Every step of the experimental protocol, from cell seeding density to incubation times and data analysis methods, should be meticulously documented and reported.[2][10]
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential to validate the assay and ensure that the observed effects are specific to the test compound.
-
Statistical Rigor: Pre-specification of the data analysis plan and the use of appropriate statistical tests are necessary to avoid bias in data interpretation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be kept below 0.5% in all wells, including the vehicle control.
-
Incubation: Add the compound dilutions to the cells and incubate for 48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours.
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Key pillars for ensuring the reproducibility of biological data.
Conclusion
The reproducibility of biological data for a novel compound like this compound is not a matter of chance but a result of a systematic and rigorous approach. By implementing robust synthesis, purification, and analytical characterization protocols, and by adhering to best practices in experimental design and execution, researchers can generate high-quality, reliable data that will stand the test of scientific scrutiny. This guide provides a framework for achieving this goal, thereby accelerating the translation of promising small molecules into tangible therapeutic benefits.
References
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National Institutes of Health. (n.d.). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Retrieved from [Link]
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Tiwari, K., Kananathan, S., & Novere, N. L. (2021). Reproducibility in systems biology modelling. Molecular Systems Biology, 17(2), e9982. Retrieved from [Link]
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ResearchGate. (n.d.). The Synthesis of 3-Amino-pyrazine-2-carbohydrazide and 3-Amino-N′-methylpyrazine-2-carbohydrazide Derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Retrieved from [Link]
- Google Patents. (n.d.). US2927112A - 3-amino-6-halopyridazines and process of preparation.
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Method development for amino acid analysis. Retrieved from [Link]
-
PubMed. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Retrieved from [Link]
-
Sheldrake, R. (2023). The Reproducibility Crisis in Science: How do Expectations Influence Experimental Results? Retrieved from [Link]
-
eLife. (n.d.). A retrospective analysis of 400 publications reveals patterns of irreproducibility across an entire life sciences research field. Retrieved from [Link]
-
Drug Discovery News. (2026). A scientist's guide to electronic laboratory notebook selection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Guide to Reproducibility in Preclinical Research. Retrieved from [Link]
-
International Organization for Standardization. (2015). ISO 20844. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
ResearchGate. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Kosheeka. (2019). Factors Affecting Data Reproducibility And How To Tackle Them. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Amino-6-methylpyrazin-2(1H)-one for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-6-methylpyrazin-2(1H)-one (CAS No. 43029-20-5), ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document is designed to be an essential resource, offering immediate and actionable information for your operational and disposal planning.
Understanding the Hazard Profile of this compound
Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazard profile is paramount. Based on available safety data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate that this compound be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[1]
Table 1: Summary of Hazard Information and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory attire (lab coat) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Safety glasses with side shields or chemical goggles |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound and materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[1][2]
-
Isolate Solid Waste: All solid waste contaminated with this compound, including the pure compound, contaminated filter paper, weighing boats, and pipette tips, must be collected separately from liquid waste.[3]
-
Avoid Incompatibilities: Do not mix this waste with incompatible chemicals. While specific incompatibility data for this compound is limited, a conservative approach is to avoid mixing it with strong oxidizing agents, strong acids, and strong bases.[3] Always consult the full Safety Data Sheet (SDS) for detailed incompatibility information.
-
Designated Waste Stream: This waste should be categorized with other non-halogenated organic solid waste.
Step 2: Containerization and Labeling
Clear and proper containerization prevents accidental exposure and ensures correct handling by waste management personnel.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be in good condition and have a secure lid.[1]
-
Labeling: The waste container must be clearly labeled as soon as the first item of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation of waste began.
-
Step 3: Waste Storage in the Laboratory
Proper storage of hazardous waste is crucial to maintaining a safe laboratory environment.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store hazardous waste containers within a secondary containment unit, such as a chemically resistant tray or bin, to contain any potential leaks or spills.
-
Accumulation Time Limits: Be aware of and adhere to the hazardous waste accumulation time limits set by your institution and local regulations.
Step 4: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Ensure all necessary documentation is completed as required by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.
-
For a larger spill, or if the substance is in solution, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the absorbed material into the hazardous waste container.
-
Ensure the area is well-ventilated during cleanup.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visualization of the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the key decision points and steps.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Environmental Marketing Services. Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-6-methylpyrazin-2(1H)-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 3-Amino-6-methylpyrazin-2(1H)-one, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and an analysis of its likely hazards based on structurally similar molecules.
Hazard Assessment: Understanding the "Why"
The primary risks associated with this class of chemicals, which are typically solids or powders at room temperature, involve irritation and acute toxicity upon contact or inhalation.[1][2] The principle of prudent practice dictates that we treat substances of unknown toxicity as potentially hazardous.[2]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Common Findings in Analogous Compounds | Potential Routes of Exposure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Yes[3][4] | Ingestion |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Yes[5][6][7] | Dermal Contact |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Yes[5][6][7] | Ocular Contact |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Yes[5][6][7] | Inhalation |
This hazard profile is the cornerstone of our Personal Protective Equipment (PPE) strategy. Each piece of equipment is selected to create a specific barrier against these identified risks, as mandated by the Occupational Safety and Health Administration (OSHA) requirement to provide PPE wherever chemical hazards are present.[8][9]
Core Directive: Essential Personal Protective Equipment
Based on the hazard assessment, the following PPE is mandatory when handling this compound. The goal is to prevent all direct contact, including inhalation of airborne particulates.[5][10]
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a significant risk of splashing.[7][11]
-
Causality: This protects against airborne powder and potential splashes, directly addressing the risk of serious eye irritation (H319). Standard safety glasses do not offer sufficient protection from fine dust.[11]
-
-
Hand Protection:
-
Requirement: Nitrile gloves are the standard for incidental contact. Ensure gloves are of an appropriate thickness (e.g., >4 mil) and are changed immediately if contamination is suspected.[1][2]
-
Causality: Prevents dermal contact, mitigating the risk of skin irritation (H315). Double-gloving is recommended when handling highly toxic substances or for prolonged procedures to protect against potential pinholes.[1][11]
-
-
Body Protection:
-
Requirement: A clean, buttoned laboratory coat. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[1][12]
-
Causality: Protects skin and personal clothing from contamination.[13] Clothing should be long-sleeved, and closed-toe shoes are mandatory in any laboratory setting.[11]
-
-
Respiratory Protection:
-
Requirement: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is necessary.[14][15] For powders, a filtering facepiece respirator (e.g., an N95) is the minimum requirement.[16]
-
Causality: Directly addresses the risk of respiratory tract irritation (H335) by preventing the inhalation of aerosolized powder. Engineering controls, such as a fume hood, are the primary line of defense, with PPE serving as essential secondary protection.[9][17]
-
Operational Plan: A Step-by-Step Procedural Guide
Proper use of PPE is a process. The order of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.[13]
Caption: PPE Donning and Doffing Workflow.
The physical properties of powders make them susceptible to becoming airborne, increasing the risk of inhalation and contamination.[18]
-
Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent bench paper.[18]
-
Engineering Controls: Whenever possible, perform all manipulations within a certified chemical fume hood, a glove box, or a powder containment hood. This is the primary method to control exposure.[2]
-
Weighing: Use an enclosed balance or a balance with a draft shield. Use weigh boats to minimize spillage.[18]
-
Transfer: Use a spatula to transfer the powder in small increments. Avoid pouring directly from the bottle, as this can generate dust.[18] Keep the container closed when not in use.
-
Post-Handling: After handling, decontaminate the spatula and work surfaces using a wet wipe method to avoid creating dust. Dispose of the bench paper and wipes as hazardous waste.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or the powder has become significantly airborne, evacuate the area.
-
Isolate: Prevent the spread of the powder. Avoid creating further dust.
-
Cleanup (if safe): For minor spills, gently cover the powder with damp paper towels to prevent it from becoming airborne.[10] Carefully scoop the material into a labeled, sealable container for hazardous waste. Do not dry sweep.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and N95 respirators, must be disposed of as hazardous chemical waste.[5] Place items in a sealed, clearly labeled waste bag or container.
-
Chemical Waste: Unused this compound and any contaminated materials from cleanup must be disposed of in accordance with local, state, and federal regulations.[7] This typically involves collection in a designated, sealed, and labeled hazardous waste container for pickup by trained personnel. Never dispose of this chemical down the drain.[4]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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S. Kushalchand. SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. Available at: [Link]
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Angene Chemical. Safety Data Sheet. Available at: [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
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University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Available at: [Link]
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University of California, Irvine. Standard operating procedure for hazardous chemicals Handling of nanomaterials. Environmental Health and Safety. (2020-07-06). Available at: [Link]
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Occupational Safety and Health Administration. Personal Protective Equipment - Overview. Available at: [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available at: [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction. NIOSH. Available at: [Link]
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Occupational Safety and Health Administration. 1910.132 - General requirements. Available at: [Link]
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GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2025-05-26). Available at: [Link]
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Ag Health & Safety Alliance. Pesticides and Personal Protective Equipment (PPE). Available at: [Link]
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The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03). Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 3-Amino-5-methylpyrazole. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
